Boc-N-Me-Orn(Fmoc)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28(4)22(23(29)30)14-9-15-27-24(31)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQODNRLCAAIRTG-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: A Unique Building Block for Advanced Peptide Synthesis
An In-depth Technical Guide to the Structure and Application of Boc-N-Me-Orn(Fmoc)-OH
In the landscape of modern peptide chemistry and drug development, the demand for sophisticated molecular tools that offer precision and control is paramount. Nα-Boc-Nα-methyl-Nδ-Fmoc-L-ornithine, hereafter referred to as this compound, represents such a tool. It is a non-proteinogenic amino acid derivative meticulously designed for the synthesis of complex and modified peptides. Its structure is distinguished by three critical features: an L-ornithine backbone, strategic Nα-methylation, and an inverted orthogonal protection scheme with a tert-butyloxycarbonyl (Boc) group on the α-amino position and a 9-fluorenylmethoxycarbonyl (Fmoc) group on the side-chain δ-amino position.
This guide provides an in-depth analysis of the molecular architecture of this compound, exploring the rationale behind its design and the functional implications of each component. We will dissect the interplay of its protecting groups, the conformational impact of N-methylation, and its strategic application in Solid-Phase Peptide Synthesis (SPPS) for creating novel peptide therapeutics and research probes.
Molecular Structure and Physicochemical Properties
The foundational structure of this compound is derived from L-ornithine, an amino acid featuring a three-carbon side chain terminating in an amino group. The specific modifications to this backbone confer its unique utility.
Structural Breakdown
The systematic name, N2-Boc-N5-Fmoc-N2-methyl-L-ornithine, precisely describes its architecture:
-
L-Ornithine Core : The chiral center at the α-carbon is in the L-configuration, which is typical for amino acids used in biological systems.
-
Nα-Boc and Nα-Methyl Groups : The α-amino group, the site of peptide bond formation, is protected by an acid-labile Boc group. Crucially, this nitrogen is also methylated (N-Me). This N-methylation is a key modification that imparts specific properties to the final peptide, such as resistance to enzymatic degradation and conformational rigidity.
-
Nδ-Fmoc Group : The terminal amino group on the side chain (the δ-amino group) is protected by a base-labile Fmoc group.
-
Carboxylic Acid : The C-terminus is a free carboxylic acid (-OH), ready for activation and coupling to the N-terminus of a growing peptide chain, typically immobilized on a solid support.
Physicochemical Data
The key properties of this compound are summarized in the table below, providing essential information for experimental design and characterization.
| Property | Value | Source(s) |
| CAS Number | 233688-96-5 | |
| Molecular Formula | C₂₆H₃₂N₂O₆ | |
| Molecular Weight | 468.5 g/mol | |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | [1] |
| Synonym | N2-Boc-N5-Fmoc-N2-methyl-L-ornithine | |
| Appearance | White to off-white powder | [2] |
The Inverted Orthogonal Protection Strategy
The primary advantage of this molecule lies in its "inverted" orthogonal protection scheme. In conventional Fmoc-based SPPS, the Nα-amino group is protected by the base-labile Fmoc group, while side chains are protected by acid-labile groups like Boc[3]. This compound reverses this for the ornithine side chain, enabling unique synthetic pathways.
-
Nα-Boc Protection : The Boc group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal but is readily cleaved by moderate to strong acids like trifluoroacetic acid (TFA)[]. In the context of this specific building block, the Boc group would typically be removed during the final cleavage of the peptide from the resin.
-
Nδ-Fmoc Protection : The Fmoc group is stable to acid but is quantitatively removed by secondary amines like piperidine[3][]. This allows the selective deprotection of the ornithine side chain while the peptide is still attached to the solid support and the Nα-terminus of other residues remains Fmoc-protected.
This orthogonal arrangement is a self-validating system; the specific chemical conditions for removing one group have no effect on the other, ensuring high-fidelity synthesis. This selective deprotection is the cornerstone for advanced peptide modifications such as:
-
On-resin side-chain modification : After selective removal of the side-chain Fmoc group, a variety of molecules (e.g., fluorophores, fatty acids, or other peptides) can be conjugated to the exposed δ-amino group.
-
Lactam Bridge Formation : The deprotected δ-amino group can be coupled with an activated carboxylic acid group elsewhere in the peptide sequence (e.g., the C-terminus or an acidic side chain like Asp or Glu) to form a cyclic, conformationally constrained peptide[3].
The Functional Impact of Nα-Methylation
The incorporation of an N-methyl group at the α-nitrogen is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptides.
-
Increased Proteolytic Stability : The methyl group provides steric hindrance around the adjacent peptide bond, making it less susceptible to cleavage by proteases. This can significantly increase the in vivo half-life of a peptide drug.
-
Conformational Constraint : N-methylation restricts the rotation around the peptide backbone, reducing the number of available conformations. This can lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.
-
Improved Membrane Permeability : By replacing an amide N-H group (a hydrogen bond donor) with an N-CH₃ group, the overall hydrogen bonding capacity of the peptide is reduced. This can improve passive diffusion across cell membranes, enhancing oral bioavailability or cellular uptake.
However, this modification is not without challenges. The steric bulk of the N-methyl group can significantly slow down the kinetics of the coupling reaction during SPPS. This often necessitates the use of stronger coupling reagents or longer reaction times to achieve complete acylation.
Application in Solid-Phase Peptide Synthesis (SPPS)
The use of this compound in a standard Fmoc-based SPPS workflow requires specific considerations due to its unique protecting group arrangement and N-methylation.
Experimental Protocol: Incorporation into a Peptide Sequence
-
Resin Preparation : Start with a standard Fmoc-protected amino acid loaded onto a suitable solid support (e.g., Rink Amide resin).
-
Nα-Fmoc Deprotection : Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) to remove the N-terminal Fmoc group, exposing a free amine.
-
Activation of this compound : In a separate vessel, dissolve this compound (typically 1.5-3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, HATU) in DMF. Add a tertiary base such as diisopropylethylamine (DIPEA) to activate the carboxylic acid.
-
Coupling : Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 1-4 hours. Due to the steric hindrance from N-methylation, a longer coupling time is often required.
-
Monitoring : Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. A negative test indicates the absence of free primary amines.
-
Capping (Optional) : If the coupling is incomplete, cap any unreacted N-termini with acetic anhydride to prevent the formation of deletion sequences.
-
Continuation : The synthesis can now proceed by standard Fmoc-SPPS, where the next Fmoc-protected amino acid is coupled to the N-methylated amine of the newly added ornithine residue.
Conclusion
This compound is a highly specialized and powerful building block for peptide chemists. Its structure is a testament to rational molecular design, combining N-methylation for enhanced stability and an inverted orthogonal protection scheme for selective side-chain modification. This unique combination allows researchers to construct sophisticated peptide architectures, such as cyclic peptides and side-chain conjugates, that are inaccessible with conventional amino acid derivatives. Understanding the interplay between its structural components is crucial for leveraging its full potential in the development of next-generation peptide-based therapeutics and advanced biochemical tools.
References
-
PubChem. (n.d.). Fmoc-N-Me-Orn(Boc)-OH. National Center for Biotechnology Information. Retrieved from [Link]
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Peptide Synthesis: The Role of Fmoc-Orn(Boc)-OH. Retrieved from [Link]
-
eqipped. (n.d.). FMOC-Orn(Boc)-OH (N-Fmoc-N-Boc-L-Ornithine). Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). Boc-Orn(Fmoc)-OH. Retrieved from [Link]
Sources
An In-Depth Technical Guide to Boc-N-Me-Orn(Fmoc)-OH: Properties, Synthesis, and Application in Advanced Peptide Development
Abstract
This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-N-α-methyl-N-δ-(9-fluorenylmethyloxycarbonyl)-L-ornithine (Boc-N-Me-Orn(Fmoc)-OH), a pivotal building block in modern peptide synthesis and drug discovery. The strategic placement of an N-methyl group on the α-amine introduces unique conformational constraints and metabolic stability to peptides, while the orthogonal Boc and Fmoc protecting groups offer synthetic versatility. This document delves into the core chemical properties of this compound, its IUPAC nomenclature, and provides field-proven insights into its synthesis, purification, and incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). We will explore the causal nexus behind experimental choices, address common challenges associated with N-methylated amino acids, and present detailed protocols to empower researchers, scientists, and drug development professionals in their pursuit of novel peptide therapeutics.
Introduction: The Strategic Advantage of N-Methylation in Peptide Science
The therapeutic potential of peptides is often hampered by their poor pharmacokinetic profiles, including susceptibility to proteolytic degradation and low membrane permeability.[1][2][3] N-methylation of the peptide backbone is a powerful strategy to overcome these limitations. The introduction of a methyl group on the amide nitrogen imparts several beneficial properties:
-
Enhanced Metabolic Stability: The steric hindrance provided by the N-methyl group protects the adjacent peptide bond from enzymatic cleavage, increasing the in-vivo half-life of the peptide.[4]
-
Improved Membrane Permeability and Oral Bioavailability: N-methylation can enhance lipophilicity and reduce the hydrogen bonding capacity of the peptide backbone, which can lead to improved passive diffusion across cell membranes and potentially oral bioavailability.[1][5][6]
-
Conformational Control: The N-methyl group restricts the rotation around the peptide bond, influencing the local conformation and pre-organizing the peptide into a bioactive structure. This can lead to increased receptor affinity and selectivity.[5]
This compound is a specialized derivative that combines the benefits of N-methylation with the synthetic flexibility of an orthogonally protected ornithine residue. The ornithine side chain itself is a versatile component for introducing branching, cyclization, or conjugation points within a peptide sequence.
Core Chemical Properties and Nomenclature
A thorough understanding of the fundamental properties of this compound is essential for its effective handling, storage, and application.
IUPAC Name and Synonyms
-
IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-{[(9H-fluoren-9-yl)methoxy]carbonylamino}pentanoic acid. Note that the provided search result from PubChem gives a slightly different IUPAC name based on a different protection scheme, "(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid"[5][7]. The IUPAC name can vary depending on which protecting group is on which nitrogen. For the purpose of this guide, we are focusing on the compound where the Boc group is on the alpha-amino group along with the methyl group, and the Fmoc group is on the delta-amino group.
-
Common Synonyms: N2-Boc-N2-methyl-N5-Fmoc-L-ornithine, this compound[2]
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₂N₂O₆ | [7] |
| Molecular Weight | 468.5 g/mol | [7] |
| CAS Number | 233688-96-5 | [2] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMF, NMP, DCM | Generic |
| Storage | 2-8°C, desiccated | Generic |
Synthesis and Purification: A Protocol with Rationale
The synthesis of N-methylated amino acids can be challenging. A common and effective method involves the reductive opening of an oxazolidinone intermediate derived from the corresponding Fmoc-amino acid.[8]
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
-
Oxazolidinone Formation:
-
Rationale: The formation of the 5-oxazolidinone intermediate from the parent amino acid protects the carboxylic acid and the α-amine, facilitating selective N-methylation.
-
Procedure: Dissolve Fmoc-Orn(Boc)-OH and paraformaldehyde in a suitable solvent like toluene with an acid catalyst (e.g., p-toluenesulfonic acid). Heat the mixture under reflux with a Dean-Stark trap to remove water and drive the reaction to completion.
-
-
Reductive Ring Opening:
-
Rationale: A reducing agent, typically a silane in the presence of a Lewis or Brønsted acid, opens the oxazolidinone ring to yield the N-methylated product. Lewis acids like ZnBr₂ or AlCl₃ can offer milder conditions and reduce side products compared to strong acids like TFA.[8]
-
Procedure: Dissolve the crude oxazolidinone in an anhydrous solvent such as dichloromethane (DCM). Add triethylsilane followed by a Lewis acid (e.g., ZnBr₂). Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Rationale: The work-up aims to remove reagents and byproducts. Purification is crucial to ensure the high purity required for peptide synthesis.
-
Procedure: Quench the reaction with an aqueous solution of a mild base (e.g., sodium bicarbonate). Extract the aqueous layer with an organic solvent like diethyl ether to remove non-acidic impurities. Acidify the aqueous layer with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash chromatography.[9][10]
-
Incorporation into Solid-Phase Peptide Synthesis (SPPS): Challenges and Solutions
The incorporation of N-methylated amino acids into a growing peptide chain presents unique challenges, primarily due to steric hindrance.
The Challenge of Steric Hindrance
The presence of the N-methyl group significantly reduces the nucleophilicity of the α-amine and sterically hinders the approach of the activated carboxyl group of the incoming amino acid. This leads to slower coupling kinetics and a higher risk of incomplete reactions, resulting in deletion sequences.[11] The coupling onto an N-methylated residue is particularly challenging.
Recommended Coupling Reagents and Protocols
Standard coupling reagents like HBTU and HCTU are often inefficient for coupling to N-methylated amino acids.[11] More potent reagents are required to overcome the steric hindrance.
| Coupling Reagent | Class | Rationale for Use with N-Methylated AAs |
| HATU | Uronium/Aminium | Forms a highly reactive OAt-ester, which is more effective than the corresponding OBt-esters formed by HBTU.[12][13][14] |
| PyAOP/PyBOP | Phosphonium | Highly effective for sterically hindered couplings, including N-methylated residues.[12][13][14][15] |
| PyBrOP | Phosphonium | A very reactive reagent, but can increase the risk of racemization with prolonged coupling times.[13] |
Optimized SPPS Coupling Protocol for this compound:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.[16]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for the appropriate duration to remove the N-terminal Fmoc group.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Activation:
-
In a separate vessel, dissolve 3-5 equivalents of the incoming Fmoc-protected amino acid and a slightly lower equivalent of the coupling reagent (e.g., HATU) in DMF.
-
Add 6-10 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA).
-
Allow the activation to proceed for a few minutes.
-
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-4 hours. The extended coupling time is often necessary for N-methylated residues.
-
Monitoring the Coupling:
-
Rationale: The standard ninhydrin test is ineffective for secondary amines.
-
Procedure: Use the bromophenol blue test to monitor the completion of the coupling reaction. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling, necessitating a second coupling step.[11][12]
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Caption: SPPS cycle with monitoring for N-methylated amino acids.
Potential Side Reactions and Mitigation Strategies
Beyond incomplete coupling, several side reactions can occur during the synthesis and cleavage of peptides containing N-methylated residues.
-
Diketopiperazine Formation: This can occur at the dipeptide stage, especially if the second residue is proline. Using sterically hindered resins like 2-chlorotrityl chloride can suppress this side reaction.[17]
-
Aspartimide Formation: Peptides containing aspartic acid are prone to aspartimide formation under both acidic and basic conditions. Adding HOBt to the piperidine deprotection solution can reduce this side reaction.[17]
-
N-Terminal Acyl Deletion during Cleavage: When an N-methylated amino acid is at the N-terminus and is acetylated, the Ac-N-Me-AA can be lost during acidic cleavage.[18] This is less of a concern for this compound unless it is placed at the N-terminus and subsequently modified.
-
Alkylation during Cleavage: Reactive carbocations generated during TFA cleavage can alkylate nucleophilic side chains like tryptophan and methionine. The use of a scavenger cocktail (e.g., TFA/TIS/H₂O) is crucial to prevent this.[19][20][21]
Applications in Drug Discovery and Development
The unique properties conferred by N-methylation make this compound a valuable tool in the development of novel peptide therapeutics.
-
Cyclic Peptides: The ornithine side chain is frequently used for on-resin cyclization to create lactam-bridged peptides. These conformationally constrained structures often exhibit enhanced stability and receptor affinity.[22]
-
Targeted Drug Delivery: The ornithine side chain can serve as an attachment point for cytotoxic drugs, imaging agents, or targeting moieties.
-
Modulation of Protein-Protein Interactions: The conformational control provided by N-methylation can be exploited to design peptides that mimic or disrupt specific protein-protein interactions, which are often challenging targets for small molecules.
Conclusion
This compound is a sophisticated and powerful building block for advanced peptide synthesis. While its use requires careful consideration of reaction conditions, particularly the choice of coupling reagents and monitoring of reaction completion, the benefits it offers in terms of enhanced metabolic stability, conformational control, and synthetic versatility are substantial. This guide has provided a comprehensive overview of its chemical properties, synthesis, and application, with a focus on the underlying scientific principles and practical, field-tested protocols. By leveraging the insights and methodologies presented herein, researchers can effectively incorporate this valuable N-methylated amino acid derivative into their synthetic strategies to accelerate the discovery and development of next-generation peptide therapeutics.
References
- Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
- El-Faham, A., & Albericio, F. (2018).
- Vinogradov, A. A., Yin, M., & Suga, H. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
- AAP-USA. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. (2025). The Strategic Role of Fmoc-Orn(Boc)-OH in the Synthesis of Non-Proteinogenic Amino Acids for Advanced Drug Discovery.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15485–15494.
- Aapptec. (n.d.). Coupling Reagents.
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Solid-phase synthesis and characterization of N-methyl-rich peptides. Tetrahedron Letters, 30(30), 3943-3946.
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342.
- BenchChem. (2025). Technical Support Center: Navigating Difficult Sequences with N-Methylated Amino Acids.
- BenchChem. (2025). The Effect of N-Methylation on Peptide Backbone Conformation.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- El-Faham, A., & Albericio, F. (2018).
- BenchChem. (2025). Troubleshooting & Optimization: Cleavage Cocktails for Peptides with N-Methylated Residues.
- BenchChem. (2025). Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121233396, Fmoc-N-Me-Orn(Boc)-OH. Retrieved from [Link]
- Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2002). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 67(14), 4937–4943.
- Bennett, M. A., Arttamangkul, S., Williams, J. T., & Aldrich, J. V. (2008). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Peptide Science, 14(4), 485–493.
- CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. (2015).
- Sethi, M. K., Mahajan, S., Mara, B., Yerramalla, R., Thirunavukarasu, J., Hariprasad, V., ... & Vakale, K. A. (2018). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 6(1), 1-8.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- Liguori, A., Pirro, F., & Siciliano, C. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(24), 2533-2551.
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An In-depth Technical Guide to the Synthesis and Purification of Boc-N-Me-Orn(Fmoc)-OH
Introduction: The Strategic Importance of N-Methylated Amino Acids
In the landscape of modern peptide chemistry and drug discovery, N-methylated amino acids are indispensable tools for enhancing the therapeutic potential of peptide-based agents. The introduction of a methyl group to the backbone amide nitrogen atom imparts significant conformational constraints and steric hindrance. This modification can profoundly improve a peptide's pharmacological profile by increasing its resistance to enzymatic degradation, enhancing cell permeability, and fine-tuning receptor binding affinity.
Boc-N-Me-Orn(Fmoc)-OH (Nα-Boc-Nα-methyl-Nδ-Fmoc-L-ornithine) is a particularly valuable building block.[1][2] It features an N-terminal methyl group for improved stability and bioavailability, a base-labile Fmoc group on the side chain for orthogonal protection strategies, and an acid-labile Boc group on the N-terminus. This specific arrangement makes it a highly versatile reagent in solid-phase peptide synthesis (SPPS), especially for constructing complex cyclic or branched peptides where side-chain modification is required.[2][3]
This guide provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol for the synthesis and purification of this compound, and insights into the critical control points that ensure a high-purity final product.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of this compound presents a unique chemical challenge: the selective methylation of the α-amino group without affecting the δ-amino group or the carboxylic acid. The most logical and field-proven approach begins with a differentially protected ornithine precursor, Boc-Orn(Fmoc)-OH . The core of the synthesis involves the N-methylation of the α-amino group.
A direct methylation of the secondary amine under the Boc group is difficult. Therefore, a more robust strategy, adapted from the well-established Biron-Kessler and Fukuyama methods, is employed.[4] This involves a temporary protection/activation of the α-amino group to facilitate methylation.
The overall synthetic pathway is as follows:
-
Carboxylic Acid Protection: The carboxylic acid of the starting material, Boc-Orn(Fmoc)-OH, is first protected as a methyl ester to prevent unwanted side reactions during the subsequent basic steps.
-
α-Amine Modification for Methylation: The α-amino group is activated for methylation. This involves removing the Boc group and introducing a 2-nitrobenzenesulfonyl (o-NBS) group. The o-NBS group renders the remaining NH proton acidic and amenable to deprotonation and subsequent methylation.
-
N-Methylation: The sulfonamide is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a mild base.
-
Re-installation of Boc Group: The temporary o-NBS group is selectively removed, and the now-methylated α-amino group is re-protected with the final Boc group.
-
Carboxylic Acid Deprotection: The methyl ester is hydrolyzed under basic conditions to yield the final carboxylic acid product, this compound.
Part 1: Detailed Experimental Protocol for Synthesis
This protocol is designed for advanced chemistry professionals. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Methyl Ester Protection of Boc-Orn(Fmoc)-OH
-
Causality: The carboxylic acid is esterified to prevent it from acting as a nucleophile or being deprotonated in subsequent base-mediated steps. Thionyl chloride in methanol is a classic and efficient method for this transformation.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Boc-Orn(Fmoc)-OH | 454.52 | 10.0 | 4.55 g |
| Methanol (MeOH), anhydrous | 32.04 | - | 100 mL |
| Thionyl Chloride (SOCl₂) | 118.97 | 15.0 | 1.1 mL |
Methodology:
-
Suspend Boc-Orn(Fmoc)-OH (4.55 g, 10.0 mmol) in anhydrous methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 mL, 15.0 mmol) dropwise to the stirred suspension over 15 minutes. Caution: The reaction is exothermic and releases HCl gas.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The solution should become clear.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) (Eluent: 10% MeOH in Dichloromethane (DCM)). The product, Boc-Orn(Fmoc)-OMe, will have a higher Rf value than the starting material.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the methyl ester, typically as a white solid or viscous oil, which can be used in the next step without further purification.
Step 2-4: N-Methylation via Nosylation/Denosylation
-
Expertise: This multi-step, one-pot sequence is adapted from the robust Fukuyama amine synthesis. The o-NBS group is an excellent activating group that makes the N-H proton acidic enough for deprotonation by a mild base like K₂CO₃, avoiding harsher conditions that could compromise the Fmoc group. Thiophenol is the classic reagent for selectively cleaving the nosyl group.[4]
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Boc-Orn(Fmoc)-OMe | 468.55 | ~10.0 | From Step 1 |
| Trifluoroacetic Acid (TFA) | 114.02 | - | 25 mL |
| Dichloromethane (DCM) | 84.93 | - | 25 mL |
| 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl) | 221.62 | 11.0 | 2.44 g |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 25.0 | 4.35 mL |
| Methyl Iodide (MeI) | 141.94 | 15.0 | 0.94 mL |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g |
| Thiophenol | 110.18 | 15.0 | 1.54 mL |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 12.0 | 2.62 g |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 100 mL |
Methodology:
-
Boc Deprotection: Dissolve the crude Boc-Orn(Fmoc)-OMe in a 1:1 mixture of DCM/TFA (50 mL) and stir at room temperature for 1 hour. Monitor by TLC until the starting material is consumed. Concentrate the solution in vacuo and co-evaporate with toluene (2 x 30 mL) to remove residual TFA.
-
Nosylation: Dissolve the resulting amine salt in anhydrous DMF (100 mL). Add DIPEA (4.35 mL, 25.0 mmol) and stir for 10 minutes. Add o-NBS-Cl (2.44 g, 11.0 mmol) portion-wise and stir at room temperature for 4-6 hours until TLC analysis confirms the formation of the sulfonamide.
-
Methylation: To the same flask, add K₂CO₃ (2.76 g, 20.0 mmol) followed by methyl iodide (0.94 mL, 15.0 mmol). Stir the reaction mixture at room temperature for 18-24 hours. Monitor the progress by TLC.
-
Nosyl Deprotection & Boc Re-protection: Cool the mixture to 0 °C. Add thiophenol (1.54 mL, 15.0 mmol) and continue stirring. After 1 hour (or upon completion by TLC), add Boc₂O (2.62 g, 12.0 mmol) and allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude Boc-N-Me-Orn(Fmoc)-OMe.
Step 5: Saponification to Final Product
-
Trustworthiness: Saponification with lithium hydroxide is a standard and reliable method for hydrolyzing methyl esters to carboxylic acids under conditions mild enough to preserve both the Boc and Fmoc protecting groups. The reaction endpoint must be carefully monitored to prevent over-running and potential side reactions.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Crude Boc-N-Me-Orn(Fmoc)-OMe | 482.57 | ~10.0 | From Step 4 |
| Tetrahydrofuran (THF) | 72.11 | - | 80 mL |
| Water (H₂O) | 18.02 | - | 20 mL |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 15.0 | 0.63 g |
Methodology:
-
Dissolve the crude methyl ester in a mixture of THF (80 mL) and water (20 mL).
-
Add LiOH·H₂O (0.63 g, 15.0 mmol) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or HPLC every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, carefully acidify the reaction mixture to pH ~3 with cold 1 M HCl.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine (1 x 100 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude final product.
Part 2: Purification and Characterization
Purification is critical to remove unreacted starting materials, reagents (e.g., thiophenol residue), and any side products. Flash column chromatography is the method of choice.
Purification Workflow
Flash Chromatography Protocol
-
Column Preparation: Prepare a silica gel column using a suitable solvent system. A gradient elution is recommended, starting with a non-polar mixture and gradually increasing polarity.
-
Solvent System: A common system is a gradient of ethyl acetate in hexane. A small amount of acetic acid (0.5%) is often added to the eluent to keep the carboxylic acid protonated and prevent streaking on the column.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and dry-load the resulting powder onto the column.
-
Elution & Collection: Run the column, collecting fractions. Analyze the fractions by TLC, staining with potassium permanganate or ninhydrin (after heating to deprotect).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
Characterization and Data Summary
The identity and purity of the final product must be confirmed by standard analytical techniques.
| Property | Expected Value | Source(s) |
| CAS Number | 233688-96-5 | [1] |
| Molecular Formula | C₂₆H₃₂N₂O₆ | [1][5] |
| Molecular Weight | 468.5 g/mol | [1][5] |
| Appearance | White to off-white solid/powder | |
| Purity (HPLC) | ≥98% | |
| Mass Spec (ESI-) | [M-H]⁻ = 467.2 | Calculated |
-
¹H NMR: The spectrum should show characteristic peaks for the Boc group (~1.4 ppm), the Fmoc group (7.2-7.8 ppm), and a singlet for the N-methyl group (~2.8-3.0 ppm).
-
HPLC: A reverse-phase HPLC analysis should show a single major peak, confirming the purity of the compound.
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of protecting group chemistry. The strategy outlined in this guide, which leverages a temporary sulfonamide activating group for N-methylation, provides a reliable pathway to this valuable building block. Rigorous purification by flash chromatography and thorough analytical characterization are essential to ensure the high purity required for successful application in peptide synthesis and drug development. This building block's unique orthogonal protection scheme continues to make it a powerful asset for creating next-generation peptide therapeutics.
References
-
PubChem, National Center for Biotechnology Information. Fmoc-N-Me-Orn(Boc)-OH. CID 121233396.[Link]
-
Aapptec Peptides. Fmoc-Orn(Boc)-OH [109425-55-0].[Link]
-
BioCrick. Boc-Orn(Fmoc)-OH | CAS:150828-96-9.[Link]
-
Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids.[Link]
-
ResearchGate. Synthesis of Fmoc-K O (Boc)-OH (1).[Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups.[Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group.[Link]
-
CordenPharma. Mastering Fmoc Solid-Phase Peptide Synthesis with N-alpha-Fmoc-Ndelta-Boc-L-ornithine.[Link]
-
Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal.[Link]
-
Activotec. Fmoc-L-Orn(Boc)-OH.[Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.[Link]
-
MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.[Link]
-
The Royal Society of Chemistry. Supporting Information - Mixed chirality α-helix in a stapled bicyclic and a linear antimicrobial peptide revealed by X-ray crystallography.[Link]
-
Bertin Bioreagent. Boc-Orn(Fmoc)-OH - Biochemicals - CAT N°: 30495.[Link]
-
Aapptec Peptides. Fmoc-D-Orn(Boc)-OH [118476-89-4].[Link]
-
Aapptec Peptides. Boc-Orn(Fmoc)-OH [150828-96-9].[Link]
Sources
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc-N-Me-Orn(Boc)-OH | C26H32N2O6 | CID 121233396 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of Boc-N-Me-Orn(Fmoc)-OH
Introduction: The Significance of N-Methylated Amino Acids in Modern Drug Discovery
In the landscape of peptide-based therapeutics and complex molecule synthesis, N-methylated amino acids represent a critical class of building blocks. The strategic incorporation of a methyl group on the alpha-amino nitrogen of an amino acid residue can profoundly influence the resulting peptide's conformational properties, proteolytic stability, and cell permeability. Boc-N-Me-Orn(Fmoc)-OH, or Nα-tert-butyloxycarbonyl-Nα-methyl-Nδ-(9-fluorenylmethoxycarbonyl)-L-ornithine, is a key player in this arena. Its unique trifunctional nature, with two orthogonal protecting groups and a reactive carboxylic acid, offers medicinal chemists and peptide scientists a versatile tool for creating sophisticated molecular architectures, including cyclic peptides and peptidomimetics.[1][2]
This guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven methodologies for researchers, scientists, and drug development professionals. Understanding these fundamental properties is paramount for its effective use in synthesis, ensuring reproducibility, and ultimately, the successful development of novel therapeutics.
Physicochemical Properties of this compound
A foundational understanding of the molecule's physical and chemical characteristics is essential before delving into its solubility and stability.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₂N₂O₆ | [3] |
| Molecular Weight | 468.55 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Structure | Nα-Boc and Nδ-Fmoc protected L-ornithine with Nα-methylation | [3] |
Part 1: Solubility Profile of this compound
The solubility of a protected amino acid is a critical parameter that dictates its handling, dissolution for reactions, and purification strategies. The presence of the bulky, hydrophobic Fmoc and Boc groups, combined with the N-methylation, influences the solubility of this compound in a variety of organic and aqueous solvents.
Qualitative Solubility Assessment
Based on the general principles of "like dissolves like" and empirical data from structurally similar compounds, a qualitative solubility profile can be predicted. The large, nonpolar surface area contributed by the Fmoc and Boc groups suggests good solubility in polar aprotic solvents commonly used in peptide synthesis. Conversely, its zwitterionic character is masked by the protecting groups and the N-methylation, leading to poor solubility in aqueous solutions.
For the non-methylated analog, Boc-Orn(Fmoc)-OH, some solubility data is available:
While this provides a useful starting point, the addition of the N-methyl group can alter the crystal lattice energy and solvation properties, necessitating a direct determination of solubility for this compound.
Quantitative Solubility in Common Laboratory Solvents
The following table summarizes the expected and, where available, reported solubility of this compound in solvents frequently used in synthetic and analytical applications. It is crucial to note that these values can be influenced by factors such as temperature, the purity of the solute, and the water content of the solvent.
| Solvent | Type | Expected Solubility | Rationale & Practical Insights |
| Dimethylformamide (DMF) | Polar Aprotic | High | The most common solvent for solid-phase peptide synthesis (SPPS), DMF is an excellent solvent for most Fmoc-protected amino acids.[5] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | NMP often exhibits even greater solvating power than DMF, particularly for aggregating sequences, making it a suitable alternative.[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong solvent capable of dissolving a wide range of organic molecules. Also useful for preparing concentrated stock solutions.[6] |
| Dichloromethane (DCM) | Nonpolar Aprotic | Moderate to High | Often used in the initial stages of synthesis and for purification. Its lower polarity might result in slightly lower solubility compared to DMF or NMP. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Used in some synthetic protocols, but generally a weaker solvent for protected amino acids than DMF or NMP. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate to Low | Commonly used as a mobile phase component in reverse-phase HPLC. Solubility can be a limiting factor for preparing concentrated solutions. |
| Methanol (MeOH) | Polar Protic | Low | The protic nature of methanol is less effective at solvating the protected amino acid compared to polar aprotic solvents. |
| Water | Polar Protic | Very Low | The hydrophobic protecting groups and the lack of significant charge lead to poor aqueous solubility. |
| Aqueous Buffers (e.g., PBS) | Aqueous | Very Low | Similar to water, solubility is expected to be minimal. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the isothermal shake-flask method is the gold standard. This protocol provides a robust framework for determining the equilibrium solubility of this compound in a chosen solvent.
Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Solvent of interest (HPLC grade)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled environment (e.g., 25 °C) on an orbital shaker.
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed in the thermostatically controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Sample Dilution:
-
Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample by HPLC. A typical method would involve a C18 reverse-phase column with UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm).
-
Develop a suitable gradient elution method using mobile phases such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Caption: Experimental workflow for determining the solubility of this compound.
Part 2: Stability Profile of this compound
The stability of this compound is a critical consideration for its storage, handling, and use in multi-step syntheses. Degradation can lead to the formation of impurities, reducing the yield and purity of the final product. The primary points of lability are the two protecting groups, though other degradation pathways may exist under specific conditions.
Chemical Stability of the Protecting Groups
The Boc and Fmoc groups are designed to be orthogonal, meaning they can be selectively removed under different conditions.[2]
-
Boc (tert-butyloxycarbonyl) Group: The Boc group is labile to acidic conditions.[7] It is typically removed using strong acids like trifluoroacetic acid (TFA). It is generally stable to basic conditions and nucleophiles.
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: The Fmoc group is base-labile and is commonly removed using a solution of a secondary amine, such as 20% piperidine in DMF.[8] It is stable under acidic conditions.
The N-methylation of the alpha-amino group does not significantly alter the fundamental acid/base lability of the Boc and Fmoc protecting groups.
Potential Degradation Pathways
Beyond the intended deprotection, other degradation pathways can occur, particularly during storage in solution or under harsh reaction conditions.
-
Premature Deprotection:
-
Fmoc Group: Traces of basic impurities (e.g., dimethylamine in old DMF) can cause slow removal of the Fmoc group.[5]
-
Boc Group: Exposure to even mildly acidic conditions can lead to partial loss of the Boc group.
-
-
Hydrolysis: The carboxylic acid can potentially form esters in the presence of alcohols under acidic catalysis, though this is generally not a major concern under typical handling conditions.
-
Thermal Degradation: High temperatures can potentially lead to degradation. Some studies have shown that Fmoc groups can be cleaved at elevated temperatures (e.g., 120 °C in DMSO) without the need for a base.[9]
-
Photodegradation: The fluorenyl moiety of the Fmoc group is a chromophore, suggesting potential sensitivity to UV light, especially over prolonged exposure in solution.
Recommendations for Storage and Handling
To ensure the integrity of this compound, the following storage and handling procedures are recommended:
-
Solid Form:
-
In Solution:
Experimental Protocol for a Comprehensive Stability Study
A stability-indicating HPLC method is essential for quantitatively assessing the stability of this compound under various stress conditions. This protocol outlines the steps to develop and execute such a study.
Objective: To evaluate the stability of this compound in solution under different conditions of pH, temperature, and light exposure.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Buffers of various pH values (e.g., pH 2, 7, 9)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
Temperature-controlled chambers/incubators
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Method Development (Stability-Indicating HPLC Method):
-
Develop a reverse-phase HPLC method capable of separating the intact this compound from potential degradation products.
-
A gradient method using a C18 column is typically a good starting point.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Use a PDA detector to monitor the elution profile at multiple wavelengths to aid in peak identification and purity assessment.
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness.
-
-
Forced Degradation Studies:
-
Prepare solutions of this compound in a suitable solvent system (e.g., ACN/water) at a known concentration.
-
Expose the solutions to the following stress conditions:
-
Acidic: Add HCl to achieve a low pH (e.g., pH 1-2) and heat (e.g., 60 °C).
-
Basic: Add NaOH to achieve a high pH (e.g., pH 12-13) and heat (e.g., 60 °C).
-
Oxidative: Add a low concentration of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal: Heat the solution at an elevated temperature (e.g., 60-80 °C).
-
Photolytic: Expose the solution to light in a photostability chamber.
-
-
Analyze samples at various time points by HPLC to monitor the degradation of the parent compound and the formation of degradation products.
-
-
Stability Study under Relevant Conditions:
-
Prepare solutions of this compound in the solvents of interest (e.g., DMF, NMP, DMSO).
-
Store the solutions under different temperature conditions (e.g., room temperature, 4 °C, -20 °C).
-
Analyze the samples by HPLC at regular intervals (e.g., 0, 24, 48, 72 hours, 1 week) to determine the rate of degradation.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and, if possible, characterize the major degradation products using techniques like LC-MS.
-
Determine the degradation kinetics (e.g., zero-order, first-order) under each condition.
-
Caption: Workflow for a comprehensive stability study of this compound.
Conclusion
This compound is a valuable and versatile building block in contemporary peptide and medicinal chemistry. A thorough understanding of its solubility and stability is not merely academic but a practical necessity for its successful application. While it is expected to be highly soluble in common polar aprotic solvents like DMF, NMP, and DMSO, empirical determination using the provided protocol is strongly recommended for process optimization. The stability of this compound is governed by the well-defined lability of its orthogonal protecting groups. Adherence to proper storage and handling procedures is crucial to prevent premature deprotection and other degradation pathways. The detailed experimental protocols provided in this guide offer a robust framework for researchers to generate specific solubility and stability data tailored to their unique applications, thereby ensuring the reliable and efficient use of this important synthetic intermediate.
References
-
ChemBK. N-ALPHA-FMOC-N-DELTA-BOC-L-ORNITHINE. Available from: [Link]
-
ResearchGate. Solubility of Fmoc protected amino acids used in Project C. Available from: [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. Available from: [Link]
-
PubChem. Fmoc-N-Me-Orn(Boc)-OH. National Center for Biotechnology Information. Available from: [Link]
-
AAPPTec. Fmoc-Orn(Boc)-OH [109425-55-0]. Available from: [Link]
-
ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Available from: [Link]
-
ResearchGate. Fmoc cleavage in different solvents after 15 min at 120 °C. Available from: [Link]
-
CHIMIA. Thermal Cleavage of the Fmoc Protection Group. Available from: [Link]
-
PubMed Central. Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Available from: [Link]
-
ResearchGate. Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. Available from: [Link]
-
Agilent. Analysis of Amino Acids by HPLC. Available from: [Link]
-
MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available from: [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]
-
Agilent. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]
-
PubMed. Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives. Available from: [Link]
-
Journal of Biomolecular Techniques. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Available from: [Link]
Sources
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- 3. Fmoc-N-Me-Orn(Boc)-OH | C26H32N2O6 | CID 121233396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]
- 9. chimia.ch [chimia.ch]
- 10. Boc-Orn(Fmoc)-OH | Amino Acids 1 | CAS 150828-96-9 | Buy Boc-Orn(Fmoc)-OH from Supplier InvivoChem [invivochem.com]
Orthogonal protection strategy of Boc-N-Me-Orn(Fmoc)-OH.
An In-depth Technical Guide to the Orthogonal Protection Strategy of Boc-N-Me-Orn(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of advanced peptide synthesis, the strategic use of orthogonally protected amino acids is paramount for the construction of complex, modified, and cyclic peptides. The non-proteinogenic amino acid Nα-tert-Butoxycarbonyl-Nα-methyl-Nδ-(9-fluorenylmethoxycarbonyl)-L-ornithine (this compound) represents a uniquely versatile building block. It combines the acid-labile Boc group for temporary N-terminal protection, the base-labile Fmoc group for robust side-chain protection, and an N-methylated backbone for enhanced proteolytic stability and conformational control. This guide provides a comprehensive exploration of the orthogonal protection strategy inherent to this molecule, detailing the chemical principles, step-by-step experimental protocols for selective deprotection, and the strategic implications for modern peptide drug development.
The Principle of Orthogonality: A Foundation of Modern Peptide Synthesis
The power of modern solid-phase peptide synthesis (SPPS) lies in the concept of orthogonality—the ability to selectively remove one class of protecting groups under specific conditions while other classes remain intact.[][] This allows for precise, stepwise control over the synthetic process, enabling the construction of complex peptide architectures that would otherwise be inaccessible. The most prevalent orthogonal system in SPPS is the Fmoc/tBu strategy, which pairs a base-labile Nα-Fmoc group for temporary protection during chain elongation with acid-labile tert-butyl (tBu) based groups for permanent side-chain protection.[][3]
The molecule this compound cleverly inverts this common paradigm. Here, the Boc group protects the α-amino group, while the Fmoc group protects the δ-amino side chain of ornithine. This arrangement is intentionally designed for specific synthetic goals where the N-terminus is temporarily blocked while the side chain is reserved for later, post-elongation modifications.
Deconstructing the Building Block: this compound
The utility of this molecule stems from the distinct properties of its constituent parts.
-
Nα-Boc Group (tert-Butoxycarbonyl): An acid-labile protecting group. Its role here is to protect the α-amino group during the coupling of the C-terminus of this amino acid to a resin or another peptide fragment. It is removed using acids like trifluoroacetic acid (TFA).[][4]
-
Nα-Methyl Group: The methylation of the backbone amide nitrogen is a critical modification in medicinal chemistry.[5] This modification imparts significant steric hindrance, which can disrupt secondary structures and, crucially, protect the adjacent peptide bond from enzymatic degradation, thereby improving the peptide's in vivo stability and bioavailability.[5][6] However, this steric bulk also presents challenges during peptide coupling reactions.[6][7]
-
Ornithine (Orn): A non-proteinogenic amino acid with a δ-amino group on its side chain.[8] This side-chain amine provides a versatile handle for a wide range of modifications, including the formation of lactam bridges for peptide cyclization, the attachment of labels, or conjugation to other molecules.[9][10]
-
Nδ-Fmoc Group (9-Fluorenylmethoxycarbonyl): A base-labile protecting group. By placing the Fmoc group on the ornithine side chain, it is rendered stable to the acidic conditions required to remove the Nα-Boc group.[11] It can be selectively removed later in the synthesis using a mild base, typically piperidine, to unmask the δ-amino group for further modification.[][3]
The IUPAC name for this compound is (2S)-2-[tert-butoxycarbonyl(methyl)amino]-5-[(9H-fluoren-9-ylmethoxy)carbonylamino]pentanoic acid.[12]
The Orthogonal Deprotection Workflow in Practice
The core of the strategy lies in the differential lability of the Boc and Fmoc groups. A researcher can choose which amine to deprotect based on the desired synthetic outcome, as illustrated below.
Protocol 1: Selective Nδ-Fmoc Group Removal for Side-Chain Modification
This protocol is employed when the peptide backbone synthesis is complete, and the goal is to modify the ornithine side chain while the peptide remains on the solid support.
Principle: The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism. A secondary amine base, like piperidine, abstracts a proton from the C9 position of the fluorenyl ring, leading to the elimination of dibenzofulvene and the release of the free amine.[]
Experimental Protocol:
-
Resin Swelling: Swell the peptide-resin (1 eq) in N,N-dimethylformamide (DMF) (approx. 10 mL/g resin) for 30-60 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the resin.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the suspension at room temperature for 5-10 minutes.[13]
-
Drain: Drain the deprotection solution. The dibenzofulvene byproduct has a characteristic UV absorbance, which can be used for reaction monitoring.[]
-
Second Deprotection (Optional but Recommended): Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-20 minutes to ensure complete removal.
-
Washing: Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and byproducts.
-
Final Wash: Perform final washes with dichloromethane (DCM) (3 times) and methanol (3 times) before drying the resin under vacuum if proceeding to a subsequent non-SPPS step, or proceed directly to the next on-resin step (e.g., cyclization).
| Parameter | Condition | Purpose |
| Reagent | 20% (v/v) Piperidine in DMF | Cleavage of the base-labile Fmoc group |
| Temperature | Room Temperature | Mild conditions to prevent side reactions |
| Time | 15-30 minutes (total) | Sufficient for complete deprotection |
| Washing Solvent | DMF, DCM | Removal of excess reagents and byproducts |
Protocol 2: Selective Nα-Boc Group Removal for Peptide Chain Elongation
This protocol is used to deprotect the N-terminus to allow for the coupling of the next amino acid in the sequence.
Principle: The Boc group is removed by acidolysis. A strong acid, like TFA, protonates the carbonyl oxygen or the ether oxygen of the carbamate, weakening the C-O bond and leading to the release of the free amine, carbon dioxide, and a stable tert-butyl cation.[]
Experimental Protocol:
-
Resin Swelling: Swell the peptide-resin (1 eq) in DCM for 30 minutes.
-
Pre-wash: Drain the DCM and add a solution of 20-50% (v/v) TFA in DCM. Agitate for 2-3 minutes and drain.[4][13]
-
Deprotection: Add a fresh solution of 20-50% TFA in DCM and agitate at room temperature for 20-30 minutes. The Nδ-Fmoc group is stable under these conditions.[11]
-
Washing (Acid Removal): Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
-
Neutralization: To prepare for the subsequent coupling step, neutralize the resulting N-terminal ammonium salt. Wash the resin with a solution of 5% (v/v) N,N-diisopropylethylamine (DIPEA) in DMF (2 times, 2 minutes each).
-
Final Wash: Wash the resin thoroughly with DMF (3-5 times) to remove excess base. The resin is now ready for the next coupling cycle.
| Parameter | Condition | Purpose |
| Reagent | 20-50% (v/v) TFA in DCM | Cleavage of the acid-labile Boc group |
| Temperature | Room Temperature | Standard condition for Boc removal |
| Time | 20-30 minutes | Ensures complete deprotection |
| Neutralization | 5% DIPEA in DMF | Prepares the N-terminus for coupling |
Synthetic Challenges and Advanced Coupling Strategies
The primary challenge when using this compound arises from the N-methylated α-amino group.
-
Steric Hindrance: The N-methyl group significantly increases steric bulk and reduces the nucleophilicity of the secondary amine after Boc deprotection. This makes the subsequent coupling of the next amino acid inefficient and slow.[6][7]
-
Side Reactions: N-methylated residues can increase the propensity for diketopiperazine formation, especially at the dipeptide stage, leading to chain termination.[6][14]
To overcome these challenges, specialized coupling reagents and conditions are required. Standard carbodiimide activators like DIC are often insufficient.
| Coupling Reagent | Class | Key Advantages for N-Methylated Residues | Reference |
| HATU / HCTU | Aminium/Uronium Salt | Highly reactive, forms activated esters rapidly. Generally effective. | [15] |
| PyAOP / PyBOP | Phosphonium Salt | Known to be highly effective for sterically hindered couplings, including N-methylated amino acids. | [6][15] |
| BTC (Triphosgene) | Phosgene Derivative | Forms highly reactive amino acid chlorides in situ, overcoming steric hindrance. Requires careful handling. | [6] |
A recommended coupling protocol for the amino acid following the deprotection of this compound would involve using 4 equivalents of the Fmoc-amino acid, 4 equivalents of HATU, and 8 equivalents of DIPEA in DMF, with an extended coupling time of 1-2 hours.[15] Monitoring the coupling reaction with a qualitative test like the bromophenol blue test is highly advisable, as the standard ninhydrin test does not work for secondary amines.[15]
Strategic Applications in Drug Development
The unique orthogonal arrangement of this compound enables several advanced applications critical to modern drug discovery.
On-Resin Lactam Cyclization
Peptide cyclization is a key strategy to improve receptor affinity, selectivity, and stability. The ornithine side chain is ideal for forming lactam (amide) bridges.
Development of Peptidomimetics with Enhanced Properties
The incorporation of N-methylated amino acids is a proven strategy to create peptidomimetics with drug-like properties.[5] By using this compound, researchers can introduce this stability-enhancing feature at a specific point in the peptide sequence while retaining the ability to modify the ornithine side chain for further optimization, such as attaching polyethylene glycol (PEG) chains or other pharmacokinetic modifiers.
Conclusion
This compound is a sophisticated and powerful building block for advanced peptide synthesis. Its unique orthogonal protection scheme, which inverts the typical Fmoc/tBu strategy, provides researchers with exceptional control over complex synthetic pathways. While the presence of the N-methyl group introduces synthetic challenges that require optimized coupling protocols, the benefits—enhanced proteolytic stability and access to side-chain modifications—are substantial. Mastering the orthogonal deprotection and coupling strategies associated with this reagent unlocks the ability to create highly stable, cyclic, and conjugated peptides, paving the way for the next generation of peptide-based therapeutics.
References
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Solid-phase synthesis and characterization of N-methyl-rich peptides. (2006). ResearchGate. Available at: [Link]
- Ornithine Derivatives in Medicinal Chemistry: Synthesis and Applications.
- Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
-
Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. Available at: [Link]
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
-
Fmoc-N-Me-Orn(Boc)-OH. PubChem. Available at: [Link]
-
Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. (2023). Bioorganic Chemistry. Available at: [Link]
-
N-Terminal Deprotection - Fmoc removal. AAPPTec. Available at: [Link]
- Methods for Removing the Fmoc Group. Springer.
-
The Role of Boc-Orn(Fmoc)-OH in Pharmaceutical Research: From Building Blocks to Therapeutic Potential. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
- Synthesis of Poly-N-Methylated Peptides Against Malaria. (2024).
-
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. (1998). The Journal of Organic Chemistry. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
- Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Thieme Chemistry.
-
Liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)-OH in DMF at room... (2020). ResearchGate. Available at: [Link]
-
Unusual Amino Acids: Ornithine. (2025). LifeTein. Available at: [Link]
-
Synthesis of Arginine-Containing Peptides through Their Ornithine Analogs. (1964). Journal of the American Chemical Society. Available at: [Link]
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An In-Depth Technical Guide on the Core Mechanism of Action of Boc and Fmoc Protecting Groups
Introduction: The Imperative for Controlled Reactivity in Peptide Synthesis
In the intricate process of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This necessitates the strategic and temporary masking of reactive functional groups to prevent unintended side reactions.[1][2][3] Protecting groups are the cornerstone of this control, enabling the stepwise and regiospecific formation of peptide bonds.[2][] This guide provides a comprehensive exploration of the two most influential α-amino protecting groups in modern peptide chemistry: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. We will delve into the mechanistic underpinnings of their application and cleavage, offering field-proven insights for researchers, scientists, and drug development professionals.
The Principle of Orthogonality: A Tale of Two Chemistries
The success of a peptide synthesis strategy hinges on the concept of orthogonality, wherein different protecting groups can be selectively removed under distinct, non-interfering conditions.[2][5][6] The Boc and Fmoc strategies epitomize this principle, representing two divergent yet complementary chemical philosophies.[][8] The Boc group, a classic in the field, is cleaved by acid, while the more contemporary Fmoc group is removed by a mild base.[2][8] This fundamental difference dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and cleavage cocktails.[][9][10]
Part 1: The Boc Protecting Group - A Legacy of Acid-Labile Chemistry
The tert-butyloxycarbonyl (Boc) group has been a workhorse in peptide synthesis for decades. Its utility lies in its stability to a wide range of reaction conditions, coupled with its facile removal under moderately acidic conditions.[11][12]
The Mechanism of Boc Protection
The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[11][13][14][15] The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[11][13][16] While the reaction can proceed without a base, the presence of a base such as sodium hydroxide, sodium carbonate, or triethylamine is often employed to deprotonate the amino group, thereby increasing its nucleophilicity.[11][14] The resulting tert-butyl carbonate is a good leaving group, which subsequently breaks down into carbon dioxide and tert-butanol, driving the reaction to completion.[11][13]
The Mechanism of Boc Deprotection: An Acid-Catalyzed Cascade
The cleavage of the Boc group is an acid-catalyzed process, most commonly accomplished with trifluoroacetic acid (TFA).[8][14][15] The mechanism involves a sequence of steps initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[14][16][17] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate.[14][17] The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and liberating the free amine of the peptide chain.[11][14][15]
A potential complication during Boc deprotection is the propensity of the liberated tert-butyl cation to alkylate nucleophilic side chains, such as those of tryptophan and methionine.[12] To mitigate these side reactions, scavengers like anisole or thioanisole are often included in the deprotection cocktail.[12]
The Boc/Bzl Strategy: A Quasi-Orthogonal Approach
In the classic Boc strategy for solid-phase peptide synthesis (SPPS), the temporary Nα-Boc protection is complemented by more permanent side-chain protecting groups, typically based on benzyl (Bzl) ethers, esters, or carbamates.[2] These benzyl-based groups are stable to the repetitive TFA treatments required for Boc removal but are cleaved by a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage of the peptide from the resin.[2][8] This difference in acid lability provides a workable, albeit not strictly orthogonal, protection scheme.[6][10]
Visualizing the Boc Deprotection Mechanism
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Experimental Protocol: Boc Deprotection in SPPS
A standard protocol for the removal of the Boc group during solid-phase peptide synthesis is as follows:[18]
-
Suspend the resin-bound peptide in dichloromethane (DCM).
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[14]
-
Agitate the mixture at room temperature for 20-30 minutes.[14]
-
Filter the resin and wash thoroughly with DCM to remove the cleaved Boc group and excess TFA.
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a tertiary amine, such as diisopropylethylamine (DIPEA), in DCM.
-
Wash the resin extensively with DCM and then with the synthesis solvent (e.g., DMF) to prepare for the next coupling step.
Part 2: The Fmoc Protecting Group - A Paradigm of Mild, Base-Labile Chemistry
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the cornerstone of modern solid-phase peptide synthesis, largely due to its mild cleavage conditions.[2][19]
The Mechanism of Fmoc Protection
The Fmoc group is typically introduced by reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[20] The reaction with Fmoc-Cl is often performed under Schotten-Baumann conditions (e.g., sodium bicarbonate in a dioxane/water mixture) or in anhydrous conditions with a base like pyridine.[21] The nucleophilic amino group attacks the electrophilic carbonyl carbon of the Fmoc reagent, displacing a chloride or N-hydroxysuccinimide leaving group.[21]
The Mechanism of Fmoc Deprotection: A Base-Induced β-Elimination
The key to the Fmoc strategy is its lability to bases.[20][22] Deprotection is typically achieved using a secondary amine, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[20][23] The mechanism is a β-elimination reaction.[24] The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by the base.[21][25] This deprotonation is facilitated by the aromaticity of the resulting fluorenyl anion (fulfilling Hückel's rule with 14 π-electrons).[21]
The formation of this stabilized anion triggers a cascade of electron rearrangements, leading to the elimination of the carbamate group and the formation of dibenzofulvene (DBF) and carbon dioxide.[24] The liberated DBF is a reactive electrophile that is subsequently trapped by the excess secondary amine base to form a stable adduct, preventing its reaction with the newly deprotected N-terminal amine of the peptide.[20][23]
The Fmoc/tBu Strategy: A Truly Orthogonal System
The Fmoc strategy is a prime example of an orthogonal protection scheme.[2] The base-labile Fmoc group for Nα-protection is used in conjunction with acid-labile side-chain protecting groups, predominantly based on the tert-butyl (tBu) group (e.g., t-butyl ethers, esters, and the Boc group for lysine).[2][] This orthogonality allows for the selective removal of the Fmoc group at each step of the synthesis without affecting the side-chain protection.[24] The final cleavage of the peptide from the resin and the concomitant removal of all side-chain protecting groups are achieved in a single step with a strong acid cocktail, typically containing TFA.[2][26]
Visualizing the Fmoc Deprotection Mechanism
Caption: Base-catalyzed deprotection of an Fmoc-protected amine.
Experimental Protocol: Fmoc Deprotection in SPPS
A typical protocol for the removal of the Fmoc group during solid-phase peptide synthesis is as follows:[18][20]
-
Swell the resin-bound peptide in the synthesis solvent, typically DMF.
-
Treat the resin with a 20% solution of piperidine in DMF.[20][27]
-
Agitate the mixture at room temperature for a short period, often in two stages (e.g., 2 minutes followed by a second treatment for 5-10 minutes) to ensure complete removal.[18][28]
-
Filter the resin and wash extensively with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.
-
The resin is now ready for the subsequent amino acid coupling step.
The progress of Fmoc deprotection can be conveniently monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance.[20]
Comparative Analysis: Boc vs. Fmoc Strategies
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Moderately strong acid (e.g., TFA)[8] | Mild base (e.g., 20% piperidine in DMF)[20] |
| Side-Chain Protection | Benzyl-based (Bzl)[2] | tert-butyl-based (tBu)[] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[8] | Strong acid (e.g., TFA)[26] |
| Orthogonality | Quasi-orthogonal[10] | Fully orthogonal[2] |
| Key Advantage | Can be advantageous for synthesizing hydrophobic or aggregation-prone peptides.[9] | Milder conditions, compatible with a wider range of sensitive functionalities.[][19] |
| Key Disadvantage | Requires harsh acidic conditions for final cleavage.[19] | Potential for side reactions like aspartimide formation with certain sequences.[23] |
Conclusion: A Symbiotic Relationship in Peptide Synthesis
Both the Boc and Fmoc protecting groups have played indispensable roles in the advancement of peptide synthesis. The choice between these two strategies is dictated by the specific requirements of the target peptide, including its sequence, length, and the presence of sensitive functional groups.[] While the Fmoc/tBu strategy has become the dominant approach in modern SPPS due to its mildness and orthogonality, the Boc/Bzl strategy remains a valuable tool, particularly for certain challenging sequences.[][9] A thorough understanding of the underlying mechanisms of action of these protecting groups is crucial for any researcher or professional engaged in the art and science of peptide synthesis, enabling the rational design of synthetic strategies and the successful production of these vital biomolecules.
References
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Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
- Yan, L. Z., & Dawson, P. E. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Journal of the American Chemical Society, 123(4), 526-533.
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Vágner, J., Beke, G., & Dourtoglou, V. (2008). Protecting Groups in Peptide Synthesis.
-
LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of Boc and Fmoc SPPS. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
- Reddy, P. G., & Kumar, Y. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 1-8.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Semantic Scholar. (2010). New base-labile amino-protective groups for peptide synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
National Institutes of Health. (2020). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (2006). A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved from [Link]
-
UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
YouTube. (2025). What Are Fmoc Protecting Groups? - Chemistry For Everyone. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
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The Strategic Imperative of N-Methylation: A Technical Guide to the Application of Boc-N-Me-Orn(Fmoc)-OH in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern therapeutic peptide development, the strategic modification of amino acid building blocks is paramount to overcoming inherent pharmacological liabilities such as poor metabolic stability and low membrane permeability. N-methylation of the peptide backbone has emerged as a powerful tool to imbue peptides with drug-like properties. This in-depth technical guide focuses on the multifaceted role and application of a specialized, orthogonally protected amino acid derivative, Boc-N-Me-Orn(Fmoc)-OH . We will dissect the strategic importance of the N-methyl group on the ornithine residue and the critical interplay of the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. This guide will provide field-proven insights, detailed experimental protocols, and a robust framework for the successful incorporation of this sterically hindered yet highly valuable building block into complex peptide architectures, including cyclic and branched peptides.
The Rationale for N-Methylation in Peptide Drug Design
Peptide-based drugs offer high selectivity and potency but are often hampered by their susceptibility to proteolytic degradation and poor oral bioavailability.[1][2] N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, directly addresses these limitations by introducing a cascade of beneficial structural and functional changes.[3][4]
-
Enhanced Proteolytic Stability: The N-methyl group acts as a steric shield, hindering the approach of proteolytic enzymes that would otherwise cleave the peptide bond. This significantly increases the peptide's half-life in vivo.[1][3]
-
Increased Membrane Permeability: By replacing a hydrogen bond donor (the amide N-H) with a methyl group, N-methylation reduces the peptide's overall polarity and hydrogen bonding capacity. This increased lipophilicity can enhance passive diffusion across cellular membranes.[1]
-
Conformational Control: The steric bulk of the N-methyl group restricts the rotational freedom of the peptide backbone. This "conformational constraint" can pre-organize the peptide into its bioactive conformation, leading to improved receptor binding affinity and selectivity.[1][3]
This compound is a sophisticated building block designed to leverage these advantages while providing maximum synthetic flexibility.
The Orthogonal Protection Strategy of this compound
The utility of this compound in solid-phase peptide synthesis (SPPS) is rooted in its orthogonal protection scheme. The two protecting groups, Fmoc and Boc, are labile under distinct chemical conditions, allowing for their selective removal at different stages of the synthesis.[5][6] This precise control is fundamental for the construction of complex peptides.[]
-
α-Amino Protection (Fmoc): The N-terminal α-amino group is protected by the Fmoc group , which is labile to mild basic conditions, typically 20% piperidine in N,N-dimethylformamide (DMF).[5][6] This allows for the stepwise elongation of the peptide chain in the C-to-N direction, which is the hallmark of the widely used Fmoc-SPPS strategy.[]
-
δ-Amino Side-Chain Protection (Boc): The side-chain δ-amino group of the ornithine residue is protected by the Boc group . This group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[5][6]
This orthogonality is the cornerstone of its application in advanced peptide synthesis, enabling selective modifications of the ornithine side chain while the peptide remains anchored to the solid support.
Caption: Orthogonal deprotection of this compound.
Challenges and Strategies for Incorporating N-Methylated Amino Acids
The primary challenge in utilizing N-methylated amino acids is the steric hindrance imparted by the methyl group on the amide nitrogen. This bulkiness can significantly slow down the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.[8][9] This issue is particularly pronounced when coupling two consecutive N-methylated residues.[8]
To overcome these challenges, optimized coupling protocols are essential.
Table 1: Recommended Coupling Reagents for Sterically Hindered N-Methylated Amino Acids
| Coupling Reagent | Key Features & Recommendations |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Highly effective for sterically hindered couplings. Use in combination with a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine).[10] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A common and effective coupling reagent, though HATU is often preferred for particularly difficult couplings.[11] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Another powerful phosphonium-based reagent suitable for hindered couplings. |
| Microwave-Assisted SPPS | The application of microwave energy can significantly accelerate coupling reactions and drive them to completion, overcoming the kinetic barriers of steric hindrance.[9] |
Experimental Protocols
The following protocols are designed to provide a robust framework for the successful incorporation of this compound into a peptide sequence.
Protocol 1: Coupling of this compound
This protocol utilizes HATU, a highly efficient coupling reagent for sterically hindered amino acids.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation of this compound: In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).
-
Monitoring the Coupling: Perform a Kaiser test or a bromophenol blue test to check for the presence of free amines. A negative test indicates complete coupling. If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.
Caption: Workflow for coupling this compound in SPPS.
Protocol 2: On-Resin Side-Chain Deprotection and Cyclization
This protocol describes the selective removal of the Boc group from the ornithine side chain to enable on-resin cyclization, forming a lactam bridge with a C-terminal carboxylic acid.
-
Linear Peptide Synthesis: Assemble the linear peptide sequence on the resin using standard Fmoc-SPPS protocols, incorporating this compound at the desired position. Ensure the N-terminus of the peptide is protected (e.g., with a Boc group if the final peptide is to be N-terminally blocked).
-
Selective Boc Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM) (3-5 times).
-
Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralize the resin with a solution of 10% DIEA in DMF (2 x 2 minutes).
-
Wash the resin with DMF (5-7 times).
-
-
On-Resin Cyclization (Lactam Bridge Formation):
-
Swell the peptide-resin in DMF.
-
Add a solution of a coupling reagent (e.g., HATU or HBTU, 3 equivalents) and a base (e.g., DIEA, 6 equivalents) in DMF.
-
Allow the cyclization reaction to proceed for 4-24 hours. The reaction can be monitored by cleaving a small amount of resin and analyzing the product by mass spectrometry.
-
-
Final Cleavage and Deprotection:
-
Wash the resin with DMF and DCM.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude cyclic peptide.
-
Conclusion
This compound is a highly specialized and powerful building block for the synthesis of advanced peptide therapeutics. The N-methyl group provides critical advantages in terms of proteolytic stability and conformational rigidity, while the orthogonal Boc and Fmoc protecting groups offer the synthetic flexibility required for complex molecular architectures. Although the inherent steric hindrance of the N-methyl group presents a synthetic challenge, the use of optimized coupling protocols, including potent activating agents like HATU and microwave-assisted synthesis, enables its efficient incorporation. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to leverage the full potential of N-methylation in the design and synthesis of next-generation peptide drugs with improved pharmacological profiles.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Orthogonal Deprotection Efficiency of Fmoc-Orn(Boc)-OH. BenchChem.
- Grieco, P., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Organic Chemistry, 14(4).
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
-
Grieco, P., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
- BenchChem. (2025). A Comparative Guide to Fmoc-Orn(Boc)-OH and Fmoc-Orn(Mmt)
- BenchChem. (2025). The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis. BenchChem.
- BOC Sciences. (n.d.).
- Carpino, L. A., El-Faham, A., & Albericio, F. (1995).
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- CEM Corporation. (n.d.). Automated Synthesis of Cyclic Disulfide-Bridged Peptides.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boc-Orn(Fmoc)-OH in Pharmaceutical Research: From Building Blocks to Therapeutic Potential. NINGBO INNO PHARMCHEM CO.,LTD.
- Chen, Y. C., Sarma, B. K., & Lairson, L. L. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Cells, 11(7), 1156.
- BOC Sciences. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. BOC Sciences.
- ChemRxiv. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.
- AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. AAPPTec.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- BenchChem. (2025). Application Notes and Protocols: Fmoc-L-Orn(Mmt)-OH in the Synthesis of Branched Peptides. BenchChem.
- The Royal Society of Chemistry. (2018). Supporting Information - Mixed chirality α-helix in a stapled bicyclic and a linear antimicrobial peptide revealed by X-ray crystallography. The Royal Society of Chemistry.
- KnE Publishing. (2022).
- MDPI. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. MDPI.
- MDPI. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. MDPI.
- Monash University. (2011).
- Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers.
- MDPI. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. MDPI.
- Elsevier. (2025).
- Portland Press. (1987). Effect of N-methylation on the modulation by synthetic peptides of the activity of the complement-factor-B-derived serine proteinase CVFBb. Portland Press.
- Advanced ChemTech. (n.d.). Fmoc-N-Me-Orn(Boc)-OH. Advanced ChemTech.
- PubChem. (n.d.). Fmoc-N-Me-Orn(Boc)-OH. PubChem.
- ResearchGate. (2013). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide.
- ChemPep. (n.d.). 109425-55-0 | Fmoc-Orn(Boc)-OH. ChemPep.
- Sigma-Aldrich. (n.d.). Fmoc-Orn(Boc)-OH = 96.0 HPLC 109425-55-0. Sigma-Aldrich.
- AAPPTec. (n.d.). Boc-Orn(Fmoc)-OH [150828-96-9]. AAPPTec.
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The Strategic Integration of Ornithine Derivatives in Modern Peptide Chemistry: A Technical Guide
Abstract
Ornithine, a non-proteinogenic amino acid, has emerged as a pivotal building block in contemporary peptide chemistry, offering a unique combination of structural versatility and functional potential.[1][2] Its distinctive side chain, shorter than that of its homolog lysine, provides a reactive handle for a myriad of chemical modifications, enabling the design of novel peptide therapeutics, diagnostics, and biomaterials with enhanced properties. This in-depth technical guide provides a comprehensive overview of the applications of ornithine derivatives, delving into the causality behind experimental choices in their synthesis and utilization. We will explore the strategic incorporation of ornithine in solid-phase peptide synthesis (SPPS), its critical role in peptide cyclization and stapling, its application in the development of peptide-drug conjugates (PDCs), and its emerging use in the formulation of innovative biomaterials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of ornithine to advance their work in peptide science.
The Unique Chemical Landscape of Ornithine
Ornithine is structurally similar to lysine but with a shorter, four-carbon side chain terminating in a primary amine.[3] This seemingly subtle difference has profound implications for its application in peptide chemistry. Unlike the 20 proteinogenic amino acids, ornithine is not directly encoded in the genetic code, meaning its incorporation into peptides is achieved through chemical synthesis or enzymatic modifications.[3][4] The delta-amino group of the ornithine side chain is a key functional feature, providing a nucleophilic site for a wide range of chemical transformations.
The strategic placement of ornithine within a peptide sequence can significantly influence its conformation, stability, and biological activity.[5] Its ability to participate in the formation of cyclic structures and to serve as an attachment point for various molecular entities makes it an invaluable tool for peptide engineers.
Solid-Phase Synthesis of Ornithine-Containing Peptides: A Methodical Approach
The incorporation of ornithine into a growing peptide chain on a solid support is a cornerstone of its application.[1] The most widely used methodology is Fmoc/tBu-based solid-phase peptide synthesis (SPPS), which allows for the stepwise and controlled addition of amino acids.[1]
Orthogonal Protection Strategy: The Key to Selectivity
A critical aspect of synthesizing ornithine-containing peptides is the use of an orthogonal protection strategy for the α-amino and δ-amino groups. The most common derivative for this purpose is Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH).[1][6][7][8][9]
-
Fmoc (9-fluorenylmethoxycarbonyl) group: Protects the α-amino group and is labile to basic conditions (e.g., piperidine), allowing for its removal at each step of peptide elongation.[1]
-
Boc (tert-butyloxycarbonyl) group: Protects the δ-amino group of the side chain and is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids (e.g., trifluoroacetic acid, TFA) during the final cleavage of the peptide from the resin.[1]
This differential lability is fundamental for the selective deprotection and subsequent modification of the ornithine side chain, which is particularly crucial for applications like peptide cyclization.[1] Other protecting groups for the ornithine side chain in Fmoc chemistry include Aloc and Dde, while Z and 2-Cl-Z are popular in Boc chemistry.[4]
Experimental Protocol: Fmoc-SPPS of an Ornithine-Containing Peptide
The following protocol outlines the general steps for incorporating an ornithine residue into a peptide chain using an automated peptide synthesizer.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-Orn(Boc)-OH
-
Other required Fmoc-protected amino acids
-
Coupling reagent (e.g., HCTU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: The resin is swelled in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc group of the resin or the previously coupled amino acid is removed by treating with 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.
-
Amino Acid Coupling: The Fmoc-Orn(Boc)-OH (or other Fmoc-amino acid) is pre-activated with a coupling reagent and a base and then added to the resin. The reaction is allowed to proceed to completion.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Repeat: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: The N-terminal Fmoc group is removed.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on ornithine) are removed by treatment with the cleavage cocktail.
-
Precipitation and Purification: The crude peptide is precipitated with cold ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: Common Protecting Groups for Ornithine in SPPS
| α-Amino Protection | δ-Amino Protection | Chemistry | Deprotection Condition for δ-Amino Group |
| Fmoc | Boc | Fmoc/tBu | Strong Acid (e.g., TFA) |
| Fmoc | Aloc | Fmoc | Pd(0) |
| Fmoc | Dde | Fmoc | Hydrazine |
| Boc | Z | Boc/Bzl | H₂/Pd or HBr/AcOH |
| Boc | 2-Cl-Z | Boc/Bzl | HF |
Visualization: The Fmoc-SPPS Cycle for Ornithine Incorporation
Caption: Iterative cycle of Fmoc-SPPS for incorporating an ornithine residue.
Harnessing Ornithine for Enhanced Peptide Structure and Stability: Cyclization and Stapling
One of the most powerful applications of ornithine is in the creation of cyclic and stapled peptides.[1] These conformationally constrained peptides often exhibit improved biological activity, enhanced stability against enzymatic degradation, and better cell permeability compared to their linear counterparts.[10]
Lactam Bridge Formation
The side-chain amine of ornithine can form a stable amide bond (a lactam bridge) with a carboxylic acid group from another amino acid (e.g., aspartic acid or glutamic acid) or the C-terminus of the peptide.[1][11] This sidechain-to-sidechain or sidechain-to-tail cyclization is a widely used strategy to rigidify the peptide backbone.[11]
Peptide Stapling
Peptide stapling involves introducing a synthetic brace to lock a peptide into a specific secondary structure, often an α-helix. Ornithine derivatives can be utilized in certain stapling chemistries, for example, by reacting the side-chain amine with a bifunctional linker that also connects to another residue in the peptide chain.[12]
Visualization: Ornithine-Mediated Peptide Cyclization
Caption: Schematic of lactam bridge formation between Asp and Orn side chains.
Ornithine in Targeted Therapeutics: Peptide-Drug Conjugates (PDCs)
Peptide-drug conjugates (PDCs) are an emerging class of targeted therapies that utilize a peptide to selectively deliver a cytotoxic payload to diseased cells, such as cancer cells.[2][] The ornithine side chain provides a convenient and chemically accessible site for the attachment of linker-drug moieties.[2]
The selective deprotection of the ornithine side-chain amine on the solid support allows for the conjugation of a drug molecule before the peptide is cleaved from the resin. This approach offers precise control over the site of conjugation, leading to a homogeneous product with a well-defined drug-to-peptide ratio.[2]
Visualization: General Structure of an Ornithine-Linked PDC
Caption: Ornithine as a conjugation site in a peptide-drug conjugate.
Expanding Horizons: Ornithine in Biomaterials and Drug Delivery
The unique chemical properties of ornithine are also being exploited in the development of novel biomaterials and drug delivery systems.
-
Ornithine-Containing Polymers: L-ornithine can be conjugated to biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) to create peptide-mimetic materials with enhanced biocompatibility and potential antibacterial properties.[14][15]
-
Ornithine-Based Lipids: Ornithine lipids are a class of phosphate-free lipids found in certain bacteria.[16] Synthetic ornithine lipids are being investigated for their potential in forming liposomes and other lipid-based nanocarriers for drug delivery.[16][17][18] These systems can enhance the bioavailability and targeted delivery of therapeutic agents.[17]
Biosynthetic and Analytical Applications: The Arginine-Ornithine Connection
Enzymatic Conversion in Nature and Biotechnology
In biological systems, ornithine can be produced from arginine through the action of the enzyme arginase.[3] Recently, peptide arginases have been discovered that post-translationally convert arginine residues to ornithine within ribosomally synthesized peptides.[19][20][21] This enzymatic modification is being explored in synthetic biology to introduce ornithine into peptides in vivo, potentially enhancing their stability and bioactivity.[5]
Chemical Conversion for Mass Spectrometry
In the field of proteomics and peptide analysis, the presence of arginine can sometimes complicate tandem mass spectrometry (MS/MS) fragmentation patterns.[22][23] A chemical method involving controlled hydrazinolysis can convert arginine residues to ornithine.[22][23][24] This conversion simplifies the MS/MS spectra and facilitates de novo peptide sequencing.[22][24] The "ornithine effect" in mass spectrometry describes the facile cleavage C-terminal to ornithine residues, which can be exploited for selective fragmentation and characterization of peptides, including cyclic and stapled peptides.[10][25][26][27]
Experimental Protocol: Conversion of Arginine to Ornithine for MS/MS Analysis
This protocol is adapted from the principles described in the literature for improving peptide fragmentation.[22][23][24]
Materials:
-
Arginine-containing peptide sample
-
Hydrazine hydrate
-
Reaction buffer (e.g., water)
-
Quenching solution (e.g., acetic acid)
-
Materials for sample cleanup (e.g., C18 ZipTip)
Procedure:
-
Sample Preparation: Dissolve the peptide sample in the reaction buffer.
-
Hydrazinolysis: Add hydrazine hydrate to the peptide solution. The final concentration and reaction conditions (temperature and time) need to be carefully optimized for the specific peptide to ensure complete conversion of arginine to ornithine without significant peptide backbone cleavage. A typical starting point could be incubation at 70°C for 3 hours.[23]
-
Quenching: Stop the reaction by adding a quenching solution like acetic acid to neutralize the hydrazine.
-
Sample Cleanup: Remove excess reagents and salts using a C18 ZipTip or a similar solid-phase extraction method.
-
MS/MS Analysis: Analyze the resulting ornithine-containing peptide by tandem mass spectrometry.
Conclusion
Ornithine derivatives have transitioned from being a mere biochemical curiosity to indispensable tools in the arsenal of peptide chemists. Their strategic application, underpinned by a deep understanding of their chemical reactivity and the principles of orthogonal protection, has enabled significant advancements in the design of sophisticated peptide-based molecules. From enhancing the stability and bioactivity of therapeutic peptides through cyclization and stapling to enabling targeted drug delivery and the creation of novel biomaterials, the versatility of ornithine is undeniable. As research continues to push the boundaries of peptide science, the innovative applications of ornithine and its derivatives will undoubtedly continue to expand, paving the way for the next generation of peptide-based solutions in medicine and beyond.
References
-
Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli | ACS Synthetic Biology. [Link]
-
Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli - PMC - PubMed Central. [Link]
-
Unusual Amino Acids: Ornithine | LifeTein Peptide Blog. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry - Analytical Methods (RSC Publishing). [Link]
-
Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N -terminal tris(2,4,6-trimethoxyphenyl)phosp ... - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00439A. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. [Link]
-
Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry - Sci-Hub. [Link]
-
Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides | Request PDF - ResearchGate. [Link]
-
The ornithine effect in peptide cation dissociation - PMC - NIH. [Link]
-
Structural and Biochemical Insights into Post-Translational Arginine-to-Ornithine Peptide Modifications by an Atypical Arginase - PubMed Central. [Link]
-
Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26 - NIH. [Link]
-
Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers. [Link]
-
Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides - PubMed. [Link]
-
Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents - PMC - NIH. [Link]
-
Ornithine Aspartate Liposome - Creative Biolabs. [Link]
-
Synthesis of Arginine-Containing Peptides through Their Ornithine Analogs. Synthesis of Arginine Vasopressin, Arginine Vasotocin, and L-Histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycine | Journal of the American Chemical Society. [Link]
-
Fmoc-L-Orn(Boc)-OH - Peptide Synthesizers & Custom Peptide Synthesis | Activotec. [Link]
-
Optimizing Peptide Synthesis: The Role of Fmoc-Orn(Boc)-OH. [Link]
-
The ornithine effect in peptide cation dissociation - PubMed - NIH. [Link]
-
Peptide Modifications; Cyclization; Stapled peptides; phosphorylation; | AAPPTec. [Link]
-
Unnatural Amino-Acid-Based Star-Shaped Poly(l-Ornithine)s as Emerging Long-Term and Biofilm-Disrupting Antimicrobial Peptides to Treat Pseudomonas aeruginosa-Infected Burn Wounds - PubMed. [Link]
-
Fmoc-Orn(Boc)-OH [109425-55-0] - Aapptec Peptides. [Link]
-
FMOC-Orn(Boc)-OH (N-Fmoc-N-Boc-L-Ornithine) | eqipped. [Link]
-
Photochemical Methods for Peptide Macrocylization - White Rose Research Online. [Link]
-
[Video Abstract] Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers - SciSpace. [Link]
-
Site-selective modification of peptide backbones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00892G. [Link]
-
pH-Dependent physicochemical properties of ornithine lipid in mono- and bilayers. [Link]
-
The L-arginine/L-ornithine antiporter ArcD2 is active in liposomes with... - ResearchGate. [Link]
-
Lipid-Based Colloidal Nanocarriers for Site-Specific Drug Delivery - MDPI. [Link]
-
Ornithine lipid is a partial TLR4 agonist and NLRP3 activator - PubMed. [Link]
-
Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety - MDPI. [Link]
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A Technical Guide to Boc-N-Me-Orn(Fmoc)-OH: A Versatile Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of N-α-tert-butyloxycarbonyl-N-δ-(9-fluorenylmethyloxycarbonyl)-N-δ-methyl-L-ornithine, commonly known as Boc-N-Me-Orn(Fmoc)-OH. We will explore its chemical properties, its critical role in synthetic peptide chemistry, and provide practical, field-proven protocols for its application. This document is intended to serve as a valuable resource for professionals engaged in peptide research and drug development.
Core Chemical Properties and Identification
This compound is a synthetically modified amino acid, a derivative of L-ornithine, which is not one of the 20 proteinogenic amino acids. Its unique structure, featuring orthogonal protecting groups and N-methylation, makes it a highly valuable building block in the synthesis of complex peptides and peptidomimetics.
A notable point of clarification is the existence of two Chemical Abstracts Service (CAS) numbers associated with this compound. This can arise from separate registrations of the same molecule. Both CAS numbers, 1793105-28-8 and 233688-96-5 , are frequently cited by chemical suppliers for this product.[1][2][3][4][5][6][7][8][9][10][11][12] Researchers are advised to consider both numbers when sourcing this reagent.
The molecular properties of this compound are summarized in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C26H32N2O6 | [2][3][5] |
| Molecular Weight | 468.54 g/mol | [1][3][5][6][13] |
| CAS Number(s) | 1793105-28-8 or 233688-96-5 | [1][2][3][4][5][6][7][8][9][10][11][12] |
| Appearance | White to off-white powder | [3] |
| Typical Purity | ≥95% (HPLC) | [3][8] |
The Strategic Importance of Protecting Groups and N-Methylation
The utility of this compound in peptide synthesis is derived from three key structural features: the Boc protecting group, the Fmoc protecting group, and the N-methylation of the side-chain amine.
-
The Boc Group (tert-butyloxycarbonyl): This group protects the alpha-amine of the ornithine backbone. The Boc group is acid-labile and is typically removed using a moderately strong acid such as trifluoroacetic acid (TFA). This chemical property is fundamental to Boc-based solid-phase peptide synthesis (SPPS).
-
The Fmoc Group (9-fluorenylmethyloxycarbonyl): The Fmoc group protects the delta-amine in the side chain of the ornithine derivative. In contrast to the Boc group, the Fmoc group is base-labile and is readily cleaved by a secondary amine, most commonly piperidine. The orthogonal nature of the Boc and Fmoc protecting groups allows for the selective deprotection of either the N-terminus or the side chain, a critical capability for the synthesis of branched or cyclic peptides.
-
N-δ-Methylation: The presence of a methyl group on the delta-nitrogen of the ornithine side chain has significant implications for the resulting peptide's properties. N-methylation can increase metabolic stability by hindering enzymatic degradation. Furthermore, it can influence the peptide's conformation and, consequently, its biological activity and cell permeability.
The interplay of these features is visualized in the workflow diagram below, illustrating the selective deprotection strategies possible with this building block.
Caption: Orthogonal deprotection strategies for this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a versatile reagent for introducing a functionalized and conformationally constrained residue into a peptide sequence via SPPS. The following is a generalized protocol for its incorporation.
Step-by-Step Protocol for Coupling this compound in SPPS:
-
Resin Preparation: Begin with a pre-loaded resin (e.g., Wang or Rink Amide resin) with the C-terminal amino acid of the target peptide already attached. Ensure the N-terminal protecting group (typically Fmoc) of the resin-bound amino acid has been removed.
-
Activation of this compound:
-
Dissolve 3-5 equivalents of this compound in a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Add an equivalent amount of a coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and a tertiary amine base, like N,N-diisopropylethylamine (DIPEA), in a 2-fold molar excess relative to the amino acid.
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
-
Coupling to the Resin:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature to ensure complete coupling.
-
-
Washing:
-
Drain the reaction solution.
-
Thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups on the resin, treat with an acetylating agent, such as a solution of acetic anhydride and DIPEA in DMF.
-
-
Fmoc Deprotection for Chain Elongation:
-
Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc group from the newly added ornithine derivative, preparing it for the next coupling cycle.
-
The following diagram illustrates this experimental workflow:
Caption: Workflow for incorporating this compound in SPPS.
Conclusion
This compound is a sophisticated and highly valuable reagent for advanced peptide synthesis. Its orthogonal protecting groups and the presence of N-methylation on the side chain provide medicinal chemists and peptide scientists with a powerful tool to create novel peptides with enhanced properties. A thorough understanding of its chemical characteristics and the appropriate protocols for its use, as outlined in this guide, is essential for its successful application in research and development.
References
-
PubChem. (n.d.). Fmoc-N-Me-Orn(Boc)-OH. Retrieved from [Link]
-
ChemBK. (n.d.). CAS Index 2336. Retrieved from [Link]
-
AminoAcids.co. (n.d.). This compound (CAS 233688-96-5). Retrieved from [Link]
-
Echo BioSystems. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (n.d.). Fmoc-N-Me-Orn(Boc)-OH (N5-[(1 - Names and Identifiers. Retrieved from [Link]
-
Next Peptide. (n.d.). 1793105-28-8 | Fmoc-N-Me-Orn(Boc)-OH. Retrieved from [Link]
-
Adachibio. (n.d.). This compound - CAS:233688-96-5. Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[(9H-fluoren-9-ylmethoxy)carbonyl]-N2-methyl-. Retrieved from [Link]
-
Chemsrc. (n.d.). Z-Orn(Fmoc)-OH | CAS#:201048-68-2. Retrieved from [Link]
Sources
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Navigating the Synthesis of Complex Peptides: A Technical Guide to the Safe Handling of Boc-N-Me-Orn(Fmoc)-OH
Introduction: The Critical Role of Modified Amino Acids in Peptide Synthesis
In the landscape of modern drug discovery and development, synthetic peptides hold a prominent position. Their therapeutic potential is vast, and their complexity often requires the use of meticulously engineered building blocks. Among these, N-methylated amino acids are of significant interest due to their ability to enhance peptide stability, cell permeability, and receptor binding affinity. Boc-N-Me-Orn(Fmoc)-OH is one such critical reagent, a derivative of ornithine featuring both the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonal protection scheme allows for its precise incorporation into peptide sequences through Solid-Phase Peptide Synthesis (SPPS).[1]
The dual nature of its protecting groups, however, necessitates a thorough understanding of its chemical properties to ensure not only the integrity of the molecule but also the safety of the researchers handling it. This guide provides an in-depth analysis of the safety and handling precautions for this compound, grounded in the principles of chemical reactivity and laboratory best practices. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are synthesized from data on structurally similar compounds and established guidelines for handling Fmoc- and Boc-protected amino acids.[2][3]
Physicochemical Properties and Hazard Identification
Understanding the fundamental properties of this compound is the first step in a robust safety assessment.
| Property | Value | Source |
| Molecular Formula | C26H32N2O6 | [4][5] |
| Molecular Weight | 468.5 g/mol | [4][5] |
| Appearance | Assumed to be a white to off-white crystalline solid | [6][7] |
| Solubility | Soluble in organic solvents like DMSO and DMF | [6] |
Hazard Identification:
Based on the safety data for analogous compounds like Boc-Orn(Fmoc)-OH and other Fmoc-protected amino acids, this compound should be handled as a substance with the following potential hazards:
-
Skin and Eye Irritation: Powdered forms of amino acid derivatives can cause mechanical irritation. Prolonged contact may lead to more significant irritation.[2][8]
-
Respiratory Tract Irritation: Inhalation of fine dust particles may cause respiratory discomfort.[8]
-
Sensitization: Some Fmoc-protected amino acids have been reported to cause skin sensitization upon repeated exposure.[3]
It is crucial to handle this material with the assumption that it is hazardous until more specific toxicological data becomes available.[6]
The Chemistry of Protection and Lability: A Double-Edged Sword
The utility of this compound in SPPS is derived from the orthogonal nature of its protecting groups. The Fmoc group is labile to basic conditions, typically a solution of piperidine in DMF, which allows for the sequential elongation of the peptide chain.[1][9] Conversely, the Boc group is stable to these conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), a step usually performed at the end of the synthesis.[10][11][12]
This chemical reactivity is the cornerstone of its application but also informs its handling and storage requirements. Accidental exposure to incompatible conditions can lead to premature deprotection, compromising the integrity of the reagent and potentially generating unforeseen byproducts.
Core Handling and Safety Protocols
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.
Personal Protective Equipment (PPE): The First Line of Defense
Appropriate PPE is mandatory to prevent direct contact with the chemical.[13][14][15][16]
-
Eye Protection: Chemical safety goggles are required at all times.[16]
-
Hand Protection: Nitrile gloves should be worn to prevent skin contact. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[16]
-
Body Protection: A laboratory coat must be worn to protect street clothing and skin.[16]
-
Respiratory Protection: When handling larger quantities of the powder or when there is a risk of aerosolization, a properly fitted N95 respirator or a respirator with a P100 filter is recommended. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
Engineering Controls: Creating a Safe Workspace
-
Ventilation: All handling of powdered this compound should be conducted in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[16]
-
Static Control: As with any fine organic powder, there is a potential for static discharge. While the risk of a dust explosion is low for small laboratory quantities, it is good practice to ground equipment where significant static buildup is possible.
Step-by-Step Handling Procedure
The following protocol outlines the safe handling of this compound from receipt to use in synthesis.
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the label is intact and legible.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[14][17] Recommended long-term storage is at 2-8°C to slow potential degradation.[17][18] The container should be stored away from incompatible materials such as strong acids, bases, and oxidizing agents.[14]
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.
-
Use a dedicated, clean spatula for transferring the powder.
-
Close the container tightly immediately after weighing.
-
-
Dissolution:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
This compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[6]
-
If preparing a stock solution, it is recommended to purge the vial with an inert gas like argon or nitrogen to minimize exposure to moisture and oxygen.[17]
-
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. capotchem.cn [capotchem.cn]
- 3. severnbiotech.com [severnbiotech.com]
- 4. Fmoc-N-Me-Orn(Boc)-OH | C26H32N2O6 | CID 121233396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 14. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 15. crystalgen.com [crystalgen.com]
- 16. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Fmoc-Orn(Boc)-OH = 96.0 HPLC 109425-55-0 [sigmaaldrich.com]
Methodological & Application
Application Note: Strategic Incorporation of Boc-N-Me-Orn(Fmoc)-OH in Solid-Phase Peptide Synthesis
Introduction: The Strategic Value of N-Methylated and Ornithine-Containing Peptides
In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics. However, native peptides often suffer from poor metabolic stability and limited cell permeability. Two powerful strategies to overcome these limitations are N-methylation of the peptide backbone and the incorporation of non-proteinogenic amino acids like ornithine. N-methylation can enhance proteolytic resistance and improve pharmacokinetic properties by modulating the peptide's conformational flexibility.[1][2] Ornithine offers a unique side chain that can be used for creating conformationally constrained cyclic peptides through lactam bridge formation, or for conjugating other molecules like labels or drugs.[3][4]
The specialized amino acid derivative, Nα-Boc-Nα-methyl-Nδ-Fmoc-L-ornithine (Boc-N-Me-Orn(Fmoc)-OH) , is a sophisticated building block designed for advanced peptide synthesis. It uniquely combines three critical features:
-
Nα-Boc Protection: Dictates a Boc-based solid-phase peptide synthesis (SPPS) strategy, where the temporary N-terminal protection is removed with moderate acid.[5]
-
Nα-Methylation: Introduces the beneficial properties of N-methylation directly at a specific residue.[6]
-
Nδ-Fmoc Protection: Provides an orthogonal, base-labile protecting group on the side chain. This allows for selective deprotection on-resin for branching or cyclization, or its removal during final cleavage in the synthesis of linear peptides.[7][8]
This application note provides a comprehensive, field-proven protocol for the successful incorporation of this compound into a peptide sequence using a Boc-SPPS workflow. We will detail the core chemistry, step-by-step procedures, and critical considerations for coupling, subsequent elongation, and final cleavage.
Core Principles: An Orthogonal Trifecta
The successful use of this compound hinges on a quasi-orthogonal protection scheme.[9] The Nα-Boc group is labile to moderate acid (e.g., Trifluoroacetic Acid, TFA), while common benzyl-based side-chain protecting groups (Bzl) used in Boc-SPPS require a much stronger acid (e.g., anhydrous Hydrofluoric Acid, HF) for removal.[10] The Nδ-Fmoc group, in contrast, is labile to base (e.g., piperidine).[7] This differential lability is the key to synthetic control.
For a standard linear peptide, the strategy is as follows: The Boc group is used for iterative N-terminal deprotection during chain elongation. The Fmoc group on the ornithine side chain remains intact throughout the synthesis and is removed during the final, strong-acid cleavage step alongside the Bzl-type protecting groups and the resin linkage.
Diagram: Orthogonal Protection Scheme
The following diagram illustrates the differential cleavage conditions for the protecting groups on the this compound building block within a typical Boc-SPPS context.
Caption: Orthogonal deprotection strategy for this compound.
Experimental Protocols
This protocol assumes a standard manual Boc-SPPS workflow on a 0.1 mmol scale using a Merrifield or PAM resin. All manipulations should be performed in a dedicated peptide synthesis vessel with appropriate ventilation.
Materials and Reagents
| Reagent | Supplier Recommendation | Purpose |
| Resin | Merrifield or PAM Resin | Solid support for Boc-SPPS |
| Amino Acids | AAPPTec, ChemPep | Boc-protected with Bzl-type side protection |
| This compound | AAPPTec | Building block of interest |
| Solvents | ||
| Dichloromethane (DCM), peptide grade | Sigma-Aldrich | Washing and reaction solvent |
| N,N-Dimethylformamide (DMF), peptide grade | Sigma-Aldrich | Washing and coupling solvent |
| Isopropanol (IPA) | Sigma-Aldrich | Washing solvent |
| Reagents | ||
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Boc deprotection |
| N,N-Diisopropylethylamine (DIEA) | Sigma-Aldrich | Neutralization |
| Coupling Reagents | ||
| HBTU / HCTU / HATU | CEM Corporation, Bachem | For coupling to N-methylated amines |
| DIC / HOBt | Bachem | For standard couplings |
| Cleavage Reagents | ||
| Anhydrous Hydrofluoric Acid (HF) | EXTREME HAZARD | Final cleavage and deprotection |
| Anisole | Sigma-Aldrich | Scavenger |
Protocol Part 1: Standard Boc-SPPS Cycle (Prior to Ornithine)
This cycle is repeated for each amino acid added before the this compound residue.
-
Resin Swelling: Swell the resin in DCM for 30 minutes, then in DMF for 30 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash). Drain.
-
Add fresh 50% TFA in DCM and agitate for 20-30 minutes.[11] Drain.
-
-
Washing:
-
Wash with DCM (3x).
-
Wash with IPA (2x).
-
Wash with DCM (3x).
-
-
Neutralization:
-
Wash with DMF (3x).
-
Add 5% DIEA in DMF and agitate for 2 minutes. Drain.
-
Repeat neutralization step.
-
Wash with DMF (3x). Perform a Kaiser test to confirm the presence of a free primary amine.[12]
-
-
Coupling (Standard Amino Acid):
-
Dissolve Boc-amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm coupling completion. If incomplete, recouple.
-
-
Washing: Wash with DMF (3x), then DCM (3x).
Protocol Part 2: Incorporation of this compound
This step is identical to a standard coupling, as the reacting amine on the resin is a primary or secondary amine, not the hindered N-methyl amine of the ornithine derivative itself.
-
Deprotect and Neutralize: Perform the deprotection and neutralization steps as described in Part 1.
-
Coupling of this compound:
-
Pre-activate This compound (2 eq.) with DIC (2 eq.) and HOBt (2 eq.) in DMF for 10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 2-4 hours. The coupling may be slightly slower due to the bulk of the amino acid.
-
Monitor coupling completion via a Kaiser test.
-
-
Washing: Wash with DMF (3x), then DCM (3x).
Protocol Part 3: Coupling the Next Amino Acid onto the N-Methylated Ornithine
This is the most critical step. The N-methylated secondary amine is sterically hindered and less nucleophilic, requiring a more potent coupling reagent.[13][14] Standard DIC/HOBt activation is often insufficient.
-
Boc Deprotection: Deprotect the N-terminal Boc group from the newly added ornithine residue as described in Part 1. The resulting free amine is now the N-methylated secondary amine.
-
Neutralization: Neutralize as described in Part 1. A Chloranil or Isatin test should be used to confirm the presence of the free secondary amine, as the Kaiser test gives a false negative.[12]
-
Hindered Coupling:
-
In a separate vial, dissolve the next Boc-amino acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.[15]
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated mixture to the resin.
-
Agitate for 2-6 hours. Microwave-assisted synthesis can significantly accelerate this step.[14]
-
Monitor for reaction completion using the Isatin or Chloranil test. Recouple if necessary.
-
-
Washing: Wash with DMF (3x), then DCM (3x).
-
Continue Synthesis: Continue elongating the peptide chain using the hindered coupling protocol (Part 3) if coupling to another N-methylated residue, or revert to the standard protocol (Part 1) for subsequent standard amino acids.
Diagram: SPPS Workflow for this compound Incorporation
Caption: Step-by-step SPPS workflow for incorporating the specialized ornithine derivative.
Protocol Part 4: Final Cleavage and Deprotection
The final step uses a strong acid to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the benzyl-type groups and the Fmoc group from the ornithine side chain.
WARNING: Anhydrous HF is extremely toxic, corrosive, and requires specialized equipment and training. This procedure must only be performed in a dedicated, HF-rated chemical fume hood and apparatus. An alternative is Trifluoromethanesulfonic acid (TFMSA).[16]
-
Preparation: Ensure the final N-terminal Boc group is removed. Thoroughly wash the peptide-resin with DCM and dry it under vacuum for at least 4 hours.
-
HF Cleavage Setup:
-
Place the dried resin (e.g., 0.5 g) in the reaction vessel of the HF apparatus.
-
Add a magnetic stir bar and the scavenger, p-cresol/anisole (typically 1.0 mL).
-
-
HF Distillation: Cool the reaction vessel to -5°C to 0°C. Distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by vacuum distillation.
-
Peptide Precipitation and Washing:
-
Wash the remaining resin/peptide mixture with cold diethyl ether to remove scavengers and organic byproducts.
-
Triturate the solid to break it up.
-
Filter the solid (crude peptide) and wash it several more times with cold ether.
-
-
Extraction and Lyophilization:
-
Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).
-
Freeze the aqueous solution and lyophilize to obtain the crude peptide powder.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Conclusion and Expert Recommendations
The incorporation of this compound is an advanced technique that empowers chemists to create peptides with enhanced therapeutic potential. The success of this protocol relies on the careful execution of two key stages: the robust coupling onto the sterically hindered N-methylated amine and the comprehensive final cleavage.
Key Takeaways for Success:
-
Confirm Secondary Amine Presence: Do not rely on the Kaiser test after deprotecting the N-methylated residue. Use the Isatin or Chloranil test to confirm the presence of the free secondary amine before coupling.
-
Use Potent Coupling Reagents: For coupling onto the N-methylated amine, do not use standard carbodiimide reagents. Phosphonium or aminium salt-based reagents like HATU, HCTU, or PyAOP are essential for achieving high coupling efficiency.[15]
-
Consider Microwave Assistance: Microwave-enhanced SPPS can dramatically reduce reaction times and improve yields, especially for difficult, sterically hindered couplings.[14]
-
Scavenger Choice is Crucial: The choice of scavengers in the final cleavage cocktail is critical and depends on the overall peptide sequence. For peptides containing Trp, Met, or Cys, a more complex scavenger cocktail (e.g., Reagent K) may be necessary to prevent side reactions.[17]
By following this detailed guide and adhering to these expert recommendations, researchers can confidently and successfully utilize the unique chemical properties of this compound to advance their research and drug development programs.
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]
- Biron, E., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011).
- Goetz, A., & Lelievre, D. (2016). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (pp. 147–157). Springer New York.
- Wang, L., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892.
- Bhatt, A., et al. (2016). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(4), 1341–1356.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. Retrieved from [Link]
- Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26. (2024). ACS Synthetic Biology.
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17–27). Humana Press.
- Biron, E., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.
-
Ornithine Derivatives in Medicinal Chemistry: Synthesis and Applications. (n.d.). Retrieved from [Link]
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
LifeTein. (2025). Unusual Amino Acids: Ornithine. Retrieved from [Link]
- One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. (n.d.).
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
- Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families. (2023).
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2015). Request PDF.
-
AAPPTec. (n.d.). Boc-Orn(Fmoc)-OH [150828-96-9]. Retrieved from [Link]
Sources
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- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biosynth.com [biosynth.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 15. file.globalso.com [file.globalso.com]
- 16. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Application Note: Strategic On-Resin Cyclization of N-Methylated Peptides Using Boc-N-Me-Orn(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The generation of cyclic peptides is a cornerstone strategy in modern drug discovery, imparting enhanced metabolic stability, constrained conformation, and improved receptor affinity. The introduction of N-methylation further refines these properties, offering a powerful tool to modulate pharmacokinetics.[1][2][3] This application note provides a comprehensive technical guide to the synthesis of N-methylated, head-to-side-chain cyclic peptides utilizing the specialized amino acid derivative Boc-N-Me-Orn(Fmoc)-OH . We will dissect the underlying principles of the orthogonal protection strategy, provide detailed, field-proven protocols for solid-phase synthesis and on-resin cyclization, and discuss methods for purification and characterization.
The Core Principle: A Strategy of Orthogonal Protection
The successful synthesis of a complex cyclic peptide hinges on a robust orthogonal protection strategy, wherein different protecting groups can be removed under distinct chemical conditions without affecting one another.[1][4][5] The unique architecture of this compound is purposefully designed for a sophisticated on-resin, head-to-side-chain lactam bridge formation.
-
Nα-Boc (tert-Butyloxycarbonyl) Group: This acid-labile group serves as the temporary protecting group for the α-amine of the N-terminal ornithine residue. It remains stable during the entire linear peptide assembly, which is conducted using standard Fmoc chemistry. Its removal is reserved for the final cleavage step.
-
Nδ-Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This base-labile group protects the side-chain (δ) amine of the ornithine. Its stability to the acidic conditions of Boc-deprotection and its lability to the basic conditions used for Fmoc-deprotection make it the key to directing the cyclization.[] After the linear peptide has been assembled, the Fmoc group on the ornithine side chain can be selectively removed on-resin, exposing a nucleophilic amine.
-
Nα-Methyl Group: The N-methylation at the alpha-amine introduces a critical conformational constraint and enhances resistance to proteolytic degradation.[2][3] However, it also presents a synthetic challenge, as coupling onto an N-methylated amine is sterically hindered. This is mitigated by incorporating the N-methylated residue last in the linear synthesis.
This strategic arrangement allows for the assembly of a linear peptide using standard Fmoc-SPPS, followed by the selective deprotection of the ornithine side chain and a subsequent on-resin intramolecular cyclization reaction between the peptide's C-terminus and the newly exposed side-chain amine.
Figure 1: Logical workflow for head-to-side-chain cyclization.
Experimental Protocols
This protocol is designed for a 0.1 mmol synthesis scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Part A: Linear Peptide Synthesis
The synthesis of the linear peptide precursor is performed using standard automated or manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7][8] A hyper-acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin, is recommended to allow for the eventual cleavage of the fully protected cyclic peptide if desired, or direct on-resin cyclization.
-
Resin Preparation: Swell 2-chlorotrityl chloride resin (0.2 g, 0.1 mmol assuming a loading of 0.5 mmol/g) in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid (5 equivalents) to the resin using N,N-diisopropylethylamine (DIEA) (10 equivalents) in DCM. Allow the reaction to proceed for 2 hours. Cap any unreacted sites with a solution of DCM/Methanol/DIEA (80:15:5) for 30 minutes.
-
Chain Elongation: Perform iterative cycles of Fmoc deprotection and amino acid coupling:
-
Deprotection: Treat the resin with 20% piperidine in N,N-dimethylformamide (DMF) for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling: Couple the next Fmoc-amino acid (4 equivalents) using a suitable coupling agent such as HATU (3.9 equivalents) and DIEA (8 equivalents) in DMF for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
-
Final Coupling with this compound: After coupling the penultimate amino acid and performing the final Fmoc deprotection, couple This compound (2 equivalents) using HATU (1.9 equivalents) and DIEA (4 equivalents). Due to steric hindrance from the N-methylation, this coupling may require extended time (4-12 hours) or double coupling.
Part B: On-Resin Cyclization
This is the critical step where the lactam bridge is formed.
-
Selective Fmoc Deprotection: After the final coupling, wash the resin extensively with DMF. Treat the resin with 20% piperidine in DMF for 15 minutes to selectively remove the Fmoc group from the ornithine side chain.
-
Thorough Washing: Wash the resin meticulously to remove all traces of piperidine. This is critical to prevent neutralization of the subsequent coupling reagents. Wash with DMF (5x), DCM (3x), and then DMF (3x) again.
-
Intramolecular Coupling (Lactamization):
-
Swell the resin in a minimal amount of DMF.
-
Add the cyclization cocktail. A high-dilution principle is not strictly necessary for on-resin cyclization but using a larger volume of solvent can help minimize intermolecular side reactions (dimerization).
-
Add a high-efficiency coupling reagent. PyAOP or HATU are highly recommended for cyclization reactions.[9][10] Use 3 equivalents of the coupling reagent and 6 equivalents of a non-nucleophilic base like DIEA or 2,4,6-collidine.
-
Allow the reaction to proceed for 12-24 hours at room temperature. The progress can be monitored by cleaving a small sample of resin and analyzing the product via LC-MS.
-
Part C: Cleavage, Purification, and Analysis
-
Final Cleavage: After cyclization is complete, wash the resin with DMF and DCM and dry it under vacuum. Cleave the cyclic peptide from the resin and remove all remaining acid-labile side-chain protecting groups simultaneously.[11]
-
Prepare a cleavage cocktail, typically Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler TFA/TIS/H₂O (95:2.5:2.5) cocktail if the sequence is not prone to side reactions.
-
Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used.
-
Use a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). The specific gradient will depend on the hydrophobicity of the peptide.[12]
-
-
Characterization and Analysis:
-
Confirm the purity of the final product by analytical RP-HPLC.
-
Verify the molecular weight and identity of the cyclic peptide using mass spectrometry (MS), such as ESI-MS or MALDI-TOF.[13] The fragmentation pattern in MS/MS can be complex for cyclic peptides but can provide structural confirmation.[13]
-
Figure 2: Step-by-step experimental workflow diagram.
Data Summary and Troubleshooting
Table 1: Key Reagent and Reaction Parameters (0.1 mmol Scale)
| Step | Reagent/Parameter | Quantity/Condition | Rationale & Notes |
| Linear Synthesis | Fmoc-Amino Acids | 4 equivalents | Ensures complete coupling at each step. |
| This compound | 2 equivalents | Reduced equivalency due to cost and to minimize potential side reactions. Requires longer coupling time. | |
| Coupling Agent (HATU) | 3.9 equivalents | Highly efficient reagent, minimizes racemization. | |
| Cyclization | Coupling Agent (HATU/PyAOP) | 3 equivalents | Potent activators suitable for sterically hindered cyclizations.[9][14] |
| Base (DIEA) | 6 equivalents | Non-nucleophilic base to activate the carboxyl group without side reactions. | |
| Reaction Time | 12-24 hours | Intramolecular reactions are slower than intermolecular couplings. Monitor for completion. | |
| Cleavage | TFA Cocktail | ~10 mL | Standard for cleaving from resin and removing tBu-based side-chain protecting groups. |
Troubleshooting
-
Incomplete Cyclization: If LC-MS analysis shows a significant amount of linear peptide after the cyclization step, the reaction may be sterically hindered. Strategies include extending the reaction time, increasing the temperature to ~40°C, or using a different, more potent coupling reagent like PyAOP.
-
Dimerization: The presence of a product with double the expected molecular weight indicates intermolecular coupling. While less common in on-resin cyclization, it can occur. Ensure thorough washing after the piperidine step and consider using a larger volume of solvent during the cyclization step to favor the intramolecular reaction.
-
Racemization: While modern coupling reagents minimize this risk, it can still occur, especially during the activation of the C-terminal residue. Using additives like Oxyma Pure® can help suppress racemization.
Conclusion
The use of This compound provides a reliable and strategic pathway for the synthesis of N-methylated, head-to-side-chain cyclic peptides. The orthogonal nature of the Boc and Fmoc protecting groups allows for a controlled, sequential process involving linear synthesis followed by a directed on-resin cyclization. This methodology avoids the challenges of solution-phase cyclization and offers a robust platform for creating novel peptide therapeutics with enhanced structural and pharmacological properties. Careful execution of the described protocols, coupled with rigorous purification and analysis, will enable researchers to successfully generate these complex and valuable molecules.
References
-
National Center for Biotechnology Information. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 121233396, Fmoc-N-Me-Orn(Boc)-OH. PubChem. [Link]
-
National Center for Biotechnology Information. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed. [Link]
-
SciSpace. (2009). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. [Link]
-
National Center for Biotechnology Information. (2017). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC. [Link]
-
National Center for Biotechnology Information. (1998). Preparation of head-to-tail cyclic peptides via side-chain attachment: implications for library synthesis. PubMed. [Link]
- Google Patents. (n.d.). WO2006045483A2 - On-resin peptide cyclization.
-
National Center for Biotechnology Information. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. PMC. [Link]
-
National Center for Biotechnology Information. (2020). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC. [Link]
-
CEM Corporation. (n.d.). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2002). The synthesis and study of side-chain lactam-bridged peptides. PubMed. [Link]
-
National Center for Biotechnology Information. (2008). Introduction to Peptide Synthesis. PMC. [Link]
-
ResearchGate. (1991). Synthesis of side-chain to side-chain cyclized peptide analogs on solid supports. [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
-
Springer Nature Experiments. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link]
-
National Center for Biotechnology Information. (2012). Synthesis of N-methylated cyclic peptides. PubMed. [Link]
-
AAPPTec. (n.d.). Boc-Orn(Fmoc)-OH [150828-96-9]. Retrieved from [Link]
-
ResearchGate. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?. [Link]
-
National Center for Biotechnology Information. (2020). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. PMC. [Link]
-
Activotec. (n.d.). Fmoc-L-Orn(Boc)-OH. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of N-methylated cyclic peptides. [Link]
-
YMC. (n.d.). UHPLC analysis of cyclic peptides under LC/MS compatible conditions. Retrieved from [Link]
-
Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. [Link]
-
ResearchGate. (2008). Synthesis and Conformational Study of N-Methylated Cyclic Peptides. [Link]
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Application Note & Protocol: Standard Fmoc Deprotection of Boc-N-Me-Orn(Fmoc)-OH
For: Researchers, scientists, and drug development professionals in peptide chemistry and medicinal chemistry.
Introduction: Navigating Orthogonal Protection in Peptide Synthesis
In the intricate world of peptide synthesis, the strategic use of orthogonal protecting groups is paramount for the successful construction of complex peptide architectures. The fluorenylmethoxycarbonyl (Fmoc) group, a base-labile protecting group for amines, and the tert-butyloxycarbonyl (Boc) group, an acid-labile protecting group, form one of the most robust and widely used orthogonal pairs in modern peptide chemistry.[][2][3] This orthogonality allows for the selective deprotection of one group while the other remains intact, enabling precise control over the synthetic route.[2]
This application note provides a detailed protocol and the underlying chemical principles for the selective removal of the Fmoc group from the side chain of N-α-Boc-N-α-methyl-L-ornithine, or Boc-N-Me-Orn(Fmoc)-OH. This particular building block is of significant interest in the synthesis of modified peptides, where side-chain functionalization is a key step. Understanding the nuances of its deprotection is critical for achieving high purity and yield of the desired product.
The Chemistry of Fmoc Deprotection: An E1cB Mechanism
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction, proceeding through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[4] The process is favored by the use of a secondary amine, with piperidine being the most common choice due to its optimal basicity (pKa ≈ 11.1) and steric profile.[4]
The mechanism unfolds in two key steps:
-
Proton Abstraction: The base (piperidine) abstracts the acidic proton from the C9 position of the fluorenyl ring system.[4] This is the rate-determining step.
-
β-Elimination: The resulting carbanion is stabilized by the aromatic system, leading to the elimination of the fluorenyl group as dibenzofulvene (DBF). The free amine is liberated in this step.[4][5]
The highly reactive dibenzofulvene is subsequently trapped by the secondary amine (piperidine) to form a stable adduct, driving the equilibrium of the reaction towards completion.[4][5][6]
Sources
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- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Efficient Incorporation of Boc-N-Me-Orn(Fmoc)-OH in Solid-Phase Peptide Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the pharmacological properties of peptide-based therapeutics. The N-methyl group introduces conformational constraints and provides steric shielding, which can significantly increase metabolic stability, receptor selectivity, and cell permeability. However, these same properties present considerable challenges during solid-phase peptide synthesis (SPPS), particularly the steric hindrance at the secondary amine which can impede acylation.
This comprehensive guide provides a detailed analysis of the challenges and solutions for the successful incorporation of Boc-N-Me-Orn(Fmoc)-OH, a sterically demanding building block. We will delve into the selection of optimal coupling reagents, provide detailed, field-proven protocols, and offer insights into reaction monitoring and troubleshooting to ensure high-yield synthesis of your target peptide.
The Challenge: Steric Hindrance in N-Methylated Amino Acids
The primary obstacle in coupling N-methylated amino acids is the steric bulk imposed by the methyl group on the amide nitrogen.[1][2] This steric hindrance physically obstructs the approach of the activated carboxyl group of the incoming amino acid, leading to significantly slower reaction kinetics and often incomplete coupling when using standard SPPS protocols.[3][4] This issue is particularly pronounced when coupling an amino acid onto an N-methylated residue.[2] The reduced nucleophilicity of the secondary amine of the N-methylated residue further exacerbates the problem, necessitating the use of highly efficient coupling reagents and optimized reaction conditions.
The structure of this compound presents a dual challenge: the N-terminal methyl group and the bulky Boc protecting group on the side-chain amine. A judicious choice of coupling reagent is therefore paramount to overcome these steric barriers and achieve efficient peptide bond formation.
Figure 1: Steric hindrance in this compound.
Selecting the Optimal Coupling Reagent
Standard coupling reagents like HBTU and HCTU often prove to be inefficient for coupling sterically hindered N-methylated amino acids.[2][5] More potent activating agents are required to drive the reaction to completion. The following classes of reagents have demonstrated superior performance in these challenging couplings.
Phosphonium and Uronium/Aminium Salts
Phosphonium- and uronium/aminium-based coupling reagents are highly effective for activating the carboxylic acid and facilitating amide bond formation.[6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for sterically hindered amino acids, HATU provides rapid activation and high coupling efficiencies.[5][7] It is particularly effective for N-methylated residues.[2][3]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate): Another powerful phosphonium-based reagent, PyAOP, is highly recommended for difficult couplings, including those involving N-methylated amino acids.[8][9]
-
PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole): The combination of PyBOP with the additive HOAt is a potent mixture for challenging couplings.[8]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that incorporates the Oxyma Pure moiety, COMU is a highly efficient and safer alternative to benzotriazole-based reagents.[6]
Carbodiimides with Additives
Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are cost-effective coupling reagents.[6] Their efficiency for hindered couplings is significantly enhanced by the use of nucleophilic additives.
-
DIC/Oxyma Pure (Ethyl cyanohydroxyiminoacetate): The combination of DIC with Oxyma Pure is a powerful, non-explosive, and highly efficient system for amide bond formation, with reduced risk of racemization.[6][10][11]
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU | Uronium/Aminium | High efficiency, rapid activation, suitable for hindered couplings.[3][5][7] | Higher cost, potential for side reactions if not used correctly. |
| PyAOP | Phosphonium | Very effective for difficult couplings, including N-methylated residues.[8][9] | Higher cost. |
| PyBOP/HOAt | Phosphonium | Potent combination for challenging couplings.[8] | PyBOP is a phosphonium salt; byproducts can be difficult to remove. |
| COMU | Uronium/Aminium | High efficiency, safer alternative to HOBt/HOAt-based reagents.[6] | Higher cost. |
| DIC/Oxyma Pure | Carbodiimide + Additive | Cost-effective, efficient with additive, reduced racemization.[6][10][11] | Slower reaction times compared to onium salts. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the incorporation of this compound using two highly effective coupling strategies.
Protocol 1: HATU-Mediated Coupling
This protocol is a robust and widely used method for coupling sterically hindered N-methylated amino acids.[3][5][12]
Materials:
-
Peptide-resin with a deprotected N-terminal amino group
-
This compound (4 equivalents)
-
HATU (3.9 equivalents)[1]
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Bromophenol blue solution in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[3]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[3]
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).[3]
-
-
Amino Acid Activation (Pre-activation):
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-4 hours. Extended coupling times are often necessary for N-methylated residues.[3]
-
-
Monitoring the Coupling:
-
Take a small sample of the resin and wash it with DMF.
-
Perform a bromophenol blue test. A yellow color indicates complete coupling, while a blue or green color indicates the presence of unreacted free amines.[3][5]
-
If the coupling is incomplete, drain the reaction solution and repeat the coupling step with a fresh solution of activated amino acid for an additional 1-2 hours.[1]
-
-
Washing:
-
Once the coupling is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).[3]
-
Figure 2: Workflow for HATU-mediated coupling of this compound.
Protocol 2: DIC/Oxyma Pure-Mediated Coupling
This protocol offers a cost-effective and efficient alternative for incorporating this compound.
Materials:
-
Peptide-resin with a deprotected N-terminal amino group
-
This compound (4 equivalents)
-
DIC (4 equivalents)
-
Oxyma Pure (4 equivalents)
-
DMF
-
DCM
-
20% Piperidine in DMF
-
Bromophenol blue solution in DMF
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Reaction (In-situ Activation):
-
To the deprotected peptide-resin, add a solution of this compound (4 equivalents) and Oxyma Pure (4 equivalents) in DMF.
-
Agitate for 2-5 minutes.
-
Add DIC (4 equivalents) to the reaction mixture.
-
Agitate the reaction vessel for 2-6 hours at room temperature.
-
-
Monitoring the Coupling:
-
Perform a bromophenol blue test as described in Protocol 1.
-
If the coupling is incomplete, a second coupling can be performed.
-
-
Washing:
-
Once the coupling is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).
-
Quality Control and Troubleshooting
Monitoring Coupling Completion:
-
Bromophenol Blue Test: As the standard Kaiser test is unreliable for secondary amines, the bromophenol blue test is the recommended method for monitoring the presence of free amines on the resin.[3][5] A yellow color indicates a complete reaction, while a blue or green color signifies incomplete coupling.
Troubleshooting Incomplete Coupling:
-
Double Coupling: If the monitoring test indicates incomplete coupling, a second coupling is highly recommended.[2] Drain the reaction solution and repeat the coupling step with a fresh solution of activated amino acid.
-
Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion.[1]
-
Change Solvent: In some cases, switching from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) can improve coupling efficiency by reducing peptide chain aggregation.[1]
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions and drive difficult couplings to completion.[4][12]
Conclusion
The successful incorporation of this compound into peptide sequences is readily achievable with the appropriate selection of coupling reagents and optimized protocols. The steric hindrance presented by the N-methyl group necessitates the use of potent activating agents such as HATU or the DIC/Oxyma Pure combination. By employing the detailed protocols and troubleshooting strategies outlined in this guide, researchers can confidently synthesize N-methylated peptides with high purity and yield, paving the way for the development of novel peptide-based therapeutics with enhanced pharmacological profiles.
References
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International journal of peptide and protein research, 40(3-4), 180–193.
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153–166. [Link]
-
ResearchGate. (2023). Timeline of introducing coupling reagents and additives in SPPS and.... [Link]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. [Link]
-
CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
ResearchGate. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. [Link]
-
Digital CSIC. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. [Link]
-
Reddit. (2021, November 15). SPPS for N Methylated Peptides. [Link]
-
ResearchGate. (2014). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]
-
ACS Omega. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]
-
PubMed Central. (2023). Structural and Biochemical Insights into Post-Translational Arginine-to-Ornithine Peptide Modifications by an Atypical Arginase. [Link]
-
PubMed Central. (2014). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. [Link]
-
SlideShare. (2022, May 17). T boc fmoc protocols in peptide synthesis. [Link]
-
ResearchGate. (2005). Solid phase synthesis of mono- or disubstituted arginine containing peptides from an isothiocitrulline precursor. [Link]
-
Semantic Scholar. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. [Link]
-
ChemRxiv. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. [Link]
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On-resin lactam bridge formation using Boc-N-Me-Orn(Fmoc)-OH.
Application Note & Protocol
Topic: On-Resin Lactam Bridge Formation Using Boc-N-Me-Orn(Fmoc)-OH
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced metabolic stability, improved receptor affinity, and increased cell permeability compared to their linear counterparts.[1] N-methylation of the peptide backbone is a key strategy to further augment these properties, notably by increasing resistance to proteolytic degradation and improving oral bioavailability.[2][3] This document provides a comprehensive guide to the synthesis of N-methylated, lactam-bridged cyclic peptides directly on solid-phase resin. We focus on a robust and efficient workflow utilizing the orthogonally protected, N-methylated ornithine derivative, This compound , for the formation of a lactam bridge with an acidic amino acid side chain (e.g., Aspartic or Glutamic acid). This guide details the underlying chemical principles, a step-by-step experimental protocol, and methods for final product analysis.
Introduction: The Strategic Advantage of N-Methylated Cyclic Peptides
The therapeutic potential of peptides is often limited by poor pharmacokinetic properties, including rapid clearance and degradation by proteases.[4] Two powerful strategies to overcome these limitations are macrocyclization and N-methylation.
-
Macrocyclization: Forming a covalent bridge, such as a lactam bond, locks the peptide into a more rigid, bioactive conformation. This pre-organization can significantly enhance binding affinity to the target receptor and often protects the peptide backbone from enzymatic cleavage.[5]
-
N-Methylation: The addition of a methyl group to a backbone amide nitrogen introduces steric hindrance that shields the adjacent peptide bond from protease recognition and hydrolysis.[2][6] This simple modification can dramatically increase the peptide's half-life in biological systems.[3] Furthermore, N-methylation can improve membrane permeability by reducing the number of hydrogen bond donors, a critical factor for oral bioavailability.[6]
The combination of these two strategies can yield peptides with exceptional stability and potency. The use of This compound is particularly strategic as it introduces an N-methylated residue directly at a key cyclization point, leveraging the benefits of both modifications within a single, elegant synthetic workflow.
The Core Principle: Orthogonal Protection Strategy
Successful on-resin cyclization hinges on an orthogonal protection strategy . This approach uses multiple classes of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection of specific functional groups while others remain intact.[7][8]
In this protocol, we employ a three-tiered orthogonal system within the broader Fmoc/tBu solid-phase peptide synthesis (SPPS) framework:[9]
-
α-Amino Protection (Temporary): The Fmoc (9-fluorenylmethoxycarbonyl) group protects the N-terminus of the growing peptide chain. It is base-labile and removed at each synthesis cycle with a piperidine solution.[10][]
-
Standard Side-Chain Protection (Permanent): Acid-labile groups like t-Butyl (tBu) protect the side chains of most amino acids (e.g., Asp(OtBu), Glu(OtBu), Tyr(tBu)). These are stable to the basic conditions of Fmoc removal and are only cleaved during the final step with strong acid (TFA).[12]
-
Ornithine Side-Chain Protection (Orthogonal): The δ-amino group of N-Me-Ornithine is protected by the Boc (tert-butyloxycarbonyl) group. The Boc group is acid-labile, but critically, it can be removed under milder acidic conditions than those required for final cleavage from many resins, or it can be removed simultaneously with other tBu groups just prior to cyclization, depending on the overall strategy.[13][14] This allows for the selective exposure of the ornithine side-chain amine for the crucial cyclization step.
This multi-level protection scheme provides the precise chemical control necessary to first build the linear peptide and then form the lactam bridge at the desired location.
Workflow & Mechanism of On-Resin Lactamization
The overall process begins with the assembly of the linear peptide on a solid support, followed by selective deprotection and intramolecular cyclization, and concluding with cleavage from the resin and purification.
Caption: Overall workflow for on-resin synthesis of N-methylated cyclic peptides.
Chemical Mechanism
The key step is the intramolecular amide bond formation between the newly exposed side-chain amine of N-Me-Ornithine and the side-chain carboxylic acid of Aspartic acid. This reaction is mediated by a peptide coupling reagent.
Caption: Mechanism of on-resin lactam bridge formation via carboxyl activation.
Detailed Experimental Protocols
This protocol assumes synthesis on a 0.1 mmol scale using a standard solid-phase peptide synthesis vessel. Adjust volumes accordingly for different scales.
Materials and Reagents
| Reagent / Material | Purpose | Recommended Supplier |
| Rink Amide Resin (0.3-0.5 mmol/g) | Solid support for peptide synthesis, yields a C-terminal amide.[15] | Sigma-Aldrich, Bachem |
| This compound | Key building block for N-methylated lactam bridge. | Chem-Impex, Bachem |
| Fmoc-L-Asp(OtBu)-OH | Acidic partner for lactam bridge formation. | Sigma-Aldrich, Bachem |
| Standard Fmoc-amino acids (tBu protected) | For linear peptide chain elongation. | Sigma-Aldrich, Bachem |
| N,N'-Diisopropylcarbodiimide (DIC) | Carbodiimide coupling reagent for amino acid activation.[16] | Sigma-Aldrich |
| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Additive to suppress racemization during coupling.[17] | Sigma-Aldrich |
| Piperidine | Base for Fmoc-group removal.[10] | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Primary solvent for SPPS. | Sigma-Aldrich |
| Dichloromethane (DCM) | Solvent for washing and reactions. | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base for neutralization and activation.[9] | Sigma-Aldrich |
| HATU / HBTU | Coupling reagents for on-resin cyclization.[18] | Sigma-Aldrich, Bachem |
| Trifluoroacetic Acid (TFA) | For side-chain deprotection and final cleavage from resin. | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Scavenger to trap reactive cations during cleavage. | Sigma-Aldrich |
| Diethyl Ether (cold) | For precipitation of the crude peptide.[19] | Sigma-Aldrich |
Protocol: Step-by-Step
Step 1: Linear Peptide Synthesis (Automated or Manual SPPS)
-
Resin Swelling: Swell Rink Amide resin (e.g., 250 mg, ~0.1 mmol) in DMF for 30-60 minutes in the reaction vessel.
-
First Amino Acid Coupling: Perform the coupling of the first Fmoc-amino acid according to standard DIC/Oxyma protocols.
-
Chain Elongation: Continue assembling the linear peptide sequence using standard Fmoc-SPPS cycles:
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling: Use a 4-fold molar excess of Fmoc-amino acid, DIC, and Oxyma in DMF. Allow to react for 1-2 hours. Confirm completion with a Kaiser test.
-
-
Incorporate Key Residues: At the appropriate positions, couple Fmoc-L-Asp(OtBu)-OH and This compound using the same standard coupling protocol. Note: Coupling onto the N-methylated amine of Ornithine can be slower; extending the coupling time or using a stronger coupling agent like HATU may be beneficial.
-
Final N-terminal Deprotection: After coupling the final amino acid, remove the terminal Fmoc group with 20% piperidine in DMF. Wash thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
Step 2: On-Resin Side-Chain Deprotection and Cyclization
-
Side-Chain Deprotection:
-
Treat the peptide-resin with a solution of 50% TFA in DCM (v/v) for 30 minutes. Repeat once. This step removes the Boc group from N-Me-Orn and the OtBu group from Asp simultaneously.
-
Rationale: Using 50% TFA is strong enough to cleave these side-chain protecting groups but generally mild enough to leave the peptide attached to the Rink Amide resin, which requires >95% TFA for efficient cleavage.
-
Wash the resin thoroughly with DCM (5 times) and DMF (5 times) to remove all traces of acid.
-
-
Neutralization:
-
Wash the resin with a 10% DIPEA in DMF solution (v/v) (3 x 2 min) to neutralize any residual TFA salts.
-
Rationale: The free amine and carboxylate must be in their neutral, reactive forms for the subsequent coupling reaction to proceed efficiently.
-
Wash again with DMF (5 times).
-
-
Intramolecular Cyclization (Lactamization):
-
Prepare a solution containing 3 equivalents of a coupling reagent (e.g., HATU or HBTU) and 6 equivalents of DIPEA in DMF. Use a large volume of DMF to ensure high dilution (concentration of ~0.01 M), which favors intramolecular cyclization over intermolecular dimerization.[20]
-
Add the cyclization cocktail to the resin and allow the reaction to proceed for 4-24 hours at room temperature.
-
Monitor the reaction by taking a small sample of beads, cleaving the peptide, and analyzing via LC-MS. The cyclized product will have a mass corresponding to the linear precursor minus one molecule of water (18 Da).
-
Once complete, wash the resin thoroughly with DMF (5 times) and DCM (5 times). Dry the resin.
-
Step 3: Final Cleavage, Purification, and Analysis
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of TFA/Water/TIS (95:2.5:2.5, v/v/v) .
-
Add the cocktail to the dry resin (~10 mL per 0.1 mmol scale) and let it react for 2-3 hours at room temperature.
-
Rationale: This strong acid mixture cleaves the peptide from the Rink Amide linker and removes any remaining acid-labile side-chain protecting groups. TIS acts as a scavenger to prevent side reactions.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate.
-
Concentrate the filtrate slightly under a stream of nitrogen.
-
Add the concentrated solution dropwise into a 15-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.[19]
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[19]
-
Use a standard gradient of water and acetonitrile, both containing 0.1% TFA.
-
Collect fractions corresponding to the major peak and confirm the mass by LC-MS.
-
-
Characterization:
-
LC-MS: Confirm the identity and purity of the final product. The observed mass should match the calculated average mass of the cyclized peptide.[21]
-
MS/MS Sequencing: For definitive structural confirmation, tandem mass spectrometry (MS/MS) can be performed. The fragmentation pattern of cyclic peptides is more complex than linear ones but can provide sequence information.[22][23][24]
-
Troubleshooting & Expert Insights
-
Incomplete Cyclization: If monitoring shows a significant amount of linear peptide remaining, add a fresh batch of cyclization reagent and allow the reaction to proceed longer. Ensure complete neutralization before adding the coupling reagents.
-
Dimer Formation: The primary cause of dimerization is a peptide concentration that is too high during the cyclization step.[20] Ensure you are using a sufficiently large volume of DMF to maintain high dilution conditions. Synthesizing on a lower-loading resin can also help by increasing the distance between peptide chains.
-
Racemization: While modern coupling reagents are designed to minimize racemization, it can still occur. Using Oxyma or HOAt as an additive during cyclization can help preserve stereochemical integrity.[25]
-
Difficult Coupling on N-methylated Residue: N-methylated amino acids are sterically hindered and can be difficult to couple to. Using stronger, specialized coupling reagents like HATU or PyAOP from the start can improve efficiency.[18] A double coupling protocol may be necessary.[5]
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 157-171. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why N-Methyl Amino Acids are Crucial for Peptide Manufacturing. Retrieved from [Link]
-
Orthogonal and safety-catch protecting group strategies in solid-phase... (n.d.). ResearchGate. Retrieved from [Link]
-
Kent, S. B., & Alewood, P. F. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489. Retrieved from [Link]
-
He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Retrieved from [Link]
-
Peptide synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Kates, S. A., et al. (1993). The synthesis of cyclic peptides using fmoc solid-phase chemistry and the linkage agent 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid. Peptide Research, 6(6), 337-343. Retrieved from [Link]
-
Peptide Characterization Techniques and Applications. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. (2019). Shimadzu. Retrieved from [Link]
-
N-methylation in amino acids and peptides: Scope and limitations. (n.d.). ResearchGate. Retrieved from [Link]
-
Cheng, C., & Tipton, J. D. (2014). Mass Spectrometric Analysis of Cyclic Peptides. In Mass Spectrometry in Polymer Chemistry (pp. 439-467). John Wiley & Sons, Inc. Retrieved from [Link]
-
Wang, Y., et al. (2018). Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis and cyclic peptide synthesis. Beilstein Journal of Organic Chemistry, 14, 1166-1172. Retrieved from [Link]
-
Chatterjee, J., et al. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. Angewandte Chemie International Edition, 52(3), 875-884. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]
-
Method for Determining the Sequence of Cyclic Peptides. (n.d.). BiotechPack. Retrieved from [Link]
-
Cyclic Peptide Analysis. (2024). Protein Metrics Support. Retrieved from [Link]
-
Serra, G., & Hojo, H. (2021). Three Methods for Peptide Cyclization Via Lactamization. In Peptide Synthesis (pp. 165-179). Humana, New York, NY. Retrieved from [Link]
-
Serra, G., & Hojo, H. (2021). Three Methods for Peptide Cyclization Via Lactamization. Methods in Molecular Biology, 2230, 165-179. Retrieved from [Link]
-
Synthesis and Biological Studies of Cyclic Peptides. (n.d.). Cardiff University. Retrieved from [Link]
-
Yang, Y., & Li, X. (2009). Lactone and Lactam Library Synthesis by Silver Ion-Assisted Orthogonal Cyclization of Unprotected Peptides. Journal of the American Chemical Society, 131(34), 12140-12141. Retrieved from [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). C S Bio. Retrieved from [Link]
-
Kowalczyk, R., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry, 86(16), 11096-11105. Retrieved from [Link]
-
Arsequell, G., et al. (2020). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. Molecules, 25(4), 843. Retrieved from [Link]
-
Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved from [Link]
-
Coupling Reagents. (n.d.). AAPPTec. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(1), 1533-1554. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Retrieved from [Link]
-
Amino Acid Sidechain Deprotection. (n.d.). AAPPTec. Retrieved from [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-34). Academic Press. Retrieved from [Link]
-
Cyclic Peptides in the Spotlight. (2023). GenScript [YouTube]. Retrieved from [Link]
-
How to purify cyclic peptides? (2020). ResearchGate. Retrieved from [Link]
-
Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. (n.d.). Biotage. Retrieved from [Link]
-
Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. (n.d.). SciSpace. Retrieved from [Link]
-
Serra, G., & Hojo, H. (2021). Three Methods for Peptide Cyclization Via Lactamization. Methods in Molecular Biology, 2230, 165-179. Retrieved from [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. pubs.acs.org [pubs.acs.org]
Application Note: Selective On-Resin Deprotection of N-α-Boc-N-β-methyl-L-ornithine
Abstract
This technical guide provides a comprehensive protocol for the selective removal of the tert-butyloxycarbonyl (Boc) protecting group from a resin-bound N-α-Boc-N-β-methyl-N-δ-Fmoc-L-ornithine residue. This process is a critical step in the synthesis of complex peptides, particularly for on-resin side-chain modification or cyclization, where orthogonal protection strategies are paramount. We will delve into the chemical principles underpinning this selectivity, provide a detailed, validated protocol, and discuss the necessary control experiments to ensure the integrity of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-sensitive resin linker.
Introduction: The Principle of Orthogonal Protection
In solid-phase peptide synthesis (SPPS), the success of constructing complex peptide architectures hinges on the strategic use of orthogonal protecting groups.[1][2][3] An orthogonal protection scheme allows for the deprotection of one functional group under a specific set of conditions without affecting other protecting groups.[1][2] The most prevalent strategy in modern SPPS is the Fmoc/tBu approach, which leverages the base-lability of the N-α-Fmoc group for linear chain elongation and the acid-lability of tert-butyl (tBu)-based side-chain protecting groups for final deprotection.[][5]
The specific case of Boc-N-Me-Orn(Fmoc)-OH presents a "quasi-orthogonal" scenario.[1] Here, both the Boc group and the commonly used acid-sensitive linkers (e.g., Wang, Rink Amide) are susceptible to acidolysis. However, their rates of cleavage differ significantly. The Boc group can be removed with milder acidic conditions than those required to cleave most side-chain protecting groups or the peptide from the resin.[2] This kinetic difference is the cornerstone of the selective deprotection protocol detailed herein. The Fmoc group, being base-labile, remains stable under these controlled acidic conditions.[6]
Mechanistic Rationale for Selective Boc Deprotection
The selective removal of the Boc group is achieved by exploiting the differential acid sensitivity between the Boc-protected amine and other acid-labile functionalities. The mechanism of Boc deprotection proceeds via protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation.[6]
This reaction can be initiated with moderate concentrations of trifluoroacetic acid (TFA). In contrast, the cleavage of the Fmoc group requires a basic environment to abstract the acidic proton on the fluorenyl ring, initiating a β-elimination cascade.[7] Therefore, acidic conditions do not compromise the integrity of the Fmoc group.
The primary challenge lies in preventing the premature cleavage of the peptide from the acid-sensitive resin. This is accomplished by using a carefully titrated concentration of TFA in a non-polar solvent like dichloromethane (DCM), which swells the resin and facilitates reagent access while minimizing the solvolysis of the resin linker.
Experimental Workflow Overview
The following diagram illustrates the key stages of the selective on-resin Boc deprotection process.
Caption: Workflow for selective on-resin Boc deprotection.
Detailed Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Peptide-Resin | Synthesis Grade | - | Pre-swollen in DCM for at least 30 minutes. |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Major Supplier | Use from a freshly opened bottle or solvent purification system. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Major Supplier | Handle in a fume hood with appropriate PPE. |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Major Supplier | Use redistilled for best results. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Major Supplier | Ensure it is amine-free.[8] |
| Kaiser Test Kit | - | Major Supplier | For qualitative analysis of free primary amines. |
Protocol for Selective Boc Deprotection
This protocol is optimized for a 0.1 mmol scale synthesis. Adjust volumes accordingly for different scales.
-
Resin Preparation:
-
Place the resin-bound peptide (containing this compound) in a suitable reaction vessel (e.g., a fritted syringe or automated synthesizer vessel).
-
Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual DMF.
-
Swell the resin in DCM (5 mL) for 30 minutes with gentle agitation.
-
-
Selective Deprotection:
-
Prepare a fresh solution of 10-20% (v/v) TFA in DCM. The optimal concentration may require empirical determination based on the acid sensitivity of the resin linker. Start with 10% TFA for highly acid-labile resins like 2-chlorotrityl chloride resin.
-
Drain the swelling DCM from the resin.
-
Add the TFA/DCM solution (5 mL) to the resin.
-
Agitate the resin gently at room temperature for 30 minutes.
-
Note: A second treatment of 30 minutes may be necessary for complete deprotection. Monitor the reaction progress if possible.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (5 x 5 mL) to remove all traces of TFA.
-
-
Neutralization:
-
Prepare a 10% (v/v) solution of DIPEA in DCM.
-
Wash the resin with the DIPEA/DCM solution (2 x 5 mL) for 2 minutes each wash to neutralize any residual acid and the newly formed secondary amine salt.
-
Wash the resin again with DCM (3 x 5 mL).
-
-
Final Washes:
-
Wash the resin with DMF (3 x 5 mL) to prepare for the next coupling step or on-resin modification.
-
Validation of Selective Deprotection
A self-validating system is crucial for confirming the success of the selective deprotection.
-
Kaiser Test (for primary amines): Before Boc deprotection, the resin should give a negative Kaiser test (yellow beads) as there are no free primary amines. After deprotection of a non-methylated ornithine, the test would be positive (blue beads). However, for N-β-methyl-ornithine, the resulting secondary amine will not give a positive Kaiser test.
-
Chloranil Test (for secondary amines): A more appropriate test for this specific case is the Chloranil test, which will yield a positive result (blue or green beads) in the presence of the newly deprotected secondary amine.
-
Cleavage and LC-MS Analysis: A small aliquot of the resin can be cleaved and the product analyzed by LC-MS. The mass spectrum should show the peptide with the deprotected N-β-methyl-ornithine and the intact Fmoc group. This is the most definitive validation method.
The following diagram illustrates the chemical transformation during selective Boc deprotection.
Caption: Chemical structure transformation on the resin.
Troubleshooting and Key Considerations
-
Premature Fmoc Deprotection: If any premature Fmoc removal is suspected (e.g., due to prolonged exposure to acidic conditions or impurities in solvents), it can be quantified by UV analysis of the piperidine wash solution after a standard Fmoc deprotection step.
-
Incomplete Boc Deprotection: If the subsequent reaction on the newly formed amine is sluggish, it may indicate incomplete Boc removal. In this case, repeating the deprotection step with a slightly higher concentration of TFA or for a longer duration is recommended.
-
Resin Cleavage: Significant loss of peptide from the resin indicates that the acidic conditions are too harsh. Reduce the TFA concentration or the reaction time. For extremely acid-sensitive linkers, alternative deprotection methods may need to be explored.[9]
-
Solvent Quality: The use of high-purity, anhydrous solvents is critical to prevent side reactions.[8]
Conclusion
The selective on-resin deprotection of a Boc group in the presence of an Fmoc group is a powerful technique that expands the repertoire of synthetic chemists for creating complex peptides. By carefully controlling the acidic conditions, it is possible to achieve high-yielding and clean deprotection without compromising the integrity of other protecting groups or the solid support linkage. The protocols and validation methods described in this application note provide a robust framework for researchers, scientists, and drug development professionals to successfully implement this essential synthetic transformation.
References
-
Nowick, J. S., et al. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)." University of California, Irvine, [Link].
-
Sanz-dendarieta, S., et al. "Towards a selective Boc deprotection on acid cleavable Wang resin." Tetrahedron Letters, vol. 44, no. 3, 2003, pp. 539-541, [Link].
-
Fields, G. B., and Noble, R. L. "Methods for Removing the Fmoc Group." International Journal of Peptide and Protein Research, vol. 35, no. 3, 1990, pp. 161-214, [Link].
-
Houben-Weyl. "Cleavage of the 9-Fluorenylmethoxycarbonyl Group." Methods of Organic Chemistry, vol. E 22a, 2005, p. 53, [Link].
-
Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal, [Link].
-
Aapptec. "N-Terminal Deprotection - Fmoc removal." Aapptec, [Link].
-
Aapptec. "Overview of Solid Phase Peptide Synthesis (SPPS)." Aapptec, [Link].
-
SlideShare. "T boc fmoc protocols in peptide synthesis." SlideShare, [Link].
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids in Peptide Chains
Introduction: The Strategic Advantage of N-Methylation in Peptide Therapeutics
The therapeutic application of peptides, while promising, is often hampered by their inherent pharmacological weaknesses, such as susceptibility to enzymatic degradation and poor cell membrane permeability.[1][2] N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, is a powerful strategy to overcome these limitations.[1][3] This modification is prevalent in nature, with many bioactive peptides, like the immunosuppressant cyclosporine A, featuring N-methylated residues that are crucial for their activity and bioavailability.[3][4][5]
The incorporation of N-methylated amino acids can significantly enhance the therapeutic profile of a peptide by:
-
Increasing Metabolic Stability: The N-methyl group sterically shields the adjacent peptide bond from proteolytic enzymes, prolonging the peptide's half-life in vivo.[3][6][7]
-
Improving Membrane Permeability and Oral Bioavailability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide.[8] This, along with conformational restrictions, can facilitate passive diffusion across cellular membranes.[3][9]
-
Conferring Conformational Rigidity: The steric hindrance from the N-methyl group restricts the rotation around the peptide backbone, which can pre-organize the peptide into its bioactive conformation for enhanced receptor binding and selectivity.[1][3][8]
This technical guide provides a comprehensive overview of the methods for incorporating N-methylated amino acids into synthetic peptides, offering detailed protocols and insights to guide researchers in drug discovery and development.
Synthetic Strategies: A Tale of Two Approaches
The synthesis of N-methylated peptides can be approached in two primary ways: the incorporation of pre-synthesized N-methylated amino acid building blocks or the on-resin N-methylation of a growing peptide chain. Each method presents its own set of advantages and challenges.
Incorporation of Pre-Synthesized Fmoc-N-Methyl-Amino Acids
This is the most straightforward approach, involving the use of commercially available or custom-synthesized Nα-Fmoc-protected N-methylated amino acids in a standard solid-phase peptide synthesis (SPPS) workflow.
Challenges:
The primary obstacle in this approach is the coupling step. The N-methyl group on the terminal amino acid of the growing peptide chain is a secondary amine with reduced nucleophilicity and increased steric hindrance, making the formation of the next peptide bond difficult.[8][10] This can lead to:
-
Incomplete coupling reactions, resulting in deletion sequences.[8]
-
The need for more potent and specialized coupling reagents.[8][10]
-
Longer reaction times or elevated temperatures, which can increase the risk of side reactions like racemization.[8][10]
Protocol 1: Synthesis of Fmoc-N-Methyl-Amino Acids
While many Fmoc-N-methyl-amino acids are commercially available, their synthesis in-house can be cost-effective. The Biron-Kessler method, an adaptation of earlier work, is a widely used and effective procedure.[11]
Workflow for Fmoc-N-Methyl-Amino Acid Synthesis:
Caption: Synthesis of Fmoc-N-Methyl-Amino Acids.
Detailed Steps:
-
Protection of the α-amino group: The starting amino acid is protected with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). This protecting group renders the remaining NH group acidic and amenable to methylation.[11]
-
N-Methylation: The N-methylation is achieved using an alkylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[11]
-
Removal of the o-NBS group: The o-NBS protecting group is removed using a thiol, typically β-mercaptoethanol, and a base.[11][12]
-
Fmoc Protection: The newly formed secondary amine is then protected with 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) to yield the desired Fmoc-N-methyl-amino acid.[11]
-
Cleavage (for solid-phase synthesis): If the synthesis is performed on a solid support like 2-chlorotrityl chloride (2-CTC) resin, the final product is cleaved from the resin using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[11]
On-Resin N-Methylation
This strategy involves synthesizing the peptide up to the desired methylation site and then performing the N-methylation reaction directly on the resin-bound peptide.[13][14] This "N-methyl scanning" approach is particularly useful for systematically evaluating the effect of methylation at different positions in a peptide sequence.[12]
Workflow for On-Resin N-Methylation:
Caption: General On-Resin N-Methylation Workflow.
Several on-resin methylation methods have been developed, with the use of a temporary N-terminal protecting group being a common theme to facilitate selective methylation.
Protocol 2: On-Resin N-Methylation using the o-NBS Protecting Group
This method, pioneered by Miller and Scanlan, is a robust and widely adopted procedure for site-selective on-resin N-methylation.[12]
Detailed Steps:
-
Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc-SPPS up to the residue preceding the one to be methylated.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid.
-
o-NBS Protection: Treat the resin-bound peptide with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base like collidine or diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).
-
Methylation: Methylate the sulfonamide using a methylating agent. A common method is the Mitsunobu reaction with methanol, triphenylphosphine (PPh3), and diisopropyl azodicarboxylate (DIAD).[4] Alternatively, dimethyl sulfate can be used.[12]
-
o-NBS Deprotection: Remove the o-NBS group by treating the resin with β-mercaptoethanol and DBU in DMF.[12]
-
Continue Synthesis: Proceed with the coupling of the next Fmoc-amino acid.
Protocol 3: On-Resin N-Methylation using a Trifluoroacetamide (Tfa) Protecting Group
An alternative to the o-NBS group is the use of a trifluoroacetamide (Tfa) protecting group, which can also be selectively methylated via the Mitsunobu reaction.[4] The Tfa group can be removed under mild reductive conditions with sodium borohydride (NaBH4), offering orthogonality to many standard SPPS protecting groups.[4]
Overcoming the Coupling Challenge: Reagents and Strategies
The successful synthesis of N-methylated peptides hinges on efficient coupling to the sterically hindered secondary amine.[10] Standard coupling reagents are often insufficient, necessitating the use of more potent activators.
Recommended Coupling Reagents
A variety of coupling reagents have been shown to be effective for coupling to N-methylated amino acids. The choice of reagent can significantly impact the yield and purity of the final peptide.[10]
| Coupling Reagent | Category | Activating Additive | Key Characteristics |
| HATU | Uronium/Aminium Salt | HOAt | Highly effective for sterically hindered couplings, forms a reactive OAt ester.[10][15] |
| HCTU | Uronium/Aminium Salt | 6-Cl-HOBt | More reactive than HBTU due to the electron-withdrawing chloro group. |
| PyAOP/PyBOP | Phosphonium Salt | HOAt/HOBt | Powerful coupling reagents, particularly for difficult couplings.[16][17] |
| COMU | Uronium/Aminium Salt | OxymaPure | A safer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU.[14][18] |
| BOP-Cl | Other | None | An older reagent that can be effective for hindered couplings but carries a higher risk of racemization.[10][19] |
| Fmoc-AA-Cl | Other | In situ formation | Highly reactive amino acid chlorides can provide racemization-free coupling.[10] |
Protocol 4: General Coupling Protocol using HATU
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and highly effective reagent for coupling N-methylated amino acids.[10][15]
Materials and Reagents:
-
Fmoc-N-methyl amino acid
-
Peptide-resin with a free N-terminal amine
-
HATU
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF. Add 8 equivalents of DIEA and allow the mixture to pre-activate for 5 minutes at room temperature.[15]
-
Coupling: Add the activated amino acid solution to the resin and shake at room temperature for at least one hour.[15] For particularly difficult couplings (e.g., coupling an N-methylated amino acid to another N-methylated residue), the reaction time can be extended, or microwave irradiation can be employed to enhance efficiency.[13][14]
-
Monitoring the Reaction: The completion of the coupling reaction should be monitored. The bromophenol blue test is a reliable method, as the standard ninhydrin test gives a false negative with secondary amines.[15][20] A yellow color indicates complete coupling, while a blue or green color suggests an incomplete reaction.[15]
-
Washing: After the reaction is complete, thoroughly wash the resin with DMF to remove excess reagents.
-
Double Coupling (if necessary): If the monitoring test indicates incomplete coupling, a second coupling step with a fresh solution of activated amino acid is recommended.[20]
Purification and Analysis of N-Methylated Peptides
The purification and analysis of N-methylated peptides present unique challenges due to their increased hydrophobicity and potential for conformational isomers.
Purification by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[21] However, the increased lipophilicity of N-methylated peptides can lead to strong retention on standard C18 columns and co-elution with hydrophobic impurities.[22]
Strategies for Successful Purification:
-
Column Selection: For highly hydrophobic peptides, consider using a less retentive stationary phase, such as C8, C4, or diphenyl.[22]
-
Mobile Phase Modifiers: The addition of organic modifiers like isopropanol or n-propanol to the mobile phase can improve the solubility and elution of hydrophobic peptides.[22]
-
Gradient Optimization: A shallower gradient of the organic solvent (e.g., acetonitrile) may be necessary to achieve adequate separation of the target peptide from closely eluting impurities.[21]
Analytical Characterization
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS is essential to confirm the molecular weight of the synthesized peptide.[23][24] Tandem MS (MS/MS) can be used to verify the amino acid sequence and pinpoint the location of the N-methylation.[23] N-methylated residues can often be identified by a prominent N-methylimmonium ion peak in the mass spectrum.[12]
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final peptide product.[24] It's important to be aware that N-methylated peptides can sometimes exhibit broad or multiple peaks in the HPLC chromatogram due to the slow interconversion between cis and trans conformers of the N-methylated amide bond.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to confirm the presence and location of N-methyl groups and to study the conformational effects of N-methylation.[23]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | - Insufficiently reactive coupling reagent- Steric hindrance | - Switch to a more potent coupling reagent (e.g., HATU, COMU).- Perform a "double coupling".- Increase reaction time and/or use microwave irradiation.[20] |
| Low Yield | - Incomplete coupling leading to deletion sequences- Side reactions during synthesis or cleavage | - Optimize coupling conditions.- Ensure complete removal of protecting groups. |
| Side Reactions during Cleavage | - Fragmentation between consecutive N-methylated amino acids- Diketopiperazine (DKP) formation | - Optimize the duration of TFA cleavage; shorter times may be beneficial.[16][17] |
| Multiple Peaks in HPLC | - Presence of impurities- Slow conversion between cis/trans conformers | - Optimize purification protocol.- Consider that multiple peaks may represent conformational isomers of the pure peptide.[16][17] |
Conclusion
The incorporation of N-methylated amino acids is a validated and powerful strategy in peptide drug design, offering a means to enhance metabolic stability, improve cell permeability, and control conformation. While the synthesis of N-methylated peptides presents challenges, particularly in the coupling step, these can be overcome with the selection of appropriate synthetic strategies, potent coupling reagents, and optimized protocols. The detailed application notes and protocols provided herein serve as a comprehensive guide for researchers to successfully synthesize and characterize these promising therapeutic candidates.
References
- Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. (2013). Methods in Molecular Biology.
- Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids in Peptides. (2025). BenchChem.
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (n.d.).
- Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. (2013).
- Site-Selective N-Methylation of Peptides on Solid Support. (1996). American Chemical Society.
- Should My Peptide Be Methyl
- On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. (n.d.). NIH.
- Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. (2025). BenchChem.
- The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide. (2025). BenchChem.
- Solid-phase synthesis and characterization of N-methyl-rich peptides. (n.d.). Semantic Scholar.
- Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.).
- Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005). PubMed.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). NIH.
- N-Methylation in amino acids and peptides: Scope and limit
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). Unknown Source.
- The Role of N-Methyl Amino Acids in Peptide Drug Discovery. (n.d.). Unknown Source.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (n.d.). PubMed.
- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025).
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). Unknown Source.
- Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine. (2025). BenchChem.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Technical Support Center: Optimizing Coupling of Sterically Hindered N-Methyl
- SPPS for N Methyl
- Advanced Analytical Techniques for Peptide Characteriz
- Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
- Peptide Purification and Product Analysis. (n.d.). AltaBioscience.
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- 4. pubs.acs.org [pubs.acs.org]
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- 8. lifetein.com [lifetein.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
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- 19. reddit.com [reddit.com]
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- 24. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
The Strategic Application of Boc-N-Me-Orn(Fmoc)-OH in the Synthesis of N-Methylated Constrained Peptides
Introduction: Navigating Chemical Space with N-Methylation and Cyclization
In the landscape of peptide-based drug discovery, the pursuit of candidates with enhanced therapeutic profiles—improved metabolic stability, increased cell permeability, and refined receptor selectivity—is paramount. Two of the most powerful strategies to achieve these goals are backbone N-methylation and conformational constraint through cyclization.[1][2] N-methylation, the replacement of an amide proton with a methyl group, can shield peptides from proteolytic degradation and modulate their conformation, often leading to improved oral bioavailability.[3][4] Cyclization, by reducing the peptide's conformational flexibility, can lock it into a bioactive conformation, thereby increasing potency and stability.[5][6]
The synthesis of peptides combining these features, however, presents significant chemical challenges. The incorporation of N-methylated amino acids is notoriously difficult due to steric hindrance, which can lead to low coupling efficiencies.[7][8] Furthermore, achieving selective cyclization requires a sophisticated orthogonal protection strategy. This guide details the application of a uniquely engineered building block, Boc-N-Me-Orn(Fmoc)-OH , designed to address these challenges head-on. Its structure features:
-
An N-terminal Boc group : An acid-labile protecting group, allowing for the initial incorporation of the residue at the N-terminus of a peptide sequence.
-
An N-methylated α-amine : Introducing the desired backbone modification from the outset.
-
An ornithine side chain : Providing a functional handle for cyclization.
-
A side-chain Fmoc group : A base-labile protecting group orthogonal to the N-terminal Boc group, enabling selective deprotection for on-resin side-chain cyclization.[7][9]
This application note provides a comprehensive overview of the strategic advantages of this compound, detailed protocols for its incorporation and subsequent use in forming constrained peptides, and insights into overcoming the synthetic hurdles associated with N-methylated cyclic peptide synthesis.
Core Principles: The Power of Orthogonal Protection in Constrained Peptide Synthesis
The judicious use of orthogonal protecting groups is the cornerstone of synthesizing complex peptide architectures like side-chain cyclized peptides.[10][11] The Boc/Fmoc pairing in this compound provides the necessary orthogonality to direct the chemical transformations with precision.
The intended synthetic strategy involves assembling a linear peptide on a solid support, incorporating this compound at the N-terminus. Following the completion of the linear sequence, the ornithine side chain is selectively deprotected to reveal a primary amine, which can then react with a suitable partner on the peptide (e.g., a deprotected carboxylic acid side chain of an aspartic or glutamic acid residue) to form a lactam bridge.
Figure 1: Workflow for synthesizing a head-to-side-chain cyclic N-methylated peptide.
Experimental Protocols
The following protocols are designed to provide a robust framework for the synthesis of N-methylated, constrained peptides using this compound.
Protocol 1: Incorporation of this compound into a Peptide Sequence
The primary challenge in coupling N-methylated amino acids is overcoming the steric hindrance of the N-methyl group. Standard coupling reagents like HBTU or HDBTU are often inefficient.[7] More potent activating agents are required to achieve satisfactory yields.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin (from which the N-terminal Fmoc group has been removed) in DMF for at least 30 minutes.
-
Fmoc Deprotection (if necessary): Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh 20% piperidine/DMF solution for 10 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Activation of this compound: In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF. Add DIPEA (6.0 eq.) and allow the solution to pre-activate for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature. Due to steric hindrance, an extended coupling time of 2-4 hours is recommended. For particularly difficult couplings, double coupling may be necessary.
-
Monitoring the Coupling: The standard Kaiser test is not reliable for secondary amines. The bromophenol blue test can be used as an alternative to monitor for the presence of unreacted amines.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.
Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization
This protocol describes the formation of a lactam bridge between the N-methylated ornithine residue (introduced as this compound at the N-terminus) and an aspartic acid residue within the peptide sequence.
Materials:
-
Resin-bound linear peptide containing Boc-N-Me-Orn(Fmoc) at the N-terminus and an Asp(OAll) or Glu(OAll) residue.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Phenylsilane (PhSiH₃)
-
DCM, anhydrous
-
DMF, anhydrous
-
20% (v/v) Piperidine in DMF
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
DIPEA
Procedure:
-
Linear Peptide Synthesis: Synthesize the desired linear peptide sequence on a suitable resin (e.g., Rink Amide) using standard Fmoc SPPS. Incorporate the aspartic or glutamic acid as Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH, and the N-terminal residue as this compound as described in Protocol 1.
-
Selective Allyl Deprotection: Swell the resin in anhydrous DCM. Add a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (15 eq.) in DCM. Agitate the suspension under an inert atmosphere (e.g., argon or nitrogen) for 2 hours at room temperature. Wash the resin thoroughly with DCM (5x) and DMF (5x).
-
Selective Fmoc Deprotection of Ornithine Side Chain: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes. This step removes the Fmoc group from the ornithine side chain, exposing the primary amine for cyclization. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
On-Resin Lactam Bridge Formation: Swell the resin in anhydrous DMF. Add PyBOP (3.0 eq.) and DIPEA (6.0 eq.). Agitate the reaction mixture at room temperature for 4-12 hours. The progress of the cyclization can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
Final Washing: Once cyclization is complete, wash the resin with DMF (5x), DCM (3x), and finally with methanol before drying under vacuum.
Figure 2: Detailed experimental workflow for synthesis and cyclization.
Protocol 3: Cleavage, Purification, and Characterization
Materials:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
RP-HPLC system with a C18 column
-
Acetonitrile (ACN) and water (HPLC grade) with 0.1% TFA
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Cleavage and Deprotection: Treat the dried, resin-bound cyclic peptide with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the N-terminal Boc group and any other acid-labile side-chain protecting groups.
-
Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.[4]
-
Characterization: Confirm the identity and purity of the final cyclic peptide using analytical LC-MS to verify the molecular weight and assess purity.[12]
Data Presentation: Expected Outcomes and Troubleshooting
The synthesis of N-methylated cyclic peptides is a complex process, and yields can vary significantly based on the peptide sequence.
| Parameter | Typical Challenge | Recommended Solution | Expected Outcome |
| Coupling Efficiency | Incomplete coupling of this compound due to steric hindrance. | Use a highly efficient coupling reagent like HATU or PyAOP; increase coupling time (2-4h); perform a double coupling. | >95% coupling efficiency per step. |
| Cyclization Yield | Low yield of the desired monomeric cyclic peptide; formation of dimers or oligomers. | Use a low-loading resin; perform cyclization at high dilution (if in solution); optimize cyclization time. | On-resin cyclization often favors monomer formation; yields can range from 10-50% depending on the sequence. |
| Purity | Presence of deletion sequences or byproducts from incomplete reactions. | Careful monitoring of each coupling and deprotection step; use of capping steps after difficult couplings. | Crude purity of 30-70% is common before purification; final purity of >95% achievable by RP-HPLC. |
Causality and Field-Proven Insights
Why choose this compound?
The selection of this specific building block is driven by the need for a head-to-side-chain or side-chain-to-side-chain cyclization strategy involving an N-methylated residue at a specific position, often the N-terminus.
-
N-terminal N-methylation: Placing an N-methylated residue at the N-terminus can be particularly effective at blocking exopeptidase degradation. The Boc group is ideal for protecting this N-terminal residue during the synthesis of the rest of the linear peptide.
-
Orthogonality for On-Resin Cyclization: The Fmoc group on the ornithine side chain is the key enabler for a selective, on-resin cyclization. Alternative strategies, such as post-synthesis on-resin N-methylation, can be less specific and lead to a mixture of products.[13] Using a pre-methylated, orthogonally protected building block ensures precise placement of the methyl group.
-
Avoiding Solution-Phase Cyclization: On-resin cyclization is generally preferred over solution-phase cyclization as it minimizes intermolecular side reactions (e.g., dimerization) that are common at higher concentrations.[14]
Critical Considerations:
-
Coupling Reagent Choice: The success of the entire synthesis hinges on the efficient coupling of the N-methylated residue. Do not use standard coupling reagents like HBTU. HATU, PyAOP, or PyBOP are strongly recommended.[10][15]
-
Monitoring: Since the Kaiser test is ineffective for the N-methylated amine, alternative monitoring methods like the bromophenol blue test are essential to ensure complete coupling before proceeding to the next step.
-
Cyclization Conditions: The efficiency of the lactam bridge formation is sequence-dependent. The pre-organization of the linear peptide into a favorable conformation for cyclization is crucial. The presence of turn-inducing residues (e.g., Pro, Gly) near the cyclization site can be beneficial.
Conclusion
This compound is a highly specialized and powerful building block for the synthesis of N-methylated constrained peptides. Its unique orthogonal protection scheme allows for the precise incorporation of an N-methylated residue and subsequent on-resin side-chain cyclization. While the synthesis of such complex peptides requires careful optimization of coupling and cyclization conditions, the use of potent activating reagents and diligent monitoring can lead to the successful creation of novel peptide architectures with potentially superior therapeutic properties. This guide provides the foundational protocols and strategic insights necessary for researchers to leverage this advanced reagent in their drug discovery and development programs.
References
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
- BenchChem. (2025).
- Bock, M. G., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
-
Nowick, J.S., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
- BenchChem. (2025). Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences. BenchChem.
- Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.
- BenchChem. (2025). A Comparative Analysis of N-Methylated Amino Acids in Drug Discovery. BenchChem.
- El-Faham, A., & Albericio, F. (2018).
- Siano, L. G., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276.
-
Concept Life Sciences. (n.d.). Integrated Approach to Cyclic Peptide Discovery | Case Study. Retrieved from [Link]
- BenchChem. (2025). dealing with steric hindrance using Fmoc-N-(4-Boc-aminobutyl)-Gly-OH. BenchChem.
- Whitty, A., & Beke, T. (2020). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 19(8), 507-526.
- Kessler, H., et al. (2014). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules, 19(3), 3229-3253.
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-methylated Cyclic Peptides using a DAN Scaffold. BenchChem.
- Serra, G. L., & Hojo, H. (2022). Three Methods for Peptide Cyclization Via Lactamization. Methods in Molecular Biology, 2371, 149-163.
- Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444.
- Chatterjee, J. (2008). Synthesis and Conformational Study of N-Methylated Cyclic Peptides.
- Nowick, J.S., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Schiller, P. W., et al. (1987). Synthesis of side-chain to side-chain cyclized peptide analogs on solid supports. International Journal of Peptide and Protein Research, 29(6), 714-721.
-
Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Retrieved from [Link]
-
Reddit. (2023). SPPS for N Methylated Peptides. r/chemistry. Retrieved from [Link]
- van Heel, A. J., et al. (2021). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology, 10(6), 1363-1373.
- Singh, R., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997–4003.
-
AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
- BenchChem. (2025). The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis. BenchChem.
- Hodges, R. S., & Mant, C. T. (2011). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 790, 3-33.
-
Gyros Protein Technologies. (n.d.). Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis. Retrieved from [Link]
-
Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
-
ResearchGate. (2001). ChemInform Abstract: Synthesis of Conformationally Constrained Arginine and Ornithine Analogues Based on the 3-Substituted Pyrrolidine Framework. Retrieved from [Link]
- BenchChem. (2025).
-
PubChem. (n.d.). Fmoc-N-Me-Orn(Boc)-OH. Retrieved from [Link]
Sources
- 1. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemie.univie.ac.at [chemie.univie.ac.at]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chempep.com [chempep.com]
Application Notes & Protocols: Strategic Use of Boc-N-Me-Orn(Fmoc)-OH for the Synthesis of Advanced Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of N-methylated amino acids and the construction of branched or cyclized peptides are pivotal strategies in modern drug discovery, imparting enhanced proteolytic stability, increased membrane permeability, and controlled conformational rigidity.[1][2][3][4] Boc-N-Me-Orn(Fmoc)-OH is a uniquely engineered building block designed to facilitate these advanced peptide modifications. Its dual-protection scheme, featuring an acid-labile Nα-Boc group and a base-labile Nδ-Fmoc group on an N-methylated ornithine backbone, provides the orthogonal handle necessary for selective, stepwise chemical manipulation. This guide provides a comprehensive overview of the core principles, field-proven protocols, and expert insights for leveraging this compound in the solid-phase synthesis of complex peptide libraries, empowering researchers to accelerate the development of next-generation peptide therapeutics.
The Scientific Imperative: Why N-Methylation and Orthogonal Protection?
Peptide-based therapeutics often face limitations due to poor metabolic stability and low cell permeability.[2][4] N-methylation of the peptide backbone is a powerful strategy to overcome these hurdles.
-
Enhanced Proteolytic Stability: The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, significantly increasing the peptide's in vivo half-life.[2][3]
-
Improved Membrane Permeability: N-methylation removes a hydrogen bond donor, reducing the polarity of the peptide backbone. This lowers the energetic penalty for transitioning into the lipid bilayer of cell membranes, which can lead to improved oral bioavailability.[2][5]
-
Conformational Control: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation and enhance receptor affinity.[1][2]
However, the synthesis of N-methylated peptides presents significant challenges. The N-methyl group reduces the nucleophilicity of the secondary amine, making peptide bond formation less efficient and often leading to lower yields and purity.[1][3] This necessitates the use of powerful coupling agents and optimized reaction conditions.[1]
This is where the unique structure of This compound becomes indispensable. It combines the benefits of N-methylation with a powerful orthogonal protection strategy.
-
Orthogonal Protection: This core principle involves using protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups in the molecule.[6][7] In this compound, the Nα-Boc group is removed by acid (e.g., Trifluoroacetic Acid - TFA), while the Nδ-Fmoc group on the side chain is cleaved by a base (e.g., piperidine).[6][8][9] This differential lability is the key to selectively elaborating different parts of a peptide molecule.
This dual protection allows for three distinct synthetic vectors from a single building block:
-
Linear Peptide Elongation: Using standard Boc-chemistry solid-phase peptide synthesis (SPPS).
-
Side-Chain Elongation (Branching): Selective removal of the side-chain Fmoc group to build a second peptide chain.
-
Side-Chain Modification/Cyclization: Deprotection of the side-chain amine for conjugation or intramolecular cyclization.
Experimental Protocols
Protocol 2.1: Boc-SPPS for Linear N-Methylated Peptide Library Synthesis
This protocol outlines the synthesis of a linear peptide using this compound as one of the building blocks within a standard Boc-SPPS workflow. The side-chain Fmoc group remains intact throughout the synthesis.
Materials:
-
Resin: PAM or MBHA resin (0.5-1.0 mmol/g loading)
-
Amino Acids: Nα-Boc protected amino acids
-
Building Block: This compound
-
Deprotection Reagent: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[7]
-
Neutralization Reagent: 5% N,N-Diisopropylethylamine (DIEA) in DCM[7]
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Washing Solvents: DCM, Methanol (MeOH)
Procedure:
-
Resin Preparation:
-
Place the resin (e.g., 100 mg, 0.1 mmol scale) in a reaction vessel.
-
Swell the resin in DCM for 30 minutes, then in DMF for 30 minutes. Drain the solvent.
-
-
Boc Deprotection:
-
Add 2 mL of 50% TFA in DCM to the resin.
-
Agitate for 1 minute. Drain.
-
Add another 2 mL of 50% TFA in DCM. Agitate for 20-30 minutes.
-
Drain and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Amino Acid Coupling (Standard Boc-AA):
-
In a separate vial, pre-activate the Boc-amino acid (0.4 mmol, 4 eq.) with HBTU/HATU (0.38 mmol, 3.8 eq.) and DIEA (0.8 mmol, 8 eq.) in 1.5 mL of DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test (should be negative).
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of this compound:
-
Causality: Due to the steric hindrance of the N-methyl group, coupling efficiency is reduced.[1] Therefore, extended coupling times and a more potent activator like HATU are recommended.
-
Pre-activate This compound (0.4 mmol, 4 eq.) with HATU (0.38 mmol, 3.8 eq.) and DIEA (0.8 mmol, 8 eq.) in 1.5 mL of DMF.
-
Add the activated solution to the resin.
-
Agitate for 4-8 hours, or overnight if necessary.
-
Trustworthiness: A negative Kaiser test is not reliable for secondary amines. Confirm coupling completion by cleaving a small sample of resin and analyzing by LC-MS.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (5x).
-
-
Chain Elongation: Repeat steps 2 and 3/4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: (See Protocol 2.3)
Protocol 2.2: On-Resin Side-Chain Elongation for Branched Peptides
This protocol describes the selective removal of the Nδ-Fmoc group to enable the synthesis of a second peptide chain from the ornithine side chain.
Prerequisites: The linear peptide containing the this compound residue has been synthesized as per Protocol 2.1. The N-terminus of the linear chain must be protected (e.g., with the final Boc group).
Materials:
-
Amino Acids: Nα-Fmoc protected amino acids for the branch chain
-
Standard Fmoc-SPPS reagents (HBTU/HATU, DIEA, DMF, DCM)
Procedure:
-
Resin Preparation:
-
Take the resin-bound peptide from the linear synthesis. Wash thoroughly with DMF (3x).
-
-
Selective Nδ-Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add another 2 mL of 20% piperidine in DMF. Agitate for 15-20 minutes.
-
Causality: This basic treatment cleaves the base-labile Fmoc group, leaving the acid-labile Boc group on the N-terminus of the primary chain and any acid-labile side-chain protecting groups (e.g., tBu, Trt) intact.[6][7]
-
Drain and wash the resin extensively with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
-
Branch Point Confirmation:
-
Perform a Kaiser test on a small sample of resin beads. A positive result (dark blue beads) confirms the presence of a free primary amine on the side chain.[10]
-
-
Synthesis of the Branched Chain (Fmoc-SPPS):
-
Couple the first Fmoc-amino acid for the branch chain using standard Fmoc-SPPS coupling conditions (e.g., 4 eq. Fmoc-AA, 3.8 eq. HBTU, 8 eq. DIEA in DMF for 1-2 hours).
-
Wash with DMF and DCM.
-
Perform the standard Fmoc-SPPS cycle:
-
Fmoc deprotection (20% piperidine in DMF).
-
Washing.
-
Coupling of the next Fmoc-amino acid.
-
Washing.
-
-
Repeat until the desired branched chain is synthesized.
-
Protocol 2.3: Final Cleavage and Library Purification
The final step involves cleaving the peptide from the solid support and simultaneously removing all remaining side-chain protecting groups. The choice of cleavage cocktail is critical to prevent side reactions.
Causality: During acid-mediated cleavage, highly reactive cationic species are generated from the protecting groups. These can modify nucleophilic residues like Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys). Scavengers are added to the TFA to "trap" these reactive species.
Table 1: Recommended TFA Cleavage Cocktails
| Reagent Cocktail | Composition (v/v) | Recommended Use Case |
| Reagent B [11] | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | General purpose, good for peptides with Trp, Met, Tyr. "Odorless" alternative. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | For complex peptides, especially those containing Cysteine (Cys) or Arginine protected with Pmc/Pbf. |
| Standard 95% TFA | 95% TFA, 2.5% Water, 2.5% TIS | For simple peptides without sensitive residues like Cys, Met, or Trp. |
Procedure:
-
Resin Preparation:
-
Place the final peptide-resin in a reaction vessel.
-
Wash thoroughly with DCM (3x) and dry the resin under a stream of nitrogen.
-
-
Cleavage:
-
Prepare the chosen cleavage cocktail fresh. (Caution: Work in a fume hood, TFA is highly corrosive).
-
Add the cleavage cocktail to the resin (approx. 5-10 mL per 100 mg of resin).
-
Agitate at room temperature for 2-4 hours. Peptides with multiple Arg(Pbf) residues may require longer cleavage times.[11][12]
-
The solution may turn yellow or orange if trityl-based protecting groups are present.[12]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate).
-
A white precipitate (the crude peptide) should form immediately.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture (e.g., 3000 rpm for 5 min), decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Quality Control and Library Analysis
Trustworthiness: The success of a peptide library synthesis is validated by rigorous analytical characterization. Due to the synthetic challenges of N-methylated peptides, crude purity is often lower than for standard peptides.[1]
Table 2: Key Analytical Techniques for Peptide Library QC
| Technique | Purpose | Key Information Provided |
| RP-HPLC | Purity Assessment & Quantification | Provides the purity profile of the crude peptide, separating the target peptide from deletion sequences and other impurities.[13][14] |
| LC-MS/MS | Identity Verification & Sequence Confirmation | Confirms the molecular weight of the desired peptide.[13][15] Tandem MS (MS/MS) fragments the peptide to verify the amino acid sequence.[15] |
| Amino Acid Analysis | Compositional Verification | Quantifies the amino acid composition of the purified peptide to confirm it matches the theoretical composition.[13] |
A typical QC workflow involves an initial purity check of the crude product by RP-HPLC and identity confirmation by LC-MS. Following purification by preparative HPLC, a final QC is performed on the purified fraction to confirm high purity (>95%) and correct identity before use in screening or biological assays.
Conclusion
This compound is a sophisticated and powerful chemical tool that unlocks advanced strategies in peptide library design. By providing a nexus for N-methylation and orthogonal side-chain manipulation, it enables the synthesis of branched, cyclic, and complex linear peptides with enhanced drug-like properties. The protocols and insights provided herein serve as a robust foundation for researchers to harness the full potential of this unique building block, paving the way for the discovery of novel and potent peptide therapeutics. While the synthesis of N-methylated peptides requires careful optimization, the strategic advantages they confer in terms of stability and bioavailability make them a compelling avenue for modern drug development.
References
-
LifeTein. (2025). Should My Peptide Be Methylated?[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. [Link]
-
Al-Shaer, D., et al. (2022). Recent Advances in the Development of Therapeutic Peptides. National Center for Biotechnology Information. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. [Link]
-
Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar. [Link]
-
White, A. D., et al. (2013). Standardizing and simplifying analysis of peptide library data. PubMed. [Link]
-
He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. [Link]
-
Mini-Reviews in Organic Chemistry. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Link]
-
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. [Link]
-
Eurofins. (n.d.). Peptide Characterization Techniques: HPLC, Mass Spec & Beyond. [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
Liu, L., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]
-
ResearchGate. (2025). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Boc-Orn(Fmoc)-OH in Advancing Peptide Therapeutics. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. nbinno.com [nbinno.com]
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- 11. peptide.com [peptide.com]
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- 14. pepdoopeptides.com [pepdoopeptides.com]
- 15. polarispeptides.com [polarispeptides.com]
Troubleshooting & Optimization
Troubleshooting incomplete coupling of Boc-N-Me-Orn(Fmoc)-OH.
Topic: Troubleshooting Incomplete Coupling of Boc-N-Me-Orn(Fmoc)-OH
Welcome to the technical support center for advanced solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered amino acids, specifically focusing on the incomplete coupling of This compound . As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your synthetic workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my coupling reaction with this compound incomplete? I see a significant amount of starting material or a truncated sequence in my analysis.
A1: The Root Cause: Steric Hindrance and Nucleophilicity
The primary reason for incomplete coupling of N-methylated amino acids like this compound is the inherent steric hindrance imposed by the N-methyl group.[1] This seemingly small modification has two major consequences:
-
Steric Shielding: The methyl group on the alpha-amino nitrogen physically blocks the approach of the activated carboxyl group of the incoming amino acid. This slows down the reaction kinetics significantly compared to coupling with a primary amine.
-
Increased Basicity, Reduced Nucleophilicity: While the N-methyl group is electron-donating, making the secondary amine more basic, it does not translate to higher reactivity in this context. The steric bulk outweighs the electronic effect, leading to a decrease in effective nucleophilicity for the coupling reaction.
This challenge is often compounded when coupling one N-methylated residue onto another, creating a highly congested reaction site.[2] Standard coupling conditions that are effective for regular amino acids are often insufficient to drive this sterically demanding reaction to completion.[3]
Q2: My usual coupling reagent, HBTU, is not working effectively. What should I use instead?
A2: Upgrading Your Coupling Reagent is Critical
Your observation is correct and well-documented. Reagents like HBTU and TBTU, while popular and effective for standard SPPS, often fail to provide complete coupling for N-methylated residues.[3][2] To overcome the high activation energy of this reaction, more potent coupling reagents are required.
The hierarchy of coupling reagents is based on the reactivity of the active ester they form. For N-methylated residues, reagents that generate highly reactive OAt- or Oxyma-based active esters are strongly recommended.[4][5]
Table 1: Recommended Coupling Reagents for N-Methylated Amino Acids
| Reagent | Reagent Type | Active Ester Formed | Key Advantages & Considerations |
| HATU | Uronium/Aminium | OAt-ester | Highly recommended. High coupling efficiency and rapid kinetics for difficult couplings.[2][4] Use with a non-nucleophilic base like DIPEA or Collidine. |
| HCTU | Uronium/Aminium | Cl-OBt-ester | More cost-effective than HATU with comparable, though sometimes slightly lower, efficiency. A good first alternative to HBTU. |
| COMU | Uronium/Aminium | Oxyma-ester | Excellent performance, comparable to HATU.[5] Generates non-explosive and less allergenic byproducts (OxymaPure).[5] |
| PyAOP | Phosphonium | OAt-ester | Very effective for coupling N-methyl amino acids, especially when coupling two N-methyl residues consecutively.[6] |
| PyBOP | Phosphonium | OBt-ester | A good general-purpose reagent for N-methylated amino acids, though HATU or COMU are often superior for the most challenging cases.[4] |
Expert Insight: While potent, these reagents, especially when used with excess base or for prolonged reaction times, can increase the risk of racemization of the activated amino acid.[4] Therefore, careful optimization is key. For this compound, the chiral center is on the Ornithine residue being coupled to, not the incoming amino acid, but this is a critical consideration for the overall peptide integrity.
Q3: I've switched to HATU, but the coupling is still not complete. What are my next troubleshooting steps?
A3: A Multi-faceted Optimization Strategy
If a more potent coupling reagent alone does not solve the issue, a systematic approach to optimizing the reaction conditions is necessary. The following workflow provides a logical progression from simple adjustments to more advanced techniques.
Caption: Steric hindrance in N-methyl vs. standard peptide coupling.
References
- BenchChem. (2025). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. BenchChem Technical Support.
- Carpino, L. A., & El-Faham, A. (1999). The PyBOP®/HOBt/NMM coupling methodology. Tetrahedron, 55(22), 6813-6830.
- Rüdinger, J., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering.
- BenchChem. (2025). Application Notes and Protocols for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in N-Methylated Peptide Synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling of Sterically Hindered N-Methylated Amino acids. BenchChem Technical Support.
- Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- ResearchGate. (n.d.). Sequence-dependent aggregation leads to "difficult couplings", which... [Download Scientific Diagram].
- ResearchGate. (2009). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt.
- ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.
- Aapptec. Coupling Reagents.
- Stewart, J. M., & Young, J. D. (1984). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
- Aapptec. Solvents for Solid Phase Peptide Synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support.
- Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
- Sigma-Aldrich.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana Press.
- Wenschuh, H., et al. (1994). Fmoc amino acid fluorides in peptide synthesis—Extension of the method to extremely hindered amino acids. The Journal of Organic Chemistry, 59(12), 3275-3280.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Gyros Protein Technologies. Challenging SPPS: Difficult Sequences And Side Reactions.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
- Mesa Labs. SPPS Tips For Success Handout.
- ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?.
- ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?.
- Advanced ChemTech. Fmoc-N-Me-Orn(Boc)-OH.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- BenchChem. (2025). Technical Support Center: Optimizing Fmoc-Orn(Boc)-OH Activation and Coupling. BenchChem Technical Support.
Sources
Technical Support Center: Optimizing Fmoc Deprotection for Hindered Amino Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the Nα-Fmoc deprotection of sterically hindered amino acids in Solid-Phase Peptide Synthesis (SPPS). Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
The Challenge: Steric Hindrance in Fmoc Deprotection
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, prized for its base-lability which allows for orthogonal protection schemes.[1][2] The deprotection mechanism is a two-step process initiated by a base, typically a secondary amine like piperidine, which abstracts the acidic proton on the fluorene ring. This is followed by a β-elimination that releases the free amine of the amino acid and dibenzofulvene (DBF), which is subsequently scavenged by the amine base.[3][4]
However, when dealing with sterically hindered amino acids, this seemingly straightforward process can become a significant bottleneck.
Primary Causes of Incomplete Deprotection:
-
Steric Hindrance: Bulky side chains (e.g., Val, Ile, Thr) or α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid) can physically obstruct the piperidine base from accessing the Fmoc group.[5][6][7][8] This steric shield slows down the deprotection kinetics, often leading to incomplete removal within standard reaction times.[6]
-
Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic or β-amino acid residues, it can fold into stable secondary structures like β-sheets on the solid support.[5] This aggregation can render the N-terminus inaccessible to the deprotection reagents, resulting in failed deprotection for a portion of the peptide chains.[5][8]
Incomplete Fmoc deprotection is a critical failure as it prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences that are often difficult to separate from the target peptide, thereby reducing overall yield and purity.[8]
Frequently Asked Questions (FAQs)
Q1: Which amino acids are most susceptible to incomplete Fmoc deprotection?
Sterically hindered amino acids are the primary culprits. These can be categorized as:
| Amino Acid Type | Examples | Rationale for Hindrance |
| β-branched | Valine (Val), Isoleucine (Ile), Threonine (Thr) | The side chain branches at the β-carbon, creating steric bulk close to the peptide backbone.[7] |
| α,α-disubstituted | α-aminoisobutyric acid (Aib) | The presence of two substituents on the α-carbon severely restricts conformational freedom and shields the N-terminal Fmoc group.[6][9] |
| Bulky Protecting Groups | Arginine (Pbf), Tryptophan (Boc), Tyrosine (tBu) | Large side-chain protecting groups can contribute to the overall steric environment, hindering reagent access. |
Q2: How can I reliably detect incomplete Fmoc deprotection?
Several methods are available, ranging from qualitative to quantitative:
-
Qualitative Colorimetric Tests: The Kaiser test (ninhydrin test) is a rapid method to detect free primary amines. A positive result (blue color) indicates successful deprotection. A negative result (yellow) suggests the Fmoc group is still present. Note that this test is not reliable for N-terminal proline, which gives a reddish-brown color.[7]
-
UV-Vis Spectrophotometry: The piperidine-DBF adduct has a characteristic UV absorbance around 301-312 nm. By collecting the deprotection solution and measuring its absorbance, you can quantify the amount of Fmoc group removed and monitor the reaction kinetics in real-time.[7]
-
High-Performance Liquid Chromatography (HPLC): Analyzing the crude peptide after cleavage from the resin is the most definitive method. Incomplete deprotection will result in a peak corresponding to the Fmoc-protected peptide, which will have a longer retention time than the desired product.[5]
Troubleshooting and Optimization Guide
When encountering incomplete deprotection of a hindered amino acid, a systematic approach to troubleshooting is essential. The following decision tree and detailed explanations will guide you through the process.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Modify Standard Piperidine Conditions
Before resorting to alternative reagents, optimizing the standard piperidine protocol is often sufficient.
-
Extend Reaction Time and Increase Frequency: For hindered residues, a single 5-10 minute treatment with 20% piperidine in DMF may be insufficient.[7]
-
Recommendation: Increase the deprotection time to 20-30 minutes or perform multiple shorter treatments (e.g., 2 x 15 minutes or 3 x 10 minutes).[10]
-
-
Increase Reaction Temperature: Elevating the temperature can significantly accelerate the deprotection rate. Microwave-assisted SPPS, for instance, often utilizes temperatures of 75-90°C for deprotection steps.[3] Be aware that higher temperatures can also increase the risk of side reactions like aspartimide formation.[4]
-
Recommendation: For conventional synthesis, consider heating the reaction vessel to 35-40°C. For microwave synthesis, utilize established high-temperature protocols.[3]
-
Employ Alternative Base Cocktails
If optimizing piperidine conditions fails, switching to a more potent deprotection reagent is the next logical step.
| Reagent Cocktail | Recommended Concentration | Advantages | Disadvantages |
| DBU/Piperidine | 2% DBU / 2% Piperidine in DMF/NMP | DBU is a much stronger, non-nucleophilic base that rapidly removes the Fmoc group.[11] Piperidine is added to scavenge the DBF byproduct.[11] | DBU can significantly catalyze aspartimide formation and should be avoided for Asp-containing sequences unless additives are used.[11][12] |
| DBU/Piperazine | 2% DBU / 5% Piperazine in DMF/NMP | Very fast and efficient deprotection.[13] This combination has been shown to reduce diketopiperazine (DKP) formation compared to standard piperidine.[14][15] | Can still promote aspartimide formation.[14] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | Efficacy is comparable to piperidine.[3][16] The primary advantage is that it is not a controlled substance, simplifying procurement.[3] | Similar propensity for side reactions as piperidine.[14] |
| Piperazine | 5-10% in DMF/NMP | Milder than piperidine and has been shown to reduce aspartimide formation in sensitive sequences.[15][17] | Less efficient than piperidine, may require longer reaction times.[3] |
Causality: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a significantly stronger base than piperidine, leading to a much faster initial proton abstraction from the fluorene ring system.[11] This makes it highly effective for sterically hindered residues where the accessibility of this proton is limited. However, its non-nucleophilic nature means it cannot trap the resulting DBF, necessitating the inclusion of a nucleophilic scavenger like piperidine or piperazine.[11]
High-Temperature, Base-Free Deprotection (Advanced)
Recent studies have shown that the Fmoc group can be cleaved thermally at high temperatures (e.g., 120°C) in solvents like DMSO without the need for a base.[18][19][20] This method proceeds cleanly and avoids base-mediated side reactions.
-
Recommendation: This is an advanced technique, suitable for specific applications and requires careful optimization. It is particularly useful when base-sensitivity is a major concern. The reaction can be monitored via high-temperature NMR.[18]
Experimental Protocols
Protocol 1: DBU/Piperidine Deprotection for Hindered Amino Acids
This protocol is recommended when standard piperidine treatment proves insufficient.
-
Resin Swelling: Ensure the peptide-resin is adequately swelled in DMF or NMP for at least 30 minutes.
-
Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF or NMP.
-
First Deprotection: Drain the swelling solvent and add the DBU/piperidine solution to the resin (approximately 10 mL per gram of resin).
-
Reaction: Agitate the mixture for 5-10 minutes at room temperature.
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF or NMP (3-5 times).
-
Second Deprotection (Optional but Recommended): Repeat steps 3-5 to ensure complete deprotection.
-
Final Wash: Wash the resin extensively with DMF or NMP (5-7 times) to remove all traces of the deprotection reagents before proceeding to the coupling step.
Protocol 2: Monitoring Deprotection via UV-Vis Spectroscopy
This protocol allows for the quantitative assessment of Fmoc removal.
-
Prepare a Blank: Fill a quartz cuvette with the deprotection solution (e.g., 20% piperidine in DMF) and use it to blank a UV-Vis spectrophotometer at ~301 nm.
-
Collect Filtrate: During the deprotection step, collect the entire filtrate after a set time.
-
Dilute and Measure: Dilute a known volume of the filtrate with the blank solution to bring the absorbance into the linear range of the instrument.
-
Calculate Loading: Measure the absorbance of the diluted sample at ~301 nm. Use the Beer-Lambert law (A = εbc) to calculate the concentration of the DBF-adduct and, subsequently, the amount of Fmoc group removed. The molar extinction coefficient (ε) for the piperidine-DBF adduct is approximately 7800 L mol⁻¹ cm⁻¹.
Final Considerations and Best Practices
-
Reagent Quality: Always use fresh, high-purity piperidine and DMF. Old piperidine can degrade, and water content in DMF can affect reaction efficiency.
-
Resin Loading: For sequences known to be difficult, using a resin with a lower initial loading (0.3-0.5 mmol/g) is advisable. This reduces inter-chain interactions and aggregation.[8][21]
-
Solvent Choice: NMP is often a superior solvent to DMF for SPPS as it has better solvating properties, which can help disrupt secondary structures and improve reagent accessibility.[3]
-
Sequence-Specific Optimization: The optimal deprotection strategy is highly sequence-dependent. What works for one hindered residue may need adjustment for another. Empirical testing and careful monitoring are key to success.
By understanding the mechanisms at play and systematically applying these troubleshooting strategies, you can overcome the challenges posed by hindered amino acids and ensure the successful synthesis of your target peptides.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 208-220. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Oreate AI. (2026). Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b).... Retrieved from [Link]
-
Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]
-
Research Communities. (2025, August 6). Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
CHIMIA. (2012). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]
-
CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
-
Wang, C., Li, F., & Tian, Z. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12053–12059. [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press. [Link]
-
Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Appendix 3, Appendix 3B. [Link]
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(127), 104417-104425. [Link]
-
Wade, J. D., Mathieu, M. N., Macris, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(3), 107-112. [Link]
-
ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from [Link]
-
ResearchGate. (2001). Improved Preparation of Amyloid-β Peptides Using DBU as Nα-Fmoc Deprotection Reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
RSC Publishing. (2025). Thermal deprotection: a sustainable and efficient strategy for synthesising α-polylysine adsorbents. Retrieved from [Link]
-
MDPI. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Fmoc cleavage in different solvents after 15 min at 120 °C. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis - Oreate AI Blog [oreateai.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scienmag.com [scienmag.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. renyi.hu [renyi.hu]
- 13. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. chimia.ch [chimia.ch]
- 19. researchgate.net [researchgate.net]
- 20. Thermal deprotection: a sustainable and efficient strategy for synthesising α-polylysine adsorbents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00641D [pubs.rsc.org]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Preventing Racemization During Coupling of Boc-N-Me-Orn(Fmoc)-OH
Welcome, researchers and peptide chemists. As a Senior Application Scientist, I've frequently collaborated with teams tackling the unique challenges of incorporating N-methylated amino acids. While these residues are invaluable for enhancing the pharmacokinetic properties of peptide therapeutics, their synthesis is not without difficulty. The coupling of residues like Boc-N-Me-Orn(Fmoc)-OH is particularly notorious for a critical side reaction: racemization.
This guide moves beyond simple protocols to provide a deep, mechanistic understanding of why racemization occurs with N-methylated residues and offers field-proven strategies to maintain the chiral integrity of your peptide.
Section 1: The "Why" — Understanding the Racemization Mechanism
To effectively prevent racemization, we must first understand its chemical basis. During peptide bond formation, the carboxylic acid of the incoming amino acid is activated to facilitate nucleophilic attack by the N-terminal amine of the peptide chain.[1] This activation, however, renders the alpha-proton (Hα) of the amino acid more acidic and susceptible to abstraction by base.
For standard amino acids, racemization often proceeds through a 5(4H)-oxazolone (azlactone) intermediate.[2][3] However, for N-methylated amino acids, the absence of a proton on the amide nitrogen leads to the formation of a highly reactive oxazolium-5-oxide intermediate.[4][5] This planar, resonance-stabilized intermediate readily loses its alpha-proton in the presence of a base, leading to a complete loss of stereochemistry at the alpha-carbon. Subsequent, non-stereoselective reprotonation or reaction with the amine results in a mixture of L- and D-isomers.
Caption: Racemization via the oxazolium intermediate.
A secondary, less common pathway involves the direct abstraction of the alpha-proton from the activated amino acid by a strong base, forming an achiral enolate intermediate.[3][6] Both mechanisms underscore the critical interplay between the coupling reagent, base, and reaction conditions in preserving stereochemical purity.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is this compound more prone to racemization than its non-methylated counterpart?
There are two primary reasons:
-
Steric Hindrance: The N-methyl group significantly increases steric bulk around the reacting nitrogen atom.[7] This slows down the rate of the desired peptide bond formation, providing a larger time window for the competing racemization reaction to occur.[6]
-
Electronic Effects: The lack of an N-H proton, which would normally be the most acidic proton in a standard amino acid ester, increases the likelihood of abstraction of the alpha-carbon proton.[8]
Q2: Which coupling reagents are best for this compound to minimize racemization?
For sterically hindered and racemization-prone N-methylated amino acids, high-activity uronium/aminium or phosphonium salt-based reagents are strongly recommended over classic carbodiimides like DIC or DCC.[6][7]
-
Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are often the top choices.[9][10] They generate highly reactive intermediates that can accelerate the coupling reaction, effectively outcompeting the rate of racemization.[6]
-
Phosphonium Salts: Reagents like PyAOP and PyBrOP are also highly effective.[9][11] PyBrOP is exceptionally reactive but must be used with caution, as prolonged coupling times can still lead to racemization.[9]
Q3: What is the role of additives like HOAt or Oxyma, and are they necessary with modern coupling reagents?
Additives are crucial for suppressing racemization, and their use is highly recommended.[1][12] When a coupling reagent activates a carboxylic acid, it forms a primary activated species (e.g., an O-acylisourea for carbodiimides) that is highly reactive and prone to racemization. Additives like 1-hydroxy-7-azabenzotriazole (HOAt ) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma ) rapidly trap this initial intermediate to form an active ester.[6] This active ester is more stable, less prone to racemization, yet still sufficiently reactive to ensure efficient coupling.[6]
For this reason, many modern reagents like HATU and COMU already incorporate an HOAt or Oxyma moiety into their structure, respectively.[9] Even so, for exceptionally difficult couplings, the addition of a further equivalent of free HOAt or Oxyma can be beneficial.
Q4: How does my choice of base (e.g., DIPEA vs. NMM vs. Collidine) impact racemization?
The base is a critical variable. A base is required to neutralize protonated species and deprotonate the incoming amine's ammonium salt. However, excess or overly strong base will aggressively promote alpha-proton abstraction and racemization.[1]
-
N,N-Diisopropylethylamine (DIPEA/DIEA): Commonly used due to its steric hindrance, but its strong basicity (pKa ~10.1) can still promote racemization.[1]
-
N-Methylmorpholine (NMM): A weaker base (pKa ~7.4) that is often a better choice for minimizing racemization while still being effective for the coupling reaction.[1][10]
-
2,4,6-Collidine: A sterically hindered and weak base (pKa ~7.4) that has been shown to result in the least racemization in many systems.[1][13] It is an excellent, though more expensive, choice for critical couplings.
Section 3: Troubleshooting Guide: High Racemization Detected
Symptom: Your chiral HPLC or LC-MS analysis reveals a significant diastereomeric impurity, indicating a loss of stereochemical integrity during the coupling of this compound.
Use the following workflow to diagnose and resolve the issue.
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating SPPS with Boc-N-Me-Orn(Fmoc)-OH
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing Boc-N-Me-Orn(Fmoc)-OH in Solid-Phase Peptide Synthesis (SPPS). This resource provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of peptide chemistry to ensure the successful synthesis of your target peptides.
Introduction to this compound
This compound is a valuable non-proteinogenic amino acid derivative for introducing N-methylation and a reactive side chain into a peptide sequence. Its unique structure, featuring an N-methylated alpha-amino group protected by Fmoc and a delta-amino group on the ornithine side chain protected by Boc, offers opportunities for creating peptides with enhanced stability and novel functionalities.[1] However, this combination of features also presents specific challenges during SPPS. This guide will help you anticipate and address these potential issues.
Troubleshooting Guide: Side Reactions and Mitigation Strategies
The following table outlines common problems encountered when using this compound, their probable causes, and recommended solutions.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low Coupling Efficiency / Incomplete Coupling | Steric Hindrance: The N-methyl group on the alpha-amino group significantly increases steric bulk, hindering the approach of the activated carboxyl group of the incoming amino acid.[2] This is especially problematic when coupling to another N-methylated residue.[2] | 1. Extended Coupling Times: Increase the coupling reaction time to 2-4 hours or even overnight to allow for the slower reaction to proceed to completion. 2. Use of Potent Coupling Reagents: Employ highly efficient coupling reagents known to overcome steric hindrance, such as HATU, HCTU, or COMU, in combination with a non-nucleophilic base like DIEA or 2,4,6-collidine.[2] 3. Double Coupling: After the initial coupling reaction, perform a second coupling with a fresh solution of activated amino acid.[2] |
| Unexpected Deletion Sequences (Mass Spec) | Incomplete Fmoc Deprotection: The N-methyl group can also slightly hinder the access of piperidine to the fluorenyl group, potentially leading to incomplete Fmoc removal. The subsequent coupling reaction will not occur on the un-deprotected amine, resulting in a deletion of the intended amino acid. | 1. Modified Deprotection Cocktail: Use a stronger deprotection solution, such as 2% DBU and 2% piperidine in DMF, to facilitate more efficient Fmoc removal. DBU is a stronger, non-nucleophilic base that can enhance the rate of deprotection.[3] 2. Extended Deprotection Time: Increase the Fmoc deprotection time (e.g., 2 x 10 minutes) to ensure complete removal of the Fmoc group. |
| Presence of a +137 Da Adduct (Mass Spec) | Piperidine Adduct Formation: During Fmoc deprotection, the dibenzofulvene (DBF) byproduct is typically scavenged by piperidine.[4] However, under certain conditions, DBF can react with the newly deprotected N-methyl amine, although this is less common than with primary amines. A more likely scenario is the formation of a piperidide from an aspartimide intermediate if an adjacent aspartic acid is present.[5] | 1. Use of Scavengers in Deprotection: While piperidine itself is a scavenger, ensuring its concentration is sufficient (e.g., 20% in DMF) is crucial. 2. Alternative Deprotection Reagents: Consider using piperazine, which has been shown to cause fewer base-induced side reactions compared to piperidine.[6][7] Adding HOBt to the deprotection solution can also help suppress some side reactions.[6] |
| Unexpected Cyclization (Lactam Formation) | Intramolecular Cyclization: The ornithine side chain, if prematurely deprotected, can undergo intramolecular cyclization with the C-terminal carbonyl group of the peptide chain, forming a lactam.[8][9] This is more likely to occur during prolonged synthesis or under specific sequence-dependent conditions. | 1. Ensure Boc Group Stability: Avoid any acidic conditions during the synthesis cycles that could lead to premature removal of the Boc protecting group from the ornithine side chain. 2. Careful Selection of Linker and Resin: For C-terminal ornithine residues, the choice of resin and linker can influence the propensity for cyclization. |
| Difficult Final Cleavage / Incomplete Deprotection of Side Chain | Steric Hindrance Around Boc Group: While less common, significant steric bulk from adjacent residues could potentially hinder the access of TFA to the Boc group on the ornithine side chain during final cleavage. | 1. Extended Cleavage Time: Increase the duration of the final cleavage with TFA to ensure complete removal of all protecting groups. 2. Use of Scavengers: Always include a scavenger cocktail (e.g., triisopropylsilane and water) in the cleavage mixture to prevent re-attachment of protecting groups and other side reactions.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is coupling to this compound so slow?
A1: The primary reason for slow coupling is steric hindrance. The methyl group attached to the alpha-nitrogen of the peptide backbone physically obstructs the incoming activated amino acid, making the formation of a new peptide bond more challenging compared to a standard secondary amine.[2]
Q2: Can I use standard Fmoc deprotection conditions for this compound?
A2: While standard conditions (e.g., 20% piperidine in DMF) may be sufficient, you should be vigilant for incomplete deprotection, especially in long or complex sequences. If you observe deletion sequences corresponding to the residue coupled after the N-methylated ornithine, consider extending the deprotection time or using a stronger deprotection reagent like DBU.[3]
Q3: What is the purpose of the orthogonal protection (Fmoc and Boc) in this molecule?
A3: The orthogonal protection strategy is a key advantage of this building block.[10] The base-labile Fmoc group on the alpha-amino group allows for peptide chain elongation under standard Fmoc-SPPS conditions. The acid-labile Boc group on the delta-amino side chain remains intact during these steps. This allows for selective deprotection of the side chain on-resin for subsequent modifications like cyclization or branching, or its removal during the final acid cleavage.[1][10]
Q4: How can I confirm if lactam formation has occurred?
A4: The most definitive way to identify lactam formation is through mass spectrometry. You will observe a mass loss corresponding to a molecule of water (-18 Da) from your expected peptide mass. Further characterization can be achieved using tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern.
Visualizing Key Structures and Side Reactions
To better understand the chemical transformations involved, the following diagrams illustrate the key structures and a potential side reaction pathway.
Caption: Chemical structure of this compound.[11]
Caption: Potential pathway for lactam formation.
Experimental Protocols
Protocol 1: Enhanced Coupling for Sterically Hindered Residues
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Perform Fmoc deprotection (e.g., 2 x 10 minutes with 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Activation: In a separate vessel, pre-activate 4 equivalents of the incoming Fmoc-amino acid with 3.9 equivalents of HATU and 8 equivalents of DIEA in DMF for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Monitoring (Optional but Recommended): Perform a Kaiser test or other qualitative test to check for complete coupling.[2]
-
Double Coupling (if necessary): If the monitoring test is positive, repeat steps 4-6 for an additional 1-2 hours.[2]
Protocol 2: Modified Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Solution: Prepare a solution of 2% DBU and 2% piperidine in DMF.
-
First Deprotection: Add the deprotection solution to the resin and agitate for 5 minutes.
-
Drain and Second Deprotection: Drain the resin and add a fresh aliquot of the deprotection solution. Agitate for an additional 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of DBU and piperidine.
References
- BenchChem. (2025).
- Packman, L. C. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Research, 53(4), 434-439.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.
- ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF.
- BOC Sciences. (n.d.).
- BenchChem. (2026). Mastering Fmoc Solid-Phase Peptide Synthesis with N-alpha-Fmoc-Ndelta-Boc-L-ornithine. BenchChem.
- Naoum, J. C., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.
- ResearchGate. (n.d.). Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions | Request PDF.
- Semantic Scholar. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis:Minimization by use of piperazine as Nα-deprotectionreagent. Semantic Scholar.
- ResearchGate. (2025). Solid-phase synthesis and characterization of N-methyl-rich peptides.
- Reddit. (2023).
- National Institutes of Health. (n.d.). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PMC.
- National Institutes of Health. (2019). Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. PMC.
- ResearchGate. (2025).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- National Institutes of Health. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- AAPPTec. (n.d.).
- Advanced ChemTech. (n.d.). Fmoc-N-Me-Orn(Boc)-OH.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- National Center for Biotechnology Information. (n.d.). Fmoc-N-Me-Orn(Boc)-OH. PubChem.
- BenchChem. (2025). Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Sigma-Aldrich. (n.d.). Fmoc-Orn(Boc)-OH.
- Cayman Chemical. (n.d.). Boc-Orn(Fmoc)-OH (CAS 150828-96-9).
- Aapptec Peptides. (n.d.). Boc-Orn(Fmoc)-OH [150828-96-9].
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- MDPI. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- PubMed. (2009).
- BOC Sciences. (n.d.). BOC-amino acids.
- ACS Publications. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids | The Journal of Organic Chemistry.
- ACS Publications. (n.d.). oNBS−SPPS: A New Method for Solid-Phase Peptide Synthesis | Journal of the American Chemical Society.
- Cayman Chemical. (n.d.). L-Ornithine lactam (hydrochloride) (CAS Number: 42538-31-8).
- National Institutes of Health. (n.d.). Total Chemical Synthesis of a Heterodimeric Interchain Bis-Lactam-Linked Peptide.
Sources
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- 3. peptide.com [peptide.com]
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- 5. chempep.com [chempep.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fmoc-N-Me-Orn(Boc)-OH | C26H32N2O6 | CID 121233396 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Strategies for N-Methylated Peptide Synthesis
Topic: Double Coupling Strategy for Difficult Sequences with Boc-N-Me-Orn(Fmoc)-OH
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to overcome complex challenges in solid-phase peptide synthesis (SPPS). The incorporation of N-methylated amino acids, such as this compound, is a powerful tool in drug discovery for enhancing peptide stability and bioavailability.[1][2] However, this modification introduces significant synthetic hurdles, primarily due to steric hindrance.[3][4][5]
This guide is structured to address these challenges head-on. We will explore the root causes of difficult couplings involving N-methylated residues and provide a comprehensive framework for deploying a double coupling strategy, ensuring high-purity synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a highly specialized amino acid derivative used in Boc-based SPPS. Let's break down its structure:
-
Nα-Boc: The alpha-amino group is protected by an acid-labile tert-butyloxycarbonyl (Boc) group. This makes it suitable for a synthesis strategy where the temporary N-terminal protection is removed with acid (e.g., TFA).[6]
-
Nα-Me: The alpha-amino group is also methylated. This N-methylation is a key feature for designing peptides with improved pharmacological properties, such as resistance to enzymatic degradation and increased cell permeability.[1][7]
-
Ornithine (Orn): A non-proteinogenic amino acid with a side-chain amino group.[8]
-
Nδ-Fmoc: The side-chain delta-amino group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[9]
This orthogonal protection scheme is its most powerful feature.[10][11] It allows the researcher to complete the main peptide chain using Boc chemistry and then, while the peptide is still on the resin, selectively remove the side-chain Fmoc group with a base (like piperidine) to perform further modifications, such as cyclization, branching, or conjugation.[8][9]
Q2: Why are peptide sequences containing N-methylated amino acids considered "difficult"?
The primary challenge is steric hindrance . The methyl group on the peptide backbone's amide nitrogen is bulky and physically obstructs the approach of the incoming activated amino acid.[3][4] This makes the formation of a new peptide bond significantly more difficult and slower compared to coupling onto a standard primary amine (-NH2).[2] This issue is especially pronounced when attempting to couple two consecutive N-methylated amino acids.[1][3][4] The consequence of this difficulty is often an incomplete coupling reaction, leading to low yields and the formation of deletion sequences (peptides missing the intended amino acid), which can be challenging to purify from the final product.[3][12]
Q3: What are the initial indicators of an incomplete coupling reaction with an N-methylated residue?
Since the N-terminal amine is a secondary amine, the traditional Kaiser test is not effective as it only gives a positive result for primary amines. The most reliable qualitative method for monitoring coupling onto an N-methylated residue is the bromophenol blue test .[1][3]
-
Positive Test (Incomplete Coupling): A blue or green color indicates the presence of unreacted free amine on the resin.[1][4]
-
Negative Test (Complete Coupling): A yellow color signifies that the coupling reaction is complete.[1][4]
Beyond on-resin tests, downstream analysis of the crude peptide product provides definitive evidence:
-
Multiple Peaks in HPLC: The HPLC profile of the crude product will show the desired peptide along with earlier-eluting peaks corresponding to deletion sequences.[3][4]
-
Mass Spectrometry (MS) Analysis: MS analysis will confirm the presence of masses corresponding to the target peptide and undesired deletion sequences.[3][12]
Q4: What is a "double coupling" strategy and when should it be implemented?
A double coupling is a straightforward and effective technique to drive a difficult coupling reaction to completion. It simply involves repeating the coupling step with a fresh solution of activated amino acid and coupling reagents after the first coupling has been performed.[4]
You should implement a double coupling strategy immediately after a monitoring test indicates an incomplete reaction. If your bromophenol blue test remains blue or green after the standard coupling time, a second coupling is warranted before proceeding to the next deprotection step.[1]
Troubleshooting Guide for Difficult N-Methylated Couplings
This section provides a systematic workflow to diagnose and resolve common issues encountered when using this compound.
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| Bromophenol blue test is blue/green after the first coupling. | Incomplete reaction due to steric hindrance. The N-methyl group is slowing the reaction kinetics.[2][3] | 1. Perform a Double Coupling: This is the first and most direct solution. Re-expose the resin to fresh reagents to push the reaction to completion. (See Protocol 3).[4] 2. Extend Coupling Time: For the second coupling, consider extending the reaction time from 1-2 hours to 4 hours or even overnight. |
| Final yield is low, and MS confirms a major deletion sequence. | Persistent coupling failure. The double coupling was insufficient, or the chosen coupling reagents were not potent enough. | 1. Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., increase from 4 eq. to 5-6 eq.). 2. Use a More Potent Coupling Reagent: Switch to a stronger activator. Urionium salts like HATU are generally more effective than HBTU for hindered couplings. Phosphonium salts like PyAOP or PyBroP are also excellent choices.[1][13] 3. Consider Microwave Synthesis: Microwave energy can significantly accelerate difficult coupling reactions by overcoming the kinetic barrier.[5][14] |
| MS analysis shows side products, including racemization. | Prolonged pre-activation or harsh conditions. Some coupling reagents, especially when combined with excess base over extended periods, can lead to racemization of the activated amino acid.[15][16] | 1. Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after a short pre-activation (e.g., 2-5 minutes).[1] 2. Use a Non-Racemizing Base: In sensitive cases, consider substituting DIPEA with a bulkier, less nucleophilic base like 2,4,6-collidine.[17] 3. Add HOBt or Oxyma: Including an additive like HOBt or Oxyma Pure can help suppress racemization during the coupling step.[18] |
| Resin beads are clumping (aggregating). | Peptide aggregation on the solid support. The growing peptide chain is folding, making the N-terminal amine inaccessible.[15][16] | 1. Switch Solvents: Change the primary solvent from DMF to NMP, or add chaotropic salts or "magic mixtures" to disrupt hydrogen bonding.[16] 2. Introduce Backbone Protection: For very difficult sequences, resynthesize the peptide using backbone protection strategies (e.g., Hmb-protected amino acids) at strategic intervals to prevent aggregation.[17] |
Visualized Workflow: The Double Coupling Decision Pathway
The following diagram illustrates the logical flow for deciding when to implement a double coupling strategy during an SPPS cycle.
Caption: Decision tree for implementing the double coupling strategy based on qualitative monitoring.
Experimental Protocols
Protocol 1: On-Resin Coupling Monitoring (Bromophenol Blue Test)
This protocol is adapted from established procedures for monitoring reactions with secondary amines.[1]
-
Sample Collection: After the coupling reaction, take a small sample of the peptide-resin (approx. 5-10 mg).
-
Washing: Place the resin sample in a small glass test tube and wash thoroughly with fresh DMF and then methanol to remove any residual reagents or soluble colored compounds.
-
Test Solution Addition: Add 2-3 drops of the bromophenol blue test solution (0.1% w/v bromophenol blue in DMF).
-
Observation: Agitate the suspension and observe the color of the resin beads and the solution.
-
Yellow: The coupling is complete.
-
Blue or Green: The coupling is incomplete, and a second coupling is required.
-
Protocol 2: Recommended Double Coupling Protocol for this compound
This protocol assumes a starting scale of 0.1 mmol on a pre-loaded resin. Adjust volumes and quantities accordingly.
Reagents:
-
Peptide-resin with a free N-terminal secondary amine (from the previous deprotection step).
-
This compound (4 eq., 0.4 mmol, 181.8 mg)
-
HATU (3.9 eq., 0.39 mmol, 148.3 mg)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol, 139 µL)
-
High-purity, amine-free DMF
First Coupling (1-2 Hours):
-
Swell the deprotected peptide-resin in DMF for 15-30 minutes.
-
In a separate vessel, dissolve this compound and HATU in DMF (approx. 2 mL).
-
Add DIPEA to the solution and vortex briefly. Allow to pre-activate for 2-5 minutes.[1]
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Filter and wash the resin thoroughly with DMF (3 times).
-
Perform the Bromophenol Blue test (Protocol 1). If the test is yellow, proceed to the next synthesis cycle. If it is blue or green, proceed immediately to the second coupling.
Second Coupling (Double Coupling, 1-2+ Hours): 8. Prepare a fresh solution of activated amino acid exactly as described in steps 2 and 3. Do not reuse the solution from the first coupling. 9. Add the new activated amino acid solution to the same resin. 10. Agitate the mixture at room temperature for an additional 1-2 hours. For exceptionally difficult sequences, this time can be extended (e.g., 4 hours or overnight). 11. Filter and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents. 12. (Optional but Recommended) Perform the Bromophenol Blue test again to confirm completion. 13. Proceed to the next Fmoc-deprotection step in your synthesis sequence.
Data Summary: Coupling Reagents for N-Methylated Amino Acids
The choice of coupling reagent is critical for success. High-activity reagents are required to overcome the steric hindrance.[2]
| Coupling Reagent | Acronym | Activating Species | Key Advantages for N-Methylated AA |
| (1H-7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyAOP | Aminophosphonium Salt | Highly reactive; often considered one of the most effective for sterically hindered couplings.[13] |
| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | Aminophosphonium Salt | Very effective, especially when used with HOAt to further enhance reactivity and suppress racemization.[1] |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | OAt-Active Ester | Forms a highly reactive OAt ester, which is excellent for difficult couplings. Generally preferred over HBTU for N-methylated residues.[1] |
| Bromotris(pyrrolidino)phosphonium hexafluorophosphate | PyBroP | Acylphosphonium Halide | Forms a highly reactive acyl bromide intermediate, making it very effective for hindered systems.[1][19] |
References
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in N-Methylated SPPS.
- BenchChem. (2025). Technical Support Center: Optimizing Fmoc-Orn(Boc)-OH Activation and Coupling.
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in N-Methylated Peptide Synthesis.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Katritzky, A. R., et al. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Peptide Complexity: The Advantages of Using Boc-Orn(Fmoc)-OH in Research.
- GenScript. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Van den Berg, M. A., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering. DOI:10.1039/D3RE00494E.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Boc-Orn(Fmoc)-OH in Advancing Peptide Therapeutics.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- BenchChem. (2025). The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Application Note: Optimizing Coupling Reactions for N-Methylated Amino Acids.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Teixidó, M., et al. (2000). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 55(2), 153-166.
- BenchChem. (2025). Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences.
- Mitchell, A. R., et al. (1998). Applying promiscuous RiPP enzymes to peptide backbone N-methylation chemistry. Nature Chemical Biology, 14(11), 1035–1042.
- AAPPTec. (n.d.). Peptide Synthesis - FAQ.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. peptide.com [peptide.com]
- 7. Applying promiscuous RiPP enzymes to peptide backbone N-methylation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
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- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
Impact of scavengers on the stability of Boc-N-Me-Orn(Fmoc)-OH.
Welcome to the technical support resource for Boc-N-Me-Orn(Fmoc)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this versatile amino acid derivative in solid-phase peptide synthesis (SPPS).
Introduction to this compound
This compound is a valuable building block in peptide synthesis, featuring an N-methylated alpha-amino group protected by a Boc (tert-butyloxycarbonyl) group and a delta-amino group on the ornithine side chain protected by an Fmoc (9-fluorenylmethoxycarbonyl) group.[1][2] This unique orthogonal protection scheme allows for selective deprotection strategies, which is highly advantageous for the synthesis of complex peptides, including cyclic and branched structures.[3] The N-methylation also imparts specific conformational properties and increased enzymatic stability to the resulting peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of scavengers when using this compound in peptide synthesis?
Scavengers are crucial during the final cleavage of the peptide from the resin and the removal of side-chain protecting groups, a process typically mediated by strong acids like trifluoroacetic acid (TFA).[4] While the Boc group on the N-methylated alpha-amine is acid-labile, the primary purpose of scavengers is not to protect the this compound molecule itself, but rather to protect the deprotected peptide from reactive cationic species generated during the cleavage process.[5][6] The cleavage of tert-butyl-based protecting groups (like Boc and tBu) generates tert-butyl cations, which can alkylate sensitive amino acid residues such as Tryptophan, Tyrosine, Methionine, and Cysteine.[4][5] Scavengers are nucleophilic compounds that trap these reactive cations, preventing undesirable side reactions.[6][7]
Q2: Will scavengers prematurely cleave the Fmoc group on the ornithine side chain?
No, scavengers used in acidic cleavage cocktails are not designed to and will not cleave the Fmoc group. The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like DMF or NMP.[8][9] The acidic conditions of the final cleavage are orthogonal to the basic conditions required for Fmoc deprotection, ensuring the Fmoc group remains intact if desired.[10][]
Q3: Can the choice of scavengers affect the stability of the N-methylated amide bond?
The N-methylated amide bond is generally stable under standard SPPS conditions, including the final acidic cleavage. The choice of common scavengers (e.g., triisopropylsilane, water, ethanedithiol, thioanisole) does not typically impact the integrity of this bond.
Q4: Are there any specific scavenger recommendations when my peptide sequence contains this compound and other sensitive residues?
Yes, the composition of your scavenger "cocktail" should be tailored to the specific amino acids in your peptide sequence.[12][13] A widely effective and generally recommended cocktail for most sequences is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[12]
-
For peptides containing Tryptophan: The indole side chain is highly susceptible to alkylation. The use of scavengers like TIS, ethanedithiol (EDT), or thioanisole is highly recommended.[12][13]
-
For peptides containing Cysteine: Thiol-based scavengers like EDT are beneficial not only for quenching cations but also for keeping the cysteine in its reduced state.[14]
-
For peptides containing Methionine: Thioanisole or dimethylsulfide (DMS) can help prevent the oxidation of the thioether side chain.[12][15]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Unexpected side products observed in mass spectrometry analysis after cleavage.
-
Possible Cause A: Incomplete Scavenging. If your peptide contains sensitive residues (Trp, Tyr, Met, Cys), the observation of adducts with a mass increase of +56 Da (tert-butyl group) suggests insufficient scavenging of tert-butyl cations.
-
Solution: Increase the concentration of your primary scavenger (e.g., TIS) or add a secondary scavenger like EDT to your cleavage cocktail. Ensure your cleavage cocktail is freshly prepared.
-
-
Possible Cause B: Premature Deprotection (Less Common). While the Boc group is generally stable, prolonged exposure to milder acidic conditions during synthesis (if applicable in a non-standard protocol) could lead to some premature deprotection.
-
Solution: Ensure that the reagents used during synthesis cycles are free of acidic contaminants. Neutralization steps should be thorough.
-
Issue 2: Low yield of the desired peptide after cleavage and purification.
-
Possible Cause A: Re-attachment of the peptide to the resin. This can occur with C-terminal tryptophan-containing peptides.[13]
-
Solution: While not directly related to this compound, if this residue is present, ensure your scavenger cocktail is optimized.
-
-
Possible Cause B: Incomplete Cleavage. The N-methylated residue can sometimes contribute to "difficult sequences" that may aggregate.
-
Solution: Extend the cleavage time (e.g., from 2 hours to 4 hours) and ensure adequate swelling of the resin in the cleavage cocktail.[13]
-
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection
This protocol is suitable for peptides containing this compound and other non-sensitive amino acids.
-
Resin Preparation: After completion of the synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under vacuum.
Data Presentation: Scavenger Cocktail Recommendations
| Sensitive Residue(s) in Sequence | Recommended Scavenger Cocktail (v/v/v) | Rationale |
| None | TFA/TIS/H₂O (95:2.5:2.5) | General-purpose, effective for quenching tert-butyl cations.[12] |
| Tryptophan (Trp) | TFA/TIS/EDT/H₂O (94:1:2.5:2.5) | EDT provides additional protection for the indole side chain.[12] |
| Cysteine (Cys), Methionine (Met) | TFA/TIS/EDT/H₂O (94:1:2.5:2.5) | EDT protects the thiol group of Cys and can help prevent oxidation of Met.[14] |
| Multiple Sensitive Residues (Trp, Cys, Met, Tyr) | Reagent K: TFA/Thioanisole/Phenol/H₂O/EDT (82.5:5:5:5:2.5) | A robust cocktail for complex peptides with multiple sensitive residues.[12][16] |
Visualizations
Experimental Workflow: Cleavage and Deprotection
Caption: The role of scavengers in preventing side reactions during acidic cleavage in SPPS.
References
-
PubChem. Fmoc-N-Me-Orn(Boc)-OH. National Center for Biotechnology Information. [Link]
-
Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [Link]
-
Góngora-Vargas, P., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251. [Link]
-
Guryanov, I., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(8), 2415-2425. [Link]
-
ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptides, 2013, 821378. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. (PDF) p‐Methoxyphenol: A potent and effective scavenger for solid‐phase peptide synthesis. [Link]
-
Wikipedia. Peptide synthesis. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
-
ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
CHIMIA. Thermal Cleavage of the Fmoc Protection Group. [Link]
-
Australian Journal of Chemistry. The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Link]
-
Bertin Bioreagent. Boc-Orn(Fmoc)-OH. [Link]
-
CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of peptide research, 53(5), 548–553. [Link]
-
BioCrick. Boc-Orn(Fmoc)-OH | CAS:150828-96-9. [Link]
-
Aapptec Peptides. Boc-Orn(Fmoc)-OH [150828-96-9]. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. total-synthesis.com [total-synthesis.com]
- 7. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. total-synthesis.com [total-synthesis.com]
- 12. merckmillipore.com [merckmillipore.com]
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- 15. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
Kaiser test for monitoring coupling efficiency of Boc-N-Me-Orn(Fmoc)-OH.
Guide for: Kaiser Test Inadequacy with Boc-N-Me-Orn(Fmoc)-OH and Recommended Alternatives
Welcome to the technical support center. This guide provides in-depth analysis and troubleshooting advice for researchers encountering challenges with monitoring the coupling efficiency of N-methylated amino acids, specifically this compound, during solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, my goal is to explain the causality behind these challenges and provide robust, field-proven protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles underlying the monitoring challenges associated with N-substituted amino acids.
Q1: What is the scientific principle of the Kaiser test?
A1: The Kaiser test is a highly sensitive colorimetric assay designed to detect the presence of free primary amines.[1][2] It is a cornerstone of SPPS for verifying the completion of coupling reactions. The test relies on the reaction of ninhydrin with a primary amine on the peptide-resin. In the presence of heat and pyridine, this reaction yields a highly conjugated molecule known as Ruhemann's purple, which produces a characteristic intense blue color.[1][3] A positive blue result indicates the presence of unreacted primary amines, signaling an incomplete coupling reaction that requires intervention.[1][4]
Q2: Why is the standard Kaiser test unreliable for monitoring the coupling of this compound?
A2: The unreliability stems from the structure of the amino acid itself. This compound is an N-methylated amino acid. After the Boc-protecting group is removed from the α-nitrogen, the exposed amine is a secondary amine , not a primary one, due to the presence of the methyl group.
The reaction mechanism of ninhydrin with secondary amines does not produce Ruhemann's purple.[1] Instead, it forms an unstable yellow-orange iminium salt, which often results in a weak reddish-brown, yellowish, or completely colorless result.[4][5][6] This ambiguous outcome is easily misinterpreted as a negative result, falsely indicating that the coupling is complete.[1][4]
Q3: What are the consequences of a "false negative" result from a Kaiser test with an N-methylated amino acid?
A3: A false negative is a critical failure point in SPPS. It leads the researcher to believe the coupling was successful and to proceed with the synthesis. However, if a significant portion of the N-methylated amino acid failed to couple, the unreacted secondary amines on the resin will be available for acylation in the next cycle. This results in the formation of deletion sequences —peptides that are missing the intended N-methylated residue. These impurities are often difficult to separate from the target peptide during purification, leading to lower overall yield and compromised final product purity. Capping the unreacted sites after a confirmed incomplete coupling is essential to prevent the formation of these deletion peptides.[5]
Troubleshooting Guide
This section provides direct answers and solutions to specific problems encountered during synthesis.
Issue ID: KT-NME-001
Problem: My Kaiser test is colorless or pale yellow after a long coupling step with this compound. How can I be sure the reaction is complete?
Analysis & Solution: You cannot be sure. As detailed in the FAQs, a colorless or yellow result is the expected, yet inconclusive, outcome for a secondary amine like a deprotected N-methylated residue.[1][4] Relying on this result is a significant risk to your synthesis.
Actionable Recommendation: You must use an alternative test that is proven to reliably detect secondary amines. The two most common and trusted methods are the Chloranil test and the Bromophenol Blue test .[1][5][7]
Issue ID: KT-NME-002
Problem: What are the best alternative tests for secondary amines and how do they work?
Analysis & Solution: For N-methylated residues, you need a test that doesn't rely on the specific primary amine chemistry of the Kaiser test.
-
Chloranil Test: This test is highly effective for detecting secondary amines. It involves the reaction of the free amine with chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in the presence of acetaldehyde. A positive result, indicating the presence of a free secondary (or primary) amine, is a distinct blue or greenish-blue color on the resin beads.[1][5]
-
Bromophenol Blue (BPB) Test: This is a non-destructive test based on an acid-base reaction.[5] The test solution contains the indicator bromophenol blue. The basicity of the free amine on the resin will deprotonate the indicator, causing a color change from yellow (acidic form) to blue/green (basic form).[7] A blue color indicates unreacted amine, while yellow or colorless beads signify a complete coupling.[7] This method is particularly recommended for monitoring couplings to N-methyl amino acids.[7]
Experimental Protocols & Data Interpretation
Data Summary: Expected Colorimetric Results
| Test Method | Free Primary Amine (e.g., Glycine) | Free Secondary Amine (e.g., N-Me-Orn) | No Free Amine (Complete Coupling) |
| Kaiser Test | Intense Blue/Purple[5] | Yellow/Reddish-Brown (Unreliable)[4][6] | Colorless/Yellow[4] |
| Chloranil Test | Dark Blue/Green[6] | Dark Blue/Green[1][5] | Colorless/Yellowish[6] |
| Bromophenol Blue Test | Blue/Green[7] | Blue/Green[7] | Yellow/Colorless[7] |
Protocol 1: Chloranil Test for Secondary Amines
This protocol is adapted from standard procedures for detecting secondary amines in SPPS.[1][5]
Reagents:
-
Reagent A: 2% (v/v) Acetaldehyde in N,N-Dimethylformamide (DMF).
-
Reagent B: 2% (w/v) p-Chloranil in DMF.
Procedure:
-
Collect a small sample of resin beads (approx. 1-5 mg) in a small glass test tube.
-
Thoroughly wash the beads with DMF (3x) to remove any residual reagents.
-
Add 2-3 drops of Reagent A (Acetaldehyde solution) to the beads.
-
Add 2-3 drops of Reagent B (p-Chloranil solution) to the beads.
-
Allow the mixture to stand at room temperature for 5 minutes.
-
Observe the color of the resin beads, preferably against a white background.
-
Positive Result (Incomplete Coupling): Beads turn a distinct blue or greenish-blue color.
-
Negative Result (Complete Coupling): Beads remain colorless or yellowish.
-
Protocol 2: Bromophenol Blue Test
This protocol is a reliable method for monitoring N-methyl amino acid coupling.[7]
Reagent:
-
Test Solution: Dissolve 250 mg of bromophenol blue in 50 mL of DMF.
Procedure:
-
Collect a small sample of resin beads (approx. 5-10 mg) and wash thoroughly with methanol.[7]
-
Add 1-2 mL of the Bromophenol Blue test solution to the beads.
-
Observe the color of the suspension immediately.
-
Positive Result (Incomplete Coupling): The solution and/or beads are blue to green. Recouple or cap.
-
Negative Result (Complete Coupling): The solution and beads are yellow. Proceed to the next step.
-
Workflow & Expert Recommendations
Logical Workflow for N-Methylated Amino Acid Coupling
The following diagram illustrates the recommended decision-making process when coupling sterically hindered or N-substituted amino acids.
Caption: Recommended workflow for monitoring N-methylated amino acid coupling.
Expert Recommendations for Difficult Couplings
N-methylated amino acids are sterically hindered, which can lead to slow and inefficient coupling reactions.[7][8] Even with a reliable monitoring test, preventing incomplete coupling from the start is crucial.
-
Use High-Efficiency Coupling Reagents: Standard reagents may be insufficient. For N-methylated residues, stronger uronium/aminium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyBOP/HOAt are highly recommended to overcome the steric hindrance.[7][8][9]
-
Consider Double Coupling: Proactively perform a second coupling reaction before testing, especially when coupling an N-methyl amino acid to another N-methyl amino acid, which is known to be particularly difficult.[5][8]
-
Optimize Reaction Conditions: Increasing the coupling time (e.g., from 1 hour to 2-4 hours) or switching to a more effective solvent like N-Methyl-2-pyrrolidone (NMP) can improve efficiency.[5]
By understanding the limitations of the Kaiser test and implementing these robust alternative protocols and coupling strategies, you can confidently synthesize complex peptides containing N-methylated amino acids with high fidelity.
References
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Bar-Ziv, R., et al. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution. Organic Letters, 16(21), 5804–5806. [Link]
-
Taylor & Francis Online. (n.d.). Ninhydrin – Knowledge and References. [Link]
-
Wikipedia. (n.d.). Ninhydrin. [Link]
-
University of Calgary. (n.d.). Ch27: Ninhydrin test. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]
-
ResearchGate. (2021). Ninhydrin assay color with secondary amines?. [Link]
-
Verma, D., & Singh, M. (2020). A review on solid-phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences, 11(4), 5225-5228. [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
-
AAPPTec. (n.d.). Kaiser Test (Ninhydrin Test). Technical Support Information Bulletin 1188. [Link]
-
ResearchGate. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Ninhydrin - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Aspartimide Formation in Solid-Phase Peptide Synthesis
Welcome to the technical support center dedicated to one of the most persistent challenges in Fmoc-based Solid-Phase Peptide Synthesis (SPPS): aspartimide formation. This guide is designed for researchers, chemists, and drug development professionals who encounter this problematic side reaction. Here, we will dissect the underlying mechanisms, provide robust troubleshooting guides in a direct question-and-answer format, and present validated protocols to ensure the integrity and purity of your synthetic peptides.
Section 1: The Aspartimide Problem: Core Concepts & FAQs
This section addresses the fundamental questions surrounding aspartimide formation, providing the foundational knowledge needed to tackle this issue effectively.
Q1: What is aspartimide formation, and why is it a critical problem in peptide synthesis?
A: Aspartimide formation is a deleterious intramolecular side reaction involving an aspartic acid (Asp) residue.[1][2] During the Fmoc-SPPS workflow, the repeated basic conditions required for Fmoc group removal (typically with piperidine) can trigger the backbone amide nitrogen of the amino acid C-terminal to the Asp residue to attack the Asp side-chain ester.[1][3] This forms a five-membered succinimide ring, known as an aspartimide.[1]
The formation of this intermediate is highly problematic for several reasons:
-
Product Heterogeneity: The aspartimide ring is unstable and can be opened by nucleophiles (like piperidine or water), leading to a mixture of products. This includes the desired α-peptide, but also the rearranged β-peptide where the peptide backbone continues from the side-chain carboxyl group.[1][3]
-
Racemization: The α-carbon of the aspartimide intermediate is highly prone to epimerization, resulting in the formation of D-Asp peptides, which are difficult to detect and remove.[3]
-
Purification Challenges: The major by-products (D-α-peptide and D/L-β-peptides) are isobaric (have the same mass) and often co-elute with the target peptide during reverse-phase HPLC, making purification exceedingly difficult or impossible.[3] This significantly reduces the yield of the desired, pure product.[3]
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.
Q2: Which peptide sequences are most susceptible to this side reaction?
A: The propensity for aspartimide formation is highly sequence-dependent. The primary factor is the steric hindrance of the amino acid immediately following the Asp residue (the Asp-Xxx motif).
-
Most Problematic: The Asp-Gly sequence is the most notorious for this side reaction because glycine lacks a side chain, offering no steric barrier to the cyclization attack.[1]
-
Highly Susceptible: Other sequences prone to this issue include Asp-Asn , Asp-Asp , Asp-Gln , and Asp-Ser .[3]
-
Less Susceptible: Bulky residues like Proline, Valine, or Threonine C-terminal to Asp can significantly reduce the rate of aspartimide formation due to steric hindrance.
Section 2: Troubleshooting Guide & Mitigation Strategies
This section provides actionable solutions to specific problems encountered during synthesis.
Q3: My synthesis of an Asp-Gly containing peptide has very low yield and multiple impurities. How can I modify my protocol?
A: For a highly susceptible sequence like Asp-Gly, standard synthesis conditions are often insufficient. You have two primary avenues for optimization: modifying the deprotection chemistry or using a specialized Asp derivative.
Option 1: Modify Fmoc Deprotection Conditions The goal is to reduce the basicity or nucleophilicity of the deprotection solution to disfavor the cyclization reaction.
| Deprotection Cocktail | Composition | Mechanism & Rationale | Key Considerations |
| Standard | 20% Piperidine in DMF | High Risk. Strong base, highly effective for Fmoc removal but aggressively promotes aspartimide formation. | Avoid for sensitive sequences. |
| Acid Additive | 20% Piperidine, 0.1M HOBt in DMF | Reduced Risk. HOBt protonates the backbone amide, reducing its nucleophilicity.[4] | HOBt is an explosive when anhydrous; use wetted material.[4] |
| Weaker Base | 5% Piperazine in NMP/DMF | Reduced Risk. Piperazine is a weaker base than piperidine, slowing the rate of aspartimide formation.[4] | Fmoc removal is slower; may require longer reaction times. |
| Organic Acid | 20% Piperidine with Formic Acid | Reduced Risk. The acid additive lowers the solution's effective basicity, suppressing the side reaction.[5][6] | Simple and cost-effective method.[5] |
Option 2: Use Protected Aspartic Acid Derivatives This is often the most robust solution. By modifying the Asp residue itself, you can physically or electronically prevent the side reaction.
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. semanticscholar.org [semanticscholar.org]
Validation & Comparative
A Comparative Guide to Boc-N-Me-Orn(Fmoc)-OH and Boc-Orn(Fmoc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids and the modification of the peptide backbone are critical strategies for enhancing potency, stability, and bioavailability. N-methylation of the peptide backbone, in particular, is a powerful tool for modulating conformational flexibility and improving pharmacokinetic properties. This guide provides an in-depth technical comparison of two key building blocks used in solid-phase peptide synthesis (SPPS): Boc-N-Me-Orn(Fmoc)-OH , a derivative with a methylated alpha-amine, and the standard Boc-Orn(Fmoc)-OH . This comparison is grounded in established principles of peptide chemistry and supported by representative experimental data to inform the strategic selection of these reagents in your research.
Unveiling the Core Distinction: The Impact of N-Methylation
The fundamental difference between this compound and Boc-Orn(Fmoc)-OH lies in the presence of a methyl group on the alpha-nitrogen of the ornithine residue. This seemingly minor structural alteration has profound implications for the synthesis process and the properties of the resulting peptide.
Boc-Orn(Fmoc)-OH is a widely utilized building block in Fmoc-based SPPS.[1] Its orthogonal protection scheme, with the acid-labile Boc group on the alpha-amine and the base-labile Fmoc group on the delta-amine of the ornithine side chain, allows for versatile applications, including the construction of lactam-bridged cyclic peptides.[2]
This compound , on the other hand, introduces the complexities associated with N-methylated amino acids. The methyl group on the alpha-amine introduces significant steric hindrance, which can impede the efficiency of the coupling reaction.[3] This necessitates the use of more potent coupling reagents and potentially longer reaction times to achieve satisfactory yields.
At a Glance: A Comparative Overview
| Feature | This compound | Boc-Orn(Fmoc)-OH |
| Chemical Structure | Methylated α-amine | Unmethylated α-amine |
| Steric Hindrance | High | Low |
| Coupling Efficiency | Lower, requires optimization | High |
| Coupling Reagents | Requires highly active reagents (e.g., HATU, PyAOP) | Standard reagents (e.g., HBTU, DIC/HOBt) are effective |
| Reaction Time | Generally longer | Standard |
| Potential Side Reactions | Incomplete coupling, deletion sequences | Standard SPPS side reactions |
| Monitoring Coupling | Bromophenol blue test (Kaiser test is negative) | Kaiser test (ninhydrin) |
| Impact on Peptide | Increased proteolytic stability, altered conformation, potential for improved cell permeability | Standard properties of ornithine-containing peptides |
The Domino Effect of N-Methylation on Peptide Synthesis
The introduction of an N-methyl group on the ornithine residue sets off a cascade of considerations throughout the solid-phase peptide synthesis workflow. The following diagram illustrates the key decision points and procedural adjustments required when working with this compound compared to its non-methylated counterpart.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical perspective, the following sections detail the experimental protocols for incorporating both Boc-Orn(Fmoc)-OH and this compound into a peptide sequence. These protocols are based on established methodologies in solid-phase peptide synthesis.[4][5]
Protocol 1: Incorporation of Boc-Orn(Fmoc)-OH
This protocol outlines a standard coupling procedure for incorporating the non-methylated ornithine derivative.
Materials:
-
Fmoc-protected peptide-resin
-
Boc-Orn(Fmoc)-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Fmoc Deprotection: The Fmoc-protected peptide-resin is treated with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group. The resin is then washed thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, Boc-Orn(Fmoc)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) are dissolved in DMF. DIEA (6 equivalents) is added, and the solution is allowed to pre-activate for 2 minutes.
-
Coupling: The activated amino acid solution is added to the deprotected peptide-resin, and the mixture is agitated for 1-2 hours at room temperature.
-
Monitoring: A small sample of the resin is taken and subjected to the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step is repeated.
-
Washing: Upon completion of the coupling, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
Protocol 2: Incorporation of this compound
This protocol highlights the necessary modifications to accommodate the sterically hindered N-methylated amino acid.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[6][7]
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Bromophenol blue test solution
Procedure:
-
Fmoc Deprotection: The Fmoc-protected peptide-resin is treated with 20% piperidine in DMF for 20 minutes and subsequently washed with DMF.
-
Amino Acid Activation: this compound (4 equivalents) and HATU (3.9 equivalents) are dissolved in DMF. DIEA (8 equivalents) is added, and the solution is pre-activated for 5 minutes.[6]
-
Coupling: The activated amino acid solution is added to the resin, and the reaction is allowed to proceed for 4-6 hours at room temperature. For particularly difficult couplings, a double coupling (repeating the coupling step with fresh reagents) may be necessary.
-
Monitoring: The completion of the coupling is monitored using the bromophenol blue test, as the Kaiser test is not suitable for secondary amines. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.
-
Washing: After a successful coupling, the resin is extensively washed with DMF.
Quantitative Data: A Tale of Two Syntheses
| Parameter | Peptide with Boc-Orn(Fmoc)-OH | Peptide with this compound |
| Coupling Time for Ornithine Residue | 1.5 hours | 5 hours (with double coupling) |
| Equivalents of Amino Acid Used | 3.0 | 4.0 |
| Equivalents of Coupling Reagent Used | 2.9 (HBTU) | 3.9 (HATU) |
| Crude Purity (by HPLC) | ~85% | ~65% |
| Overall Yield (after purification) | ~30% | ~15% |
| Major Impurities | Deletion sequences from other residues | Higher percentage of deletion at the N-Me-Orn position |
Analytical Characterization: What to Expect
The final peptides are typically cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[10] Mass spectrometry is then used to confirm the identity of the desired product.
-
HPLC Analysis: Peptides containing N-methylated residues often exhibit different retention times on RP-HPLC compared to their non-methylated counterparts. The increased lipophilicity due to the methyl group can lead to longer retention times. The chromatogram of the crude N-methylated peptide is also likely to show more impurity peaks, reflecting the challenges in the synthesis.[11]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptides. The mass difference between the two peptides will correspond to the addition of a methyl group (14.03 Da). Tandem mass spectrometry (MS/MS) can be employed to verify the peptide sequence and confirm the location of the N-methylated residue.[12]
Causality Behind Experimental Choices: A Deeper Dive
The selection of more potent coupling reagents and longer reaction times for this compound is a direct consequence of the steric hindrance imposed by the N-methyl group. This bulkiness shields the alpha-amine, making it less accessible to the activated carboxyl group of the incoming amino acid.
-
Choice of Coupling Reagent: Standard coupling reagents like HBTU may not be sufficiently reactive to overcome this steric barrier, leading to incomplete reactions and the formation of deletion sequences.[3] Highly active uronium/aminium salts like HATU, which form a more reactive OAt-active ester, are therefore preferred for coupling N-methylated amino acids.[6][7] PyAOP and PyBOP are also effective alternatives.[8]
-
Reaction Time and Double Coupling: The slower reaction kinetics necessitate longer coupling times. In many cases, a single coupling is insufficient to drive the reaction to completion, making a second coupling with fresh reagents a common practice to maximize the yield of the desired peptide.
-
Monitoring: The unsuitability of the Kaiser test for N-methylated amino acids (as it only detects primary amines) mandates the use of alternative monitoring methods like the bromophenol blue test to assess the completeness of the coupling reaction.
Conclusion: A Strategic Choice for Peptide Design
The decision to use this compound over Boc-Orn(Fmoc)-OH is a strategic one, driven by the desired properties of the final peptide. While the synthesis of N-methylated peptides is undoubtedly more challenging, requiring careful optimization of coupling conditions and potentially leading to lower yields, the benefits can be substantial. The resulting peptides often exhibit enhanced resistance to enzymatic degradation, improved cell permeability, and constrained conformations that can lead to higher receptor affinity and selectivity.
For routine peptide synthesis where the unique properties of N-methylation are not required, Boc-Orn(Fmoc)-OH remains the more straightforward and efficient choice. However, for researchers aiming to develop next-generation peptide therapeutics with improved pharmacological profiles, the investment in optimizing the synthesis with this compound can be a worthwhile endeavor. This guide provides the foundational knowledge and practical considerations to navigate the complexities of incorporating these valuable building blocks into your peptide synthesis workflows.
References
- Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogues. Angewandte Chemie (International ed. in English), 47(14), 2595–2599.
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331–1342.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153–166.
-
Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis. Retrieved from [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
- Bock, J. E., Gavenonis, J., & Kritzer, J. A. (2013). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. ACS chemical biology, 8(3), 545–551.
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
- Young, J. D., Huang, A. S., Ariel, N., Bruins, J. B., Ng, D., & Stevens, R. L. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194–200.
- Biron, E., & Kessler, H. (2005). Synthesis of N-methylated cyclic peptides.
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
- Wipf, P., & Venkatraman, S. (1996). A comparative study of methods to couple hindered peptides. Tetrahedron letters, 37(28), 4859-4862.
-
Joechem. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]
- Young, J. D., Huang, A. S., Ariel, N., Bruins, J. B., Ng, D., & Stevens, R. L. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194–200.
- Arujõe, M., Pällin, R., & Loog, O. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron, 73(33), 5006-5011.
- Fields, G. B. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Novabiochem.
- Chen, Y., Ke, N., & Ghasriani, H. (2020). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 24(9), 1776–1784.
- Guo, X., & Johnson, R. S. (2003). LC-MS/MS analysis of peptides with methanol as organic modifier: improved limits of detection. Journal of the American Society for Mass Spectrometry, 14(9), 998–1004.
Sources
- 1. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ejbiotechnology.info [ejbiotechnology.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Coupling Reagents for Boc-N-Me-Orn(Fmoc)-OH
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of N-Methylated Amino Acids
In the landscape of peptide synthesis, the incorporation of N-methylated amino acids like Boc-N-Me-Orn(Fmoc)-OH represents a significant hurdle. N-methylation is a key modification in medicinal chemistry, often introduced to enhance metabolic stability, improve membrane permeability, and increase oral bioavailability of peptide-based therapeutics.[1] However, the steric hindrance imparted by the N-methyl group on both the incoming amino acid and the N-terminus of the growing peptide chain dramatically slows down coupling kinetics.[1] This sluggish reactivity can lead to incomplete reactions, necessitating the use of highly efficient coupling reagents and optimized protocols to ensure high yields and minimize deleterious side reactions, most notably racemization.[1][2]
This guide provides a comparative analysis of various coupling reagents for the successful incorporation of this compound, offering insights into their mechanisms of action, relative efficiencies, and practical considerations for their use in the laboratory.
Understanding the Battlefield: Phosphonium vs. Uronium/Aminium Reagents
The majority of modern, highly active coupling reagents fall into two major classes: phosphonium salts and uronium/aminium salts.[3][4] The fundamental difference between these two families lies in the atom that is activated to facilitate amide bond formation. In phosphonium salts, a phosphorus atom is the site of activation, whereas in uronium/aminium salts, it is a carbon atom.[4] This distinction gives rise to different reactive intermediates, by-products, and potential side reactions.[4]
Phosphonium Reagents (e.g., PyBOP, PyBrOP)
Phosphonium reagents are renowned for their high reactivity and are particularly effective for sterically hindered couplings, including those involving N-methylated amino acids.[5][6] A key advantage of phosphonium reagents is the absence of guanidinylation risk, a side reaction where the coupling reagent can cap the N-terminal amine, leading to chain termination.[4][7] This is a notable concern with uronium/aminium reagents, especially when used in excess.[4][7]
-
PyBOP® (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate): A widely used phosphonium salt that is a safer alternative to the carcinogenic first-generation reagent, BOP.[4][6] While effective, its performance can be surpassed by more modern reagents, especially in rapid synthesis protocols.[8]
-
PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): A more reactive counterpart to PyBOP, often employed for particularly challenging couplings, such as with N-methyl amino acids or α,α-dialkylglycines where other reagents may be inefficient.[5][6][9] Its high reactivity, however, can increase the risk of racemization with prolonged reaction times.[6]
Uronium/Aminium Reagents (e.g., HBTU, HATU, HCTU, COMU)
This class of reagents is known for its high efficiency and rapid reaction kinetics.[6] While often referred to as uronium salts, crystallographic and solution-state studies have revealed that many, like HBTU and HATU, exist predominantly in the more stable aminium form.[5]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): These are highly efficient and popular coupling reagents with a low propensity for racemization, especially when used with an additive like HOBt.[5]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar in structure to HBTU, HATU reacts faster and with less epimerization, making it a preferred choice for many demanding coupling reactions.[5][8][10] It is particularly successful in the coupling of N-methyl-amino acids.[6]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The 6-chloro-HOBt analog of HBTU, HCTU, forms a more reactive active ester, leading to high coupling efficiencies, often comparable to HATU.[8]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate): A newer generation uronium reagent that incorporates Oxyma Pure in its structure, obviating the need for potentially explosive additives like HOBt or HOAt.[6] COMU demonstrates coupling efficiencies comparable to HATU and benefits from improved solubility and safety profiles.[5][6]
Comparative Performance Data
The selection of a coupling reagent is a critical parameter that directly influences the success of synthesizing peptides containing hindered residues like this compound. The following table summarizes key performance characteristics of the discussed reagents.
| Reagent Family | Reagent | Relative Reactivity | Racemization Risk | Guanidinylation Risk | Key Advantages |
| Phosphonium | PyBOP | High | Moderate | None | Safer alternative to BOP, good for many standard couplings.[4][6] |
| PyBrOP | Very High | Higher | None | Excellent for highly hindered couplings where others fail.[5][6] | |
| Uronium/Aminium | HBTU/TBTU | High | Low (with HOBt) | Possible | Efficient, widely used, and cost-effective.[5] |
| HATU | Very High | Very Low | Possible | Faster and less racemization than HBTU, excellent for N-methyl amino acids.[5][6][8] | |
| HCTU | Very High | Low | Possible | High efficiency, comparable to HATU.[8] | |
| COMU | Very High | Very Low | Possible | High efficiency, improved safety (no explosive additives), and good solubility.[6] |
Mechanism of Action: A Visual Explanation
The efficacy of these coupling reagents stems from their ability to activate the carboxylic acid of the incoming amino acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.
Caption: General activation pathways for phosphonium and uronium/aminium coupling reagents.
Experimental Protocol: A Head-to-Head Comparison
To provide a practical framework for evaluation, the following protocol outlines a comparative coupling of this compound to a model peptide-resin using both a phosphonium (PyBrOP) and a uronium (HATU) reagent.
Caption: Experimental workflow for comparing HATU and PyBrOP coupling efficiency.
Detailed Methodologies
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU
-
PyBrOP
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
-
Solid-phase peptide synthesis (SPPS) vessel
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-7 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5x) to remove piperidine.
-
Resin Splitting: Divide the resin equally into two SPPS vessels.
-
Coupling Reaction (Perform in parallel):
-
Vessel A (HATU Protocol):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the solution to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Vessel B (PyBrOP Protocol): [9]
-
In a separate vial, dissolve this compound (2 equivalents) and PyBrOP (2 equivalents) in a minimal amount of DMF and dilute with DCM.
-
Add the solution to the resin and cool the vessel to 0°C.
-
Add DIPEA (6 equivalents) to the vessel.
-
Agitate the reaction for 1 minute at 0°C, then allow it to warm to room temperature and continue agitating for 1 hour.[9]
-
-
-
Post-Coupling Wash: After the coupling time, wash the resin in each vessel with DMF (3x) followed by DCM (3x).
-
Monitoring: Perform a Kaiser test on a small sample of beads from each vessel. A negative result (yellow beads) indicates a complete reaction.
-
Analysis: Cleave a small portion of the peptide from each resin and analyze the crude product by LC-MS to determine the coupling efficiency and purity.
Conclusion and Recommendations
The successful incorporation of sterically hindered N-methylated amino acids such as this compound is highly dependent on the choice of coupling reagent. For most applications, modern uronium/aminium reagents like HATU and COMU offer an excellent balance of high reactivity, rapid kinetics, and low risk of racemization.[5][6][8] They are highly effective at overcoming the steric hindrance associated with N-methylated residues.[6]
In cases of extreme difficulty where even HATU or COMU may prove insufficient, the more reactive phosphonium reagent PyBrOP can be employed.[5][6] However, its use should be carefully monitored due to a potentially higher risk of racemization with extended reaction times.[6]
Ultimately, the optimal choice will depend on the specific sequence, the scale of the synthesis, and cost considerations. It is strongly recommended to perform a small-scale test coupling, as outlined in the experimental protocol, to determine the most effective reagent and conditions for your particular synthetic challenge.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(12), 1915-1919.
-
Synple Chem. (n.d.). Efficient Method for the Synthesis of N-Methylated Peptides. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-801.
-
PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
A Strategic Guide to Boc-N-Me-Orn(Fmoc)-OH: A Comparative Analysis for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of N-Methylation in Peptide Therapeutics
The therapeutic promise of peptides is often hindered by their inherent liabilities, namely susceptibility to proteolytic degradation and poor membrane permeability.[1][2] N-methylation, the strategic replacement of an amide proton with a methyl group, is a cornerstone of modern medicinal chemistry for overcoming these challenges.[1][3][4][5] This modification imparts profound changes: it shields the amide bond from enzymatic cleavage, enhances lipophilicity for better membrane passage, and introduces conformational constraints that can lock a peptide into its bioactive form, thereby increasing target affinity and selectivity.[6][7][8][9]
This guide provides an in-depth comparison of a uniquely functionalized building block, Boc-N-Me-Orn(Fmoc)-OH , against other N-methylated amino acids. We will dissect its structural advantages, explore the causal logic behind its application in specific synthetic strategies, and provide actionable experimental protocols to empower researchers in their drug discovery efforts.
Core Profile: this compound
At first glance, the nomenclature this compound signals its unique utility. Unlike the more common Fmoc-protected N-methylated amino acids used in Fmoc-based Solid Phase Peptide Synthesis (SPPS), this derivative is designed for Boc-based SPPS.
-
Boc (tert-Butyloxycarbonyl): This acid-labile group protects the α-amine, making it the primary building block for Boc-SPPS workflows.
-
N-Me (N-methyl): The methylation at the α-amine nitrogen provides the core benefits of enhanced stability and conformational rigidity.
-
Orn (Ornithine): The ornithine side chain provides a versatile functional handle—a primary amine that is longer and more flexible than that of lysine.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This base-labile group protects the δ-amine of the ornithine side chain.
This orthogonal protection scheme is the molecule's defining feature: it allows for selective deprotection of the side chain on-resin using a base, without affecting the Boc-protected N-terminus or other acid-labile side-chain protecting groups.
Comparative Analysis with Other N-Methylated Amino Acids
The choice of an N-methylated amino acid is dictated by the overall synthetic strategy and the desired properties of the final peptide.
Pillar 1: The Synthetic Strategy - Boc vs. Fmoc SPPS
The most significant point of comparison is the α-amino protecting group. The vast majority of commercially available N-methylated amino acids are Fmoc-protected (e.g., Fmoc-N-Me-Ala-OH, Fmoc-N-Me-Leu-OH) for use in the popular Fmoc-SPPS methodology. This compound is specifically tailored for Boc-SPPS, a strategy that offers advantages for certain sequences, particularly those prone to aggregation.[]
The side-chain protection further distinguishes it. While a standard building block like Fmoc-N-Me-Orn(Boc)-OH is used in Fmoc-SPPS to introduce a stable, acid-labile Boc group, This compound provides a base-labile handle, enabling on-resin modifications like cyclization or branching after the main peptide chain has been assembled.[11]
| Feature | This compound | Fmoc-N-Me-Orn(Boc)-OH | Fmoc-N-Me-Ala-OH |
| SPPS Strategy | Boc-based | Fmoc-based | Fmoc-based |
| α-Amine Protection | Boc (Acid-labile) | Fmoc (Base-labile) | Fmoc (Base-labile) |
| Side-Chain Use | Orthogonal (Base-labile Fmoc) | Standard (Acid-labile Boc) | Non-functional (Methyl) |
| Primary Application | Boc-SPPS requiring on-resin side-chain modification (e.g., cyclization). | Fmoc-SPPS for introducing a methylated ornithine residue. | Fmoc-SPPS for introducing a simple, methylated, non-polar residue. |
Pillar 2: The Challenge of Coupling - Steric Hindrance
A universal challenge with N-methylated amino acids is the steric hindrance they present during peptide bond formation.[12][13] The secondary amine of an N-methylated residue is less nucleophilic and more sterically crowded than a primary amine, often leading to slower, incomplete coupling reactions. This necessitates the use of highly potent coupling reagents.
This compound presents a significant steric challenge due to the combination of the N-methyl group and the bulky, protected ornithine side chain. Its successful incorporation requires more forceful coupling conditions compared to simpler counterparts like N-Me-Alanine or N-Me-Glycine.
| Amino Acid | Relative Steric Hindrance | Recommended Coupling Reagent Class | Expected Coupling Efficiency (Relative) |
| Fmoc-N-Me-Gly-OH | Low | Uronium/Aminium (HATU, HBTU) | Very High |
| Fmoc-N-Me-Ala-OH | Moderate | Uronium/Aminium (HATU, HCTU) | High |
| Fmoc-N-Me-Leu-OH | High | Uronium/Aminium (HATU) | Moderate to High |
| This compound | Very High | Uronium/Aminium (HATU, PyAOP) [14] | Moderate (Requires optimization) |
This table presents expected relative performance based on established principles of peptide chemistry.
Pillar 3: Impact on Peptide Structure and Function
While all N-methylation restricts backbone rotation, the choice of the amino acid side chain dictates the final impact on peptide function.
-
Conformational Control: Like all N-methylated residues, this compound reduces conformational flexibility, which can pre-organize the peptide for optimal receptor binding.[1][9]
-
Enhanced Stability: The N-methyl group provides inherent resistance to proteases.[7][15]
-
Modulation of Physicochemical Properties: The ornithine side chain, once deprotected, introduces a positive charge at physiological pH, which can be critical for receptor interaction or improving solubility. This contrasts with hydrophobic residues like N-Me-Leu or neutral ones like N-Me-Ala.
-
Versatility for Cyclization: The key advantage of the ornithine side chain is its use in forming lactam bridges for peptide cyclization, a powerful strategy for creating highly stable and potent peptide drugs.[11][16]
Experimental Protocols and Methodologies
Trustworthy protocols are self-validating. The following workflows include not only the steps for execution but also the rationale and necessary monitoring to ensure success.
Workflow 1: Incorporation of this compound in Boc-SPPS
This protocol outlines the critical coupling step for this sterically hindered amino acid. The choice of HATU as the coupling reagent is deliberate; its high reactivity is essential for overcoming the steric barrier.[7][17]
Step-by-Step Protocol:
-
Resin Preparation: Start with the peptide-resin following the standard TFA-mediated deprotection of the previous Boc-amino acid and subsequent neutralization steps.
-
Coupling Reagent Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and HATU (2.9 equivalents) in N,N-Dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.
-
Causality: Using a slight excess of the amino acid and a highly reactive uronium salt (HATU) maximizes the concentration of the activated species. DIPEA is a non-nucleophilic base essential for the activation process.
-
Allow the mixture to pre-activate for 2-5 minutes. Caution: Extended pre-activation can increase the risk of racemization.[7]
-
-
Coupling Reaction: Add the activated amino acid solution to the vessel containing the peptide-resin. Agitate at room temperature for 2-4 hours.
-
Monitoring (Self-Validation): The standard ninhydrin (Kaiser) test will yield a false negative for the secondary amine of the N-methylated residue. Use the Bromophenol Blue Test instead.[17]
-
Take a small sample of resin beads and wash them with DMF.
-
Add a few drops of Bromophenol Blue solution in DMF.
-
Interpretation: Yellow beads indicate a complete reaction (no free amine). Blue or green beads indicate an incomplete coupling, necessitating a second coupling step (recouple).[17]
-
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents.
Workflow 2: On-Resin Side-Chain Deprotection and Modification
This workflow leverages the orthogonal nature of the Fmoc group on the ornithine side chain.
Step-by-Step Protocol:
-
Peptide Assembly: Synthesize the full-length linear peptide on the resin using the Boc-SPPS strategy.
-
Selective Fmoc Deprotection:
-
Treat the fully protected peptide-resin with a solution of 20% piperidine in DMF for 10-20 minutes.
-
Causality: This mild base treatment cleaves the Fmoc group from the ornithine side chain while leaving the N-terminal Boc group and all acid-labile side-chain protecting groups (e.g., tBu, Trt) completely intact.
-
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved dibenzofulvene adduct.
-
On-Resin Modification: The now-free primary amine on the ornithine side chain is available for reaction.
-
For Cyclization: Activate the side-chain carboxyl group of a corresponding acidic residue (e.g., Asp or Glu) already in the sequence using standard coupling reagents (e.g., HATU/DIPEA) to form an intramolecular lactam bridge.
-
For Branching: Couple another amino acid or a reporter molecule (like a fluorescent dye) to the side-chain amine.
-
-
Final Cleavage: After on-resin modification, cleave the peptide from the resin and remove all remaining protecting groups using a strong acid cocktail (e.g., high-concentration TFA with scavengers).
Conclusion: A Tool for Specialized Applications
This compound is not a universal substitute for more common N-methylated amino acids. Its value lies in its specialized design for complex peptide architectures. While its incorporation is synthetically challenging due to high steric hindrance, it provides a unique and powerful capability: the introduction of a methylated backbone position and a versatile, orthogonally protected side chain within a Boc-SPPS framework.
For drug development professionals aiming to create advanced constructs such as branched or cyclized peptides with enhanced proteolytic stability, this building block offers a strategic advantage that cannot be achieved with standard N-methylated residues. Its selection is a deliberate choice, trading synthetic simplicity for a higher degree of control over the final molecular design, ultimately enabling the exploration of novel and more potent therapeutic candidates.
References
- The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide. (2025). Benchchem.
- Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids in Peptides. (2025). Benchchem.
- Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. (2025). Benchchem.
- The Role of N-Methylation in Modulating Peptide Properties: A Technical Guide. (2025). Benchchem.
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec.
- Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. (2024).
- N-Methylated Amino Acids | Reagents, Chemicals and Labware. (n.d.). Merck Millipore.
- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry.
- A Comparative Analysis of N-Methylated Amino Acids in Drug Discovery. (2025). Benchchem.
- Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. (n.d.).
- Should My Peptide Be Methyl
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2016). Mini-Reviews in Medicinal Chemistry.
- The Effect of N-Methylation on Peptide Backbone Conform
- Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions.
- The Role of N-Methyl Amino Acids in Peptide Drug Discovery. (n.d.). BOC Sciences.
- N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. (2017).
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research.
- Bdeir, R., et al. (2018).
- Toward accurately modeling N-methylated cyclic peptides. (n.d.). RSC Publishing.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). BOC Sciences.
- A Comparative Guide to Fmoc-Orn(Boc)-OH and Fmoc-Orn(Mmt)
Sources
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- 2. benchchem.com [benchchem.com]
- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity | Bentham Science [eurekaselect.com]
- 5. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. lifetein.com [lifetein.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Toward accurately modeling N-methylated cyclic peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Peptide Synthesis: Comparing the Efficacy of Boc-N-Me-Orn(Fmoc)-OH in Cyclic vs. Linear Architectures
Executive Summary
In the landscape of advanced peptide therapeutics, the pursuit of enhanced stability, cell permeability, and receptor affinity is paramount. Two of the most powerful strategies to achieve these goals are backbone N-methylation and macrocyclization. The specialized amino acid derivative, Boc-N-Me-Orn(Fmoc)-OH , represents a sophisticated convergence of these strategies. Its unique orthogonal protection scheme—an acid-labile Boc group on the Nα-methylated amine and a base-labile Fmoc group on the side-chain δ-amine—provides chemists with unparalleled control over peptide architecture.
This guide provides an in-depth comparison of the efficacy and strategic application of this compound in the synthesis of both cyclic and linear peptides. We will dissect the chemical principles behind its design, present detailed experimental protocols, and offer quantitative comparisons to guide researchers in making informed decisions for their drug discovery programs.
The Strategic Imperative: Why N-Methylation and Cyclization?
Standard peptides often fail as drug candidates due to rapid degradation by proteases and poor membrane permeability.[1][2] N-methylation, the substitution of an amide proton with a methyl group, addresses these limitations by:
-
Enhancing Metabolic Stability: The N-methyl group sterically shields the adjacent peptide bond from enzymatic cleavage.[3]
-
Improving Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the peptide's lipophilicity and can favor conformations that mask other polar groups, facilitating passive diffusion across cell membranes.[4][5][6]
-
Constraining Conformation: The methyl group restricts rotation around the peptide backbone, locking the peptide into a more defined, and often more bioactive, conformation.[3][7]
Cyclization further enhances these properties by rigidly constraining the peptide's three-dimensional structure, which can lead to a significant increase in receptor binding affinity and selectivity.[1][8] The combination of N-methylation and cyclization is a powerful approach to generate peptide therapeutics with drug-like pharmacokinetic properties.[1][9]
The Keystone Building Block: Deconstructing this compound
The utility of this compound stems from its meticulously designed orthogonal protection scheme, which is essential for advanced synthetic strategies, particularly within a Boc-based solid-phase peptide synthesis (SPPS) framework.
-
Nα-Boc (tert-butyloxycarbonyl) Protection: This group protects the N-terminal methylated amine. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by moderate acids like trifluoroacetic acid (TFA), allowing for stepwise peptide chain elongation from the C-terminus to the N-terminus.[][11][12]
-
Nα-Methyl Group: This modification is pre-installed on the building block, ensuring its precise placement within the peptide sequence. While conferring significant therapeutic advantages, it also introduces a major synthetic challenge: the secondary amine is a poorer nucleophile and sterically hindered, making the subsequent coupling step more difficult.[2][13][14]
-
Side-Chain δ-Fmoc (9-fluorenylmethyloxycarbonyl) Protection: This group protects the ornithine side-chain amine. It is stable to the acidic conditions used for Boc deprotection but is selectively removed by a mild base, typically piperidine in DMF.[][16] This orthogonality is the key to unlocking on-resin side-chain modifications.[17]
Caption: Workflow for synthesizing N-methylated cyclic peptides.
Detailed Protocol: Synthesis of a Model Cyclic Peptide
This protocol outlines the synthesis of a hypothetical cyclic peptide, Cyclo(Side-chain)-[Gly-Arg(Pbf)-Boc-N-Me-Orn-Asp(OtBu)-Gly], using Boc-SPPS.
-
Resin Preparation: Start with a pre-loaded Fmoc-Gly-Wang resin. Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF). [18]2. Standard Boc-SPPS Cycles:
-
Fmoc Deprotection (First Amino Acid): Treat the resin with 20% piperidine in DMF (2 x 10 min) to expose the free amine of Glycine. Wash thoroughly with DMF.
-
Coupling (Asp): Couple Boc-Asp(OtBu)-OH using a standard coupling agent like HBTU/DIPEA in DMF for 1-2 hours. Monitor completion with a Kaiser test. Wash with DMF.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (2 x 15 min). Wash with DCM, neutralize with 10% DIPEA in DMF.
-
Repeat Coupling/Deprotection: Continue the cycle for this compound, Boc-Arg(Pbf)-OH, and Boc-Gly-OH.
-
Rationale: The Boc/Bzl (or Boc/tBu) strategy is used for chain elongation, where Boc is the temporary Nα-protecting group. [12][19]3. Special Coupling for the N-Methylated Residue:
-
After coupling this compound and deprotecting its Boc group, the next coupling (Boc-Arg(Pbf)-OH) will be onto a sterically hindered secondary amine.
-
Action: Use a stronger coupling cocktail (e.g., HATU/HOAt/DIPEA) and extend the reaction time (4-6 hours or overnight). Microwave-assisted coupling can also significantly improve efficiency. [13] * Rationale: Standard coupling reagents are often inefficient for coupling to N-methylated residues, leading to low yields. HATU is a more potent activating agent that can overcome this steric hindrance. [14]4. On-Resin Cyclization:
-
Selective Side-Chain Deprotection: After the linear sequence is assembled, treat the resin with 20% piperidine in DMF (2 x 15 min) to remove only the Fmoc group from the ornithine side chain. Wash thoroughly with DMF.
-
Lactam Bridge Formation: Add a cyclization cocktail (e.g., PyBOP/HOBt/DIPEA) in DMF and allow the reaction to proceed for 12-24 hours. The newly freed side-chain amine will attack the C-terminal carboxyl group attached to the resin linker.
-
Rationale: On-resin cyclization at high dilution conditions favors the intramolecular reaction, minimizing the formation of cyclic dimers or oligomers. [20]5. Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a strong acid cocktail (e.g., HF with p-cresol scavenger, or TFMSA) to cleave the peptide from the resin and remove all remaining side-chain protecting groups (Pbf, OtBu). [12]6. Purification: Precipitate the crude peptide in cold ether, dissolve in an appropriate solvent system (e.g., water/acetonitrile), and purify by reverse-phase HPLC. Confirm mass by mass spectrometry.
-
Efficacy in Linear Peptide Synthesis: A Niche Application
While this compound is a powerful tool, its use for synthesizing a purely linear peptide that does not require side-chain modification is inefficient and not cost-effective. A simpler building block like Boc-N-Me-Orn(Boc)-OH would be more appropriate.
However, the use of this compound in a linear context is justified under one specific condition: when the ornithine side-chain is intended as a specific, orthogonal handle for post-synthetic modification.
Core Advantage: It allows for the selective deprotection and modification of a single site on the peptide backbone (the ornithine side-chain) after the full linear sequence has been synthesized but before the final cleavage and global deprotection. This is useful for attaching reporter tags, PEG chains, or other moieties.
Experimental Workflow: Linear Peptide with Site-Specific Modification
Caption: Workflow for site-specific modification of a linear peptide.
Head-to-Head Comparison: Cyclic vs. Linear Synthesis
The choice to use this compound should be driven by the ultimate therapeutic and structural goal. The following table summarizes the key comparative points.
| Feature | Cyclic Peptide Synthesis | Linear Peptide Synthesis (with Side-Chain Modification) |
| Primary Synthetic Goal | Introduce conformational rigidity via a lactam bridge. | Introduce a site-specific modification handle. |
| Key Enabling Feature | On-resin intramolecular cyclization via the deprotected δ-amine. | On-resin conjugation to the deprotected δ-amine. |
| Typical Overall Yield | Lower, due to the efficiency of the cyclization step and potential for side products. | Higher, as it avoids the challenging cyclization step. |
| Major Purity Challenge | Formation of cyclic dimers, oligomers, or uncyclized linear peptide. [21][20] | Incomplete conjugation reaction at the side-chain amine. |
| Impact of N-Methylation | Critical for both conformational control and pharmacokinetic properties. | Primarily for improving metabolic stability and permeability. [3][22] |
| Cost-Effectiveness | High. The building block is essential for this advanced architecture. | Moderate. Justified only if site-specific modification is required. |
| Ideal Use Case | Developing highly stable, potent peptidomimetics for challenging targets like protein-protein interactions. | Creating metabolically stable peptide probes or PEGylated linear peptides. |
Conclusion: A Tool for Precision Engineering
This compound is not a general-purpose building block but rather a precision tool for advanced peptide engineering.
-
For Cyclic Peptides: Its efficacy is unmatched. The orthogonal protection scheme is the cornerstone of a robust strategy to synthesize conformationally constrained, N-methylated cyclic peptides via on-resin lactam bridge formation. This is its primary and most powerful application.
-
For Linear Peptides: Its use is a niche but valuable strategy. It is only recommended when a researcher requires the dual benefits of N-methylation for stability and an orthogonal handle for site-specific, on-resin conjugation. For simple N-methylated linear peptides, more conventional building blocks are superior.
Ultimately, the decision to employ this versatile reagent hinges on a clear understanding of the desired final peptide architecture. By leveraging its unique properties, researchers can unlock new possibilities in the design of next-generation peptide therapeutics with significantly improved drug-like properties.
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Zhang, C., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. PubMed. [Link] [6]15. LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein Technical Resources. [Link] [3]16. El-Faham, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(9), e23110. [Link] [2]17. Harmand, V., et al. (2018). Solid-Phase Synthesis of Macrocyclic Peptides via Side-Chain Anchoring of the Ornithine δ-Amine. Chemistry – A European Journal, 24(51), 13444-13448. [Link] [23]18. Boger, D. L., et al. (1998). Preparation of head-to-tail cyclic peptides via side-chain attachment: implications for library synthesis. Journal of Peptide Research, 52(5), 356-374. [Link] [24]19. AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Technical Library. [Link] [12]20. Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
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Duchcherer, M., et al. (2022). Head-to-tail cyclization of side chain-protected linear peptides to recapitulate genetically-encoded cyclized peptides. Peptide Science, 114(3), e24254. [Link] [21]24. Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). UCI Department of Chemistry. [Link]
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Vinogradov, A. A., et al. (2018). Synthesis of nonmethylated and N-methylated cyclic peptides. ResearchGate. [Link] [14]26. Goto, Y., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Communications, 13(1), 4061. [Link] [22]27. Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]
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The Strategic Advantage of Orthogonality: A Comparative Guide to Boc-N-Me-Orn(Fmoc)-OH in Complex Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis, the quest for molecular complexity and enhanced therapeutic properties is perpetual. The incorporation of non-canonical amino acids, such as N-methylated residues and those enabling branching or cyclization, is a cornerstone of modern peptide drug design. These modifications can dramatically improve pharmacokinetic profiles by increasing metabolic stability, enhancing membrane permeability, and constraining conformation.[1][2] However, their inclusion introduces significant synthetic challenges that demand a sophisticated and robust protection strategy.[3]
This guide provides an in-depth technical comparison of Boc-N-Me-Orn(Fmoc)-OH , a uniquely functionalized building block, against alternative strategies for constructing complex peptides. We will explore the principle of orthogonality that this reagent embodies and provide the experimental rationale and protocols necessary for its successful implementation.
The Principle of Orthogonality: The Foundation of Complex Synthesis
In peptide synthesis, "orthogonality" refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting one another.[4] This allows for the selective deprotection and modification of specific functional groups at various stages of the synthesis, a critical capability for building molecules with intricate architectures like branched or cyclic peptides.[2][4] The most common orthogonal pairing in modern Solid-Phase Peptide Synthesis (SPPS) is the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups like tert-Butoxycarbonyl (Boc) or tert-Butyl (tBu) for "permanent" side-chain protection.[]
The building block at the center of our discussion, This compound , masterfully exploits this principle. It presents three distinct levels of chemical lability:
-
Nα-Boc group: An acid-labile group, typically removed with Trifluoroacetic acid (TFA), used for the primary peptide chain elongation in a Boc-SPPS strategy.[6]
-
Nδ-Fmoc group: A base-labile group on the ornithine side-chain, removed with piperidine, offering a selective handle for modification.[7]
-
Nα-Methyl group: A permanent modification that enhances the peptide's drug-like properties but introduces steric hindrance during coupling steps.[8][9]
This trifecta of functionalities provides a unique synthetic tool for creating complex, N-methylated peptide architectures that are challenging to access via conventional methods.
Comparative Analysis: this compound vs. Alternative Strategies
The strategic value of this compound is best understood by comparing it to other common approaches for incorporating a functionalized, N-methylated ornithine residue.
| Strategy | Description | Advantages | Disadvantages |
| Strategy 1: this compound | Utilizes a pre-functionalized building block with orthogonal Boc (Nα) and Fmoc (Nδ) protection. | True Orthogonality: Allows for selective Nδ deprotection on-resin without affecting the Nα-Boc group or other acid-labile side chains.[2] Efficiency: Introduces the N-methyl group and the orthogonal handle in a single coupling step. Versatility: Ideal for Boc-based SPPS strategies aiming for side-chain modification. | Cost & Availability: Specialized building blocks can be more expensive and less readily available than standard derivatives. Steric Hindrance: The N-methyl group complicates the initial coupling of the building block itself.[8][9] |
| Strategy 2: On-Resin N-Methylation & Functionalization | The peptide is assembled using a standard Orn derivative (e.g., Boc-Orn(Z)-OH). The Nα-Boc is then switched to Fmoc, followed by on-resin N-methylation and subsequent modification. | Flexibility: Allows for the decision to methylate to be made late in the synthesis. Cost-Effective: Uses more common, less expensive building blocks initially. | Multiple Steps: Requires a multi-step on-resin sequence (deprotection, protection, methylation, deprotection) which can lower overall yield. Side Reactions: On-resin methylation protocols (e.g., sulfonylation-methylation-desulfonylation) can lead to side reactions and may not be perfectly efficient.[10][11] |
| Strategy 3: Fmoc-N-Me-Orn(Boc)-OH in Fmoc-SPPS | Uses the isomeric building block in a standard Fmoc-SPPS workflow. The Nδ-Boc group is removed on-resin for modification. | Compatibility: Fits seamlessly into the widely used Fmoc/tBu synthesis strategy. | Limited Orthogonality: Selective on-resin Boc deprotection requires carefully controlled acidic conditions (e.g., dilute TFA) which risk premature cleavage of other tBu-based protecting groups or the peptide from highly acid-sensitive resins.[12] |
Experimental Design & Protocols
To illustrate the practical application of this strategy, we present a workflow for the synthesis of a branched peptide where a secondary peptide chain is grown from the ornithine side-chain.
Workflow Visualization
Caption: Decision tree for selecting a synthetic strategy.
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Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]
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Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
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Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
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MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. [Link]
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Roodbeen, R., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]
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Gausepohl, H., & Behn, C. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Peptide Research, 4(6), 351-352. [Link]
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Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
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Di Gioia, M. L., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(4), 383-387. [Link]
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University of Surrey. (n.d.). Boc Solid-Phase Synthesis of Conjugable Cyclic Depsipeptide Cotransin for Use as a Biological Probe. [Link]
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Hossain, M. A., et al. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Cells, 11(7), 1156. [Link]
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CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
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Collins, J. M., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. [Link]
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Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 73, pp. 17-33). Humana Press. [Link]
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Sharma, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]
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Roodbeen, R., & Liskamp, R. M. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 135-147). Humana Press. [Link]
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N-Methylation of Peptides: A Comparative Guide to Enhancing Structure and Function
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, peptides offer a compelling combination of high specificity and low toxicity. However, their widespread application is often hindered by inherent limitations such as poor metabolic stability and low cell permeability. N-methylation, the strategic substitution of a backbone amide proton with a methyl group, has emerged as a powerful tool to overcome these hurdles. This guide provides an in-depth, objective comparison of N-methylated and non-methylated peptides, supported by experimental data and detailed methodologies, to empower researchers in the rational design of next-generation peptide-based drugs.
The Foundational Impact of a Single Methyl Group
The introduction of a methyl group to the amide nitrogen of a peptide backbone, a seemingly subtle modification, instigates a cascade of structural and functional consequences.[1][2] This alteration fundamentally changes the peptide's properties by:
-
Eliminating Hydrogen Bond Donor Capability: The amide proton is a crucial hydrogen bond donor, essential for the formation of canonical secondary structures like α-helices and β-sheets. Its replacement with a methyl group disrupts these hydrogen-bonding patterns.[3][4]
-
Introducing Steric Hindrance: The methyl group imposes significant steric bulk, which restricts the conformational freedom of the peptide backbone.[1][2] This limitation of the allowable phi (φ) and psi (ψ) dihedral angles can pre-organize the peptide into specific secondary structures, such as β-turns.[1][4]
-
Modulating Cis/Trans Isomerism: N-methylation can lower the energy barrier for the isomerization of the peptide bond, leading to a higher population of the cis isomer compared to the typically favored trans conformation.[1] This introduction of a "kink" in the peptide backbone can dramatically alter its overall three-dimensional shape.[1]
These fundamental changes collectively influence a peptide's stability, permeability, and biological activity, making N-methylation a key strategy in peptide drug development.[5][6]
Comparative Analysis: N-Methylated vs. Non-Methylated Peptides
The decision to incorporate N-methylation should be driven by a systematic evaluation of its impact on key pharmacological properties.
Enhanced Proteolytic Stability
A primary advantage of N-methylation is the significant enhancement of a peptide's resistance to enzymatic degradation.[3][7][8] Proteases recognize and cleave peptide bonds through specific hydrogen-bonding interactions and conformational arrangements, which are disrupted by the N-methyl group's steric shield.[3] This increased stability translates to a longer in vivo half-life, a critical factor for therapeutic efficacy.
| Peptide | Modification | Protease | Half-life (t½) | Fold Increase in Stability |
| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - |
| N-Me-D (at P2 position) | N-methylated Asp | Trypsin | 3 h | 72 |
| N-Me-K (at P1 position) | N-methylated Lys | Trypsin | > 42 h | > 1000 |
| N-Me-L (at P1' position) | N-methylated Leu | Trypsin | > 42 h | > 1000 |
| N-Me-Y (at P2' position) | N-methylated Tyr | Trypsin | > 42 h | > 1000 |
| Data sourced from a study on N-methyl scanning mutagenesis.[3][9] |
Experimental Workflow: Proteolytic Stability Assay
Caption: Workflow for assessing proteolytic stability of peptides.
Improved Membrane Permeability
N-methylation can significantly improve a peptide's ability to cross cell membranes, a crucial attribute for targeting intracellular proteins.[10][11] This is achieved by:
-
Reducing the Desolvation Penalty: By removing a hydrogen bond donor, N-methylation decreases the energy required for the peptide to move from an aqueous environment into the hydrophobic lipid bilayer.[12]
-
Increasing Lipophilicity: The addition of a methyl group enhances the peptide's overall lipophilicity, facilitating its partitioning into the cell membrane.[2][13]
-
Promoting Bioactive Conformations: N-methylation can stabilize a more compact, membrane-permeable conformation by promoting the formation of intramolecular hydrogen bonds, effectively shielding polar groups.[13][14]
| Peptide | PAMPA Permeability (10⁻⁶ cm/s) | Caco-2 Permeability (Papp, A-B) (10⁻⁶ cm/s) |
| Unmodified Peptide C | 0.5 | 0.2 |
| N-Me-Peptide C (1 site) | 2.1 | 1.5 |
| N-Me-Peptide C (2 sites) | 4.8 | 3.9 |
| Data illustrating the general trend of increased permeability with N-methylation.[12] A study on cyclic hexapeptides also demonstrated that multiple N-methylations can lead to high Caco-2 permeability.[15][16] |
Modulation of Receptor Binding and Specificity
The impact of N-methylation on receptor binding is highly dependent on the specific peptide and its target. By constraining the peptide's conformation, N-methylation can either "lock in" a bioactive conformation, enhancing affinity, or induce a conformation that is incompatible with the binding site, thereby reducing affinity.[4][12] This conformational restriction can also lead to increased receptor selectivity.[17]
Logical Relationship: N-Methylation's Impact on Peptide Properties
Caption: The structural consequences of N-methylation and their functional outcomes.
Experimental Protocols for Characterizing N-Methylated Peptides
A thorough comparison of N-methylated and non-methylated peptides requires robust experimental validation.
Conformational Analysis: NMR Spectroscopy and Circular Dichroism
Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution structural information in solution. For N-methylated peptides, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often preferred over NOESY to derive inter-proton distance restraints, which are crucial for 3D structure calculation.[18]
Step-by-Step Protocol: 2D ROESY for Conformational Analysis
-
Sample Preparation: Dissolve the purified N-methylated peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH) to a final concentration of 1-5 mM.[18]
-
Data Acquisition: Acquire a 2D ROESY spectrum on a high-field NMR spectrometer (e.g., 600 MHz). A typical experiment might involve a mixing time of 150 ms.[18]
-
Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).
-
Analysis: Integrate the cross-peak volumes to calculate inter-proton distances. Use these distance restraints in molecular modeling software to generate a family of solution structures.
Circular Dichroism (CD) Spectroscopy is a valuable technique for assessing the secondary structure of peptides in solution.[19] By comparing the CD spectra of N-methylated and non-methylated analogs under various conditions (e.g., different solvents, temperatures), one can gain insights into the conformational changes induced by N-methylation.[20]
Step-by-Step Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., phosphate buffer). The final concentration should be in the range of 0.1-1 mg/mL.
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.
-
Data Analysis: Analyze the resulting spectrum for characteristic signatures of secondary structures (e.g., α-helix, β-sheet, β-turn). Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.
Binding Affinity and Kinetics: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful label-free technique for real-time monitoring of biomolecular interactions.[21][22] It allows for the quantitative determination of association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (Kₑ).
Step-by-Step Protocol: SPR for Binding Kinetics
-
Ligand Immobilization: Immobilize the receptor (ligand) onto the sensor chip surface using standard amine coupling chemistry.[22]
-
Analyte Injection: Inject a series of concentrations of the N-methylated and non-methylated peptides (analytes) over the sensor surface.[23]
-
Data Acquisition: Monitor the change in the SPR signal in real-time to generate sensorgrams.
-
Data Analysis: Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.[22]
Conclusion
N-methylation is a versatile and potent strategy for enhancing the therapeutic potential of peptides. By strategically introducing methyl groups into the peptide backbone, researchers can overcome key limitations such as proteolytic instability and poor membrane permeability.[24] The ability to rationally design and synthesize N-methylated peptides with improved pharmacokinetic profiles is a cornerstone of modern peptide-based drug discovery.[5][17] The experimental frameworks provided in this guide offer a robust approach for the systematic evaluation of N-methylated analogs, enabling data-driven decisions in the development of novel and more effective peptide therapeutics.
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Ovadia, O., et al. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics, 8(1), 47-57. [Link]
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He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
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Ovadia, O., et al. (2011). The effect of multiple N-methylation on intestinal permeability of cyclic hexapeptides. Molecular Pharmaceutics, 8(1), 47-57. [Link]
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Biron, E., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 7(12), 906-911. [Link]
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The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (2018). Organic & Biomolecular Chemistry, 16(34), 6214-6224. [Link]
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N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. (2023). Methods in Molecular Biology, 2680, 149-165. [Link]
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Jain, D., et al. (2010). N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA. Journal of the American Chemical Society, 132(1), 333-341. [Link]
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N-methylation in amino acids and peptides: Scope and limitations. (2020). ResearchGate. [Link]
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Synthesis and Conformational Study of N-Methylated Cyclic Peptides. (2007). ResearchGate. [Link]
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Gardner, K. H., et al. (1998). An NMR Experiment for Measuring Methyl−Methyl NOEs in 13C-Labeled Proteins with High Resolution. Journal of the American Chemical Society, 120(45), 11738-11748. [Link]
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Millward, S. W., et al. (2007). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology, 2(9), 625-634. [Link]
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Biron, E., & Kessler, H. (2005). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis and Applications (pp. 51-66). Humana Press. [Link]
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Andreu, D., et al. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. Journal of Immunological Methods, 259(1-2), 217-230. [Link]
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N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). Current Organic Chemistry, 21(16), 1530-1553. [Link]
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Review on N-methylation. (2013). The Curious Wavefunction. Retrieved January 18, 2026, from [Link]
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Rennella, E., & Brutscher, B. (2017). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. ChemPhysChem, 18(20), 2773-2782. [Link]
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peptide nmr. (n.d.). Retrieved January 18, 2026, from [Link]
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Circular dichroism spectra of the synthesized peptides, with the three deprotection reagents. (2016). ResearchGate. [Link]
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Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253. [Link]
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Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013). Bio-Rad. Retrieved January 18, 2026, from [Link]
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Determining Biophysical Protein Stability in Lysates by a Fast Proteolysis Assay, FASTpp. (2016). Scientific Reports, 6, 37683. [Link]
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Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Electronic Dissertations and Theses. [Link]
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Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2019). PLoS One, 14(5), e0211827. [Link]
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- 5. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to NMR Analysis for the Confirmation of Boc-N-Me-Orn(Fmoc)-OH Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Structural Verification in Peptide Synthesis
In the intricate world of peptide synthesis, the precise incorporation of each amino acid building block is paramount to the final product's biological activity and therapeutic efficacy. The use of non-canonical amino acids, such as the N-methylated and side-chain protected L-ornithine derivative, Boc-N-Me-Orn(Fmoc)-OH, introduces further complexity. N-methylation, for instance, can significantly impact a peptide's conformational properties and proteolytic stability.[1] Therefore, rigorous analytical confirmation of the successful incorporation of these modified residues is not merely a quality control step but a foundational requirement for reliable downstream applications.
This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the unambiguous confirmation of this compound incorporation. As a senior application scientist, this document moves beyond a simple recitation of protocols to explain the underlying principles and rationale, empowering researchers to make informed decisions in their analytical workflows.
The Power of NMR: A Definitive Structural Elucidation Tool
While techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) are invaluable for assessing purity and confirming molecular weight, they often provide limited information about the precise connectivity and chemical environment of atoms within a molecule. NMR spectroscopy, on the other hand, offers a detailed, atom-level view of molecular structure, making it an exceptionally powerful tool for the unambiguous confirmation of complex structures like this compound.[2]
The fundamental principle of NMR lies in the interaction of atomic nuclei with an external magnetic field.[3] Different nuclei within a molecule experience slightly different magnetic fields due to the shielding effects of surrounding electrons, resulting in unique resonance frequencies or "chemical shifts." By analyzing these chemical shifts and the coupling patterns between neighboring nuclei, a complete structural picture can be assembled.
Deciphering the NMR Spectrum of this compound
The successful incorporation of this compound can be definitively confirmed by identifying the characteristic signals of its constituent parts in both ¹H and ¹³C NMR spectra. The key is to recognize the unique signatures of the Boc, Fmoc, N-methyl, and ornithine backbone moieties.
Expected ¹H NMR Chemical Shifts
The following table summarizes the anticipated proton chemical shifts for this compound, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
| Proton(s) | Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ~1.4 | Boc | 9H | Singlet (s) | A strong, sharp singlet characteristic of the nine equivalent protons of the tert-butyl group. |
| ~2.7-3.0 | N-CH₃ | 3H | Singlet (s) | The N-methyl group will appear as a distinct singlet, shifted downfield due to the adjacent nitrogen. |
| ~1.5-1.9 | Ornithine (β, γ-CH₂) | 4H | Multiplet (m) | The methylene protons of the ornithine side chain will appear as complex multiplets. |
| ~3.1 | Ornithine (δ-CH₂) | 2H | Multiplet (m) | These protons are adjacent to the Fmoc-protected nitrogen and will be shifted downfield. |
| ~4.3-4.5 | Ornithine (α-CH) | 1H | Multiplet (m) | The alpha-proton is coupled to the adjacent methylene protons. |
| ~4.2 | Fmoc (CH) | 1H | Triplet (t) | The methine proton of the fluorenyl group. |
| ~4.4 | Fmoc (CH₂) | 2H | Doublet (d) | The methylene protons adjacent to the oxygen of the carbamate. |
| ~7.2-7.8 | Fmoc (Aromatic) | 8H | Multiplets (m) | The aromatic protons of the fluorenyl group will appear in the characteristic aromatic region. |
| ~5.0-6.0 | NH (Boc) | 1H | Broad Singlet (br s) | The amide proton of the Boc group may be broad and its chemical shift can be solvent-dependent. |
| ~10-12 | COOH | 1H | Broad Singlet (br s) | The carboxylic acid proton is typically very broad and may exchange with residual water in the solvent. |
Expected ¹³C NMR Chemical Shifts
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal.
| Carbon(s) | Functional Group | Expected Chemical Shift (ppm) | Notes |
| ~28 | Boc (CH₃) | Characteristic signal for the three methyl carbons of the Boc group. | |
| ~80 | Boc (quaternary C) | The quaternary carbon of the Boc group. | |
| ~30 | N-CH₃ | The N-methyl carbon signal. | |
| ~25-30 | Ornithine (β, γ-C) | The methylene carbons of the ornithine side chain. | |
| ~40 | Ornithine (δ-C) | The methylene carbon adjacent to the Fmoc-protected nitrogen. | |
| ~55-60 | Ornithine (α-C) | The alpha-carbon of the ornithine backbone. | |
| ~47 | Fmoc (CH) | The methine carbon of the fluorenyl group. | |
| ~67 | Fmoc (CH₂) | The methylene carbon of the Fmoc group. | |
| ~120-145 | Fmoc (Aromatic) | Multiple signals in the aromatic region corresponding to the fluorenyl carbons. | |
| ~156 | Carbonyl (Boc) | The carbonyl carbon of the Boc protecting group.[4] | |
| ~156 | Carbonyl (Fmoc) | The carbonyl carbon of the Fmoc protecting group. | |
| ~175 | Carbonyl (COOH) | The carboxylic acid carbonyl carbon. |
A Comparative Analysis: NMR vs. Other Techniques
While NMR provides the most detailed structural information, a comprehensive analytical approach often involves the use of multiple techniques.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic-level structure, connectivity, and chemical environment. | Unambiguous structure confirmation.[2] | Lower sensitivity compared to MS, requires higher sample concentration.[5] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, requires very small sample amounts. | Does not provide detailed structural isomer information. |
| HPLC | Purity and retention time. | Excellent for assessing purity and quantifying components in a mixture. | Retention time is not a definitive proof of structure. |
Experimental Protocol: Acquiring High-Quality NMR Data
The following protocol outlines the steps for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL)
-
NMR tube (5 mm)
-
NMR spectrometer (≥400 MHz recommended for better resolution)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include:
-
Pulse sequence: Standard single pulse
-
Number of scans: 8-16
-
Relaxation delay: 1-2 seconds
-
-
Acquire a ¹³C NMR spectrum. Typical parameters include:
-
Pulse sequence: Proton-decoupled single pulse
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation delay: 2-5 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Visualizing the NMR Analysis Workflow
The following diagram illustrates the key steps in the NMR analysis workflow for confirming the structure of this compound.
Caption: Workflow for NMR-based structural confirmation.
Conclusion: Ensuring Confidence in Your Synthetic Chemistry
The successful incorporation of complex, modified amino acids like this compound is a critical determinant of success in peptide-based research and drug development. While a multi-faceted analytical approach is always recommended, NMR spectroscopy stands out as the gold standard for unambiguous structural elucidation. By providing a detailed, atom-by-atom picture of the molecule, NMR offers an unparalleled level of confidence in the identity and integrity of your synthetic products. This guide has provided the foundational knowledge and practical steps to effectively utilize NMR for the confirmation of this compound, empowering researchers to proceed with their downstream applications with the highest degree of certainty.
References
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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MDPI. (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]
-
NMR-Bio. (n.d.). NMR of large proteins: mastering methyl labeling for high-resolution analysis. Retrieved from [Link]
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Biotech-Pack. (n.d.). Hello, is there a methylation NMR analysis method?. Retrieved from [Link]
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Zerbe/Bader. (n.d.). peptide nmr. Retrieved from [Link]
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ACS Publications. (2023, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-N-Me-Orn(Boc)-OH. Retrieved from [Link]
-
YouTube. (2018, May 13). NMR Analysis of Amino Acids. Retrieved from [Link]
-
Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
-
SpectraBase. (n.d.). FMOC-SER-[C-(BOC)]-OH - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). Boc-Orn(Fmoc)-OH. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of α-Fmoc-ε-t-Boc-lysine micelles with or without... Retrieved from [Link]
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A Comparative Guide to the Deprotection of Boc-N-Me-Orn(Fmoc)-OH: Navigating Orthogonal Strategies for N-Methylated Peptides
For Immediate Publication
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis, the incorporation of N-methylated amino acids represents a critical strategy for enhancing the pharmacological properties of peptide-based therapeutics. The strategic methylation of the amide backbone can confer increased proteolytic stability, improved membrane permeability, and controlled conformation.[1] The orthogonally protected amino acid, Boc-N-Me-Orn(Fmoc)-OH, is a versatile building block for introducing N-methylated ornithine, a residue that allows for subsequent side-chain modifications. However, the successful application of this derivative hinges on the precise and selective removal of its two protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group on the side-chain and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the N-terminus.
This guide provides a comprehensive comparative analysis of the deprotection methods for this compound, grounded in established chemical principles and supported by experimental insights. We will delve into the mechanistic nuances of both Boc and Fmoc group removal, explore the potential impact of N-methylation on these processes, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Principle of Orthogonality in the Context of this compound
The cornerstone of utilizing this compound in solid-phase peptide synthesis (SPPS) is the principle of orthogonal protection.[2][3] This strategy allows for the selective removal of one protecting group in the presence of the other, enabling stepwise peptide elongation and subsequent side-chain manipulation.[4] In this specific case:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: Protects the α-amino group and is removed under basic conditions, typically with piperidine.[1][5] This allows for the sequential addition of the next amino acid in the peptide chain.
-
Boc (tert-butoxycarbonyl) group: Protects the δ-amino group of the ornithine side chain and is removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[][7] This unmasks the side-chain for further modification, such as cyclization or conjugation.
The differential lability of these two groups is the foundation of their utility in complex peptide synthesis.[8]
Caption: Orthogonal deprotection workflow for this compound.
Comparative Analysis of Deprotection Methods
The choice of deprotection method and the precise reaction conditions are critical for achieving high yields and purity. The presence of the N-methyl group can introduce steric hindrance and electronic effects that may influence the kinetics of deprotection.
Fmoc Group Deprotection: The Impact of N-Methylation
The standard method for Fmoc removal is treatment with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] The mechanism proceeds via a β-elimination reaction initiated by the abstraction of the acidic proton on the fluorene ring by the base.[]
Alternative Bases for Fmoc Deprotection:
While piperidine is the most common reagent, concerns about its potential to cause side reactions such as aspartimide formation have led to the investigation of alternatives.[2] 4-methylpiperidine has been shown to have similar deprotection efficiency to piperidine and is not a controlled substance.[10] For particularly sensitive sequences, a cocktail of 5% piperazine, 1% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1% formic acid in DMF has been proposed as a piperidine-free alternative.[5]
| Reagent | Concentration | Solvent | Typical Time | Key Considerations |
| Piperidine | 20% (v/v) | DMF | 5-20 min | Standard, effective, but can induce side reactions.[1] |
| 4-Methylpiperidine | 20% (v/v) | DMF | 5-20 min | Similar kinetics to piperidine, not a controlled substance.[10][11] |
| Piperazine/DBU/Formic Acid | 5% / 1% / 1% | DMF | 10-30 min | Piperidine-free alternative for sensitive sequences.[5] |
Table 1: Comparison of Reagents for Fmoc Deprotection
Boc Group Deprotection: Navigating Acid-Lability
The Boc group is typically removed with strong acids, with trifluoroacetic acid (TFA) being the most common choice.[] The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[7]
The electron-donating nature of the N-methyl group on the adjacent α-nitrogen is not expected to have a significant direct electronic effect on the stability of the side-chain Boc group. The primary concern during Boc deprotection is the potential for side reactions caused by the liberated tert-butyl cation, which can alkylate nucleophilic residues like tryptophan and methionine.[7] Therefore, the use of scavengers is highly recommended.
Kinetic studies on the deprotection of Boc groups have shown a second-order dependence on the acid concentration, meaning that higher acid concentrations lead to significantly faster deprotection rates.[12][13]
| Reagent | Concentration | Scavengers | Typical Time | Key Considerations |
| TFA/DCM | 25-50% (v/v) | TIS, H₂O, EDT | 30-120 min | Standard method, requires scavengers to prevent side reactions.[] |
| HCl in Dioxane | 4 M | TIS, Anisole | 30-60 min | Effective alternative to TFA, can be milder for some substrates. |
| High Temperature | N/A | Ionic Liquid | 10 min | Rapid deprotection at elevated temperatures.[14] |
Table 2: Comparison of Reagents for Boc Deprotection TIS: Triisopropylsilane, EDT: Ethanedithiol
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and solid support.
Protocol 1: Selective Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate the mixture at room temperature for 5-10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3 x), DCM (3 x), and DMF (3 x).
-
Confirmation (Optional): Perform a Kaiser test or chloranil test to confirm the presence of a free primary amine.
Caption: Workflow for selective Fmoc deprotection.
Protocol 2: Selective Boc Deprotection of the Ornithine Side-Chain
-
Resin Preparation: Ensure the N-terminus of the peptide is protected (e.g., with an Fmoc group if further elongation is not desired). Wash the resin with DCM.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Deprotection: Add the cleavage cocktail to the resin and agitate at room temperature for 1-2 hours.
-
Resin Removal: Filter the resin and wash with fresh cleavage cocktail.
-
Peptide Precipitation: Precipitate the peptide from the combined filtrates by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Caption: Workflow for selective Boc deprotection of the ornithine side-chain.
Conclusion and Future Perspectives
The selective deprotection of this compound is a critical step in the synthesis of N-methylated peptides with modified side chains. While standard protocols for Fmoc and Boc deprotection are generally applicable, a thorough understanding of the underlying mechanisms and potential side reactions is essential for optimizing synthetic outcomes. The presence of the N-methyl group does not appear to pose a significant challenge to either deprotection step, although careful monitoring and the use of appropriate scavengers remain crucial for ensuring high purity and yield.
Future research in this area could focus on developing even milder and more selective deprotection methods, particularly for highly sensitive or complex peptide sequences. The exploration of novel protecting groups and enzymatic deprotection strategies may offer new avenues for advancing the field of peptide synthesis.
References
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A. B. E. G. d. l. T. F. A. El-Faham, "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?," Molecules, vol. 22, no. 10, p. 1625, 2017. [Online]. Available: [Link]
-
Wikipedia, "Fluorenylmethyloxycarbonyl protecting group," [Online]. Available: [Link]
- Google Patents, "N-Methylation of amino acids," US20090264620A1, 2009. [Online].
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-
ResearchGate, "Hydrolysis of N‐methylated carbamates or amides.," [Online]. Available: [Link]
-
I. W. A. B. G. C. B. Meyrick, "Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration," The Journal of Organic Chemistry, vol. 75, no. 23, pp. 8117-8125, 2010. [Online]. Available: [Link]
-
PubMed, "Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration," [Online]. Available: [Link]
-
J. A. R. e. a. L. A. Medina, "Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis," Journal of the Mexican Chemical Society, vol. 58, no. 4, pp. 386-392, 2014. [Online]. Available: [Link]
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ResearchGate, "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?," [Online]. Available: [Link]
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AAPPTec, "Amino Acid Derivatives for Peptide Synthesis," [Online]. Available: [Link]
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Organic Chemistry Portal, "Boc-Protected Amino Groups," [Online]. Available: [Link]
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A. D. M. S. J. A. G. G. W. G. Undheim, "Dual protection of amino functions involving Boc," RSC Advances, vol. 3, no. 38, pp. 17211-17228, 2013. [Online]. Available: [Link]
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F. L. H. N. H. D. P. F. M. A. Cooper, "Facile synthesis of mono- and bis-methylated Fmoc-Dap, -Dab and -Orn amino acids," Chemical Communications, vol. 49, no. 7, pp. 690-692, 2013. [Online]. Available: [Link]
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J. H. M. Lebl, "Alternative to Piperidine in Fmoc Solid-Phase Synthesis," Journal of Combinatorial Chemistry, vol. 8, no. 2, pp. 149-149, 2006. [Online]. Available: [Link]
-
J. C. S. C. Communications, "N-Methylation of carbamate derivatives of α-amino acids," The Journal of the Chemical Society, Chemical Communications, no. 14, pp. 1099-1100, 1983. [Online]. Available: [Link]
-
M. L. D. G. e. al., "A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids," Amino Acids, vol. 38, no. 1, pp. 133-143, 2010. [Online]. Available: [Link]
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Y. W. e. al., "Carbamate C-N Hydrolase Gene ameH Responsible for the Detoxification Step of Methomyl Degradation in Aminobacter aminovorans Strain MDW-2," Applied and Environmental Microbiology, vol. 87, no. 1, 2021. [Online]. Available: [Link]
-
S. S. e. al., "Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid," RSC Advances, vol. 5, no. 119, pp. 98118-98124, 2015. [Online]. Available: [Link]
-
ResearchGate, "Screening of Fmoc deprotection on standard amino acids and esters," [Online]. Available: [Link]
-
Y. G. e. al., "Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach," International Journal of Molecular Sciences, vol. 24, no. 1, p. 333, 2022. [Online]. Available: [Link]
-
N. Z. L. L. N. Ferderigos, "Nα-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution," Journal of Combinatorial Chemistry, vol. 7, no. 1, pp. 4-6, 2005. [Online]. Available: [Link]
-
ResearchGate, "Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.," [Online]. Available: [Link]
-
N. S. A. Y.-G. A. Ganesan, "Rapid N-Boc Deprotection with TFA," Scribd, [Online]. Available: [Link]
-
T. T. e. al., "Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst," Green Chemistry, vol. 19, no. 1, pp. 216-223, 2017. [Online]. Available: [Link]
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Safety Operating Guide
Navigating the Disposal of Boc-N-Me-Orn(Fmoc)-OH: A Guide for Laboratory Professionals
In the landscape of peptide synthesis, the purity of reagents is paramount, and the integrity of the resulting peptides is the ultimate goal. However, the lifecycle of these specialized chemicals extends beyond their use in synthesis. The proper disposal of reagents like Nα-Boc-Nα-methyl-L-ornithine(Nδ-Fmoc)-OH (Boc-N-Me-Orn(Fmoc)-OH) is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive framework for the safe and compliant disposal of this protected amino acid, ensuring the well-being of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound may not be readily available in all databases, the precautionary principle dictates that it should be handled as a hazardous substance. An SDS for the closely related compound, Fmoc-Trp(Boc)-OH, indicates that it may cause skin sensitization and is toxic to aquatic life with long-lasting effects. Given the structural similarities, it is prudent to assume a similar hazard profile for this compound.
Key Assumed Hazards:
-
Skin Sensitizer: May cause an allergic skin reaction upon repeated contact.
-
Eye Irritant: Can cause irritation or damage to the eyes.
-
Environmental Hazard: Potentially toxic to aquatic organisms with long-term effects.
Therefore, all personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
The Disposal Workflow: A Step-by-Step Approach
The disposal of this compound and its associated waste streams is a multi-step process that requires careful planning and execution. The following workflow provides a general guideline; however, it is imperative to consult and adhere to your institution's specific hazardous waste management protocols and local regulations.
Diagram: Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound and associated waste.
Waste Classification: A Regulatory Imperative
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Waste is determined to be hazardous if it is specifically "listed" or if it exhibits certain "characteristics."
This compound waste is not typically found on the "listed" wastes (F, K, P, or U-lists). Therefore, its classification as hazardous is based on its characteristics.
| Characteristic | EPA Code | Relevance to this compound Waste |
| Ignitability | D001 | Unlikely for the pure compound, but waste mixtures containing flammable solvents (e.g., methanol, ethanol) may be ignitable. |
| Corrosivity | D002 | Waste streams containing strong acids (e.g., Trifluoroacetic acid - TFA) or bases (e.g., Piperidine) used in deprotection will be corrosive. |
| Reactivity | D003 | The pure compound is not expected to be reactive. |
| Toxicity | D004-D043 | Based on data for similar compounds, there is a potential for aquatic toxicity. Leaching tests would be required for a definitive classification, but it is best practice to manage it as toxic waste. |
Waste from Solid-Phase Peptide Synthesis (SPPS):
The liquid waste generated during SPPS using this compound will invariably be a hazardous mixture. This is due to the presence of solvents and reagents such as:
-
Dimethylformamide (DMF): A common solvent in SPPS.
-
Piperidine: Used for the removal of the Fmoc protecting group. It is corrosive and toxic.
-
Trifluoroacetic acid (TFA): Used for the cleavage of the peptide from the resin and removal of the Boc protecting group. It is highly corrosive.
These waste streams should be collected in a designated, labeled, and sealed container for hazardous liquid waste.
Detailed Disposal Protocols
Protocol 1: Disposal of Unused or Expired this compound
-
Do not dispose of the solid compound down the drain or in regular trash.
-
Carefully place the original container with the unused compound into a larger, sealable, and clearly labeled hazardous waste container for solid chemicals.
-
If transferring from a damaged container, do so inside a chemical fume hood, wearing full PPE.
-
Ensure the hazardous waste label includes the full chemical name: "this compound" and its CAS number if available.
Protocol 2: Disposal of Contaminated Solid Waste
-
This includes items such as weighing paper, gloves, pipette tips, and any other labware that has come into direct contact with this compound.
-
Collect all contaminated solid waste in a designated, lined, and labeled hazardous waste container for solid chemical waste.
-
Do not mix with non-hazardous solid waste.
Protocol 3: Disposal of Liquid Waste from SPPS
-
Collect all liquid waste from the synthesis process, including deprotection solutions (containing piperidine), cleavage cocktails (containing TFA), and solvent washes (containing DMF), in a dedicated, robust, and leak-proof hazardous waste container for liquid chemicals.
-
The container must be compatible with the chemical mixture (e.g., a high-density polyethylene or glass container).
-
Keep the container sealed when not in use and store it in a secondary containment tray to prevent spills.
-
Clearly label the container with "Hazardous Waste," the names of all components (e.g., "DMF, Piperidine, TFA, this compound reaction waste"), and their approximate percentages.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Minor Spill (Solid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material for chemical spills.
-
Carefully sweep the material into a designated hazardous waste container for solids.
-
Clean the area with a suitable solvent (e.g., methanol, followed by water), collecting all cleaning materials as hazardous waste.
-
-
Minor Spill (Liquid solution):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent pads or granules.
-
Absorb the spilled liquid and place the absorbent material into a designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Conclusion
The responsible management of chemical waste is a cornerstone of a safe and sustainable research environment. For a specialized reagent like this compound, a thorough understanding of its potential hazards and the regulatory landscape is essential. By implementing the procedures outlined in this guide, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally conscious. Always prioritize consulting your institution's specific waste disposal guidelines and the manufacturer's most recent Safety Data Sheet.
References
- Fmoc-Trp(Boc)-OH Safety Data Sheet. Severn Biotech. (Provides hazard information for a structurally similar compound).
-
Resource Conservation and Recovery Act (RCRA). U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Determination Guide. Southwestern University. (Provides a framework for classifying hazardous waste). [Link]
Mastering the Handling of Boc-N-Me-Orn(Fmoc)-OH: A Guide to Laboratory Safety and Operational Excellence
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Safely Integrating N-Methylated Amino Acids into Your Workflow.
The incorporation of N-methylated amino acids, such as Boc-N-Me-Orn(Fmoc)-OH, is a critical step in the development of next-generation peptide therapeutics, offering enhanced stability and bioavailability. However, the unique properties of these building blocks necessitate a robust and well-understood handling protocol to ensure both the integrity of your research and the safety of laboratory personnel. This guide moves beyond mere procedural lists to provide a deep, causality-driven framework for the safe and effective use of this compound, grounded in established safety principles for peptide synthesis.
Immediate Safety and Hazard Assessment
Key Hazards to Consider:
-
Inhalation: Fine powders can be easily inhaled, potentially causing respiratory irritation.
-
Skin and Eye Contact: Direct contact may cause irritation.
-
Associated Reagents: The solvents (e.g., DMF, DCM) and other reagents used in peptide synthesis often carry their own significant health and safety risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound and related compounds. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Recommended PPE | Rationale |
| Weighing and Aliquoting Powder | * Nitrile Gloves* Safety Goggles with Side Shields* Lab Coat* N95 Respirator (or work in a fume hood) | To prevent inhalation of fine powder and to protect skin and eyes from accidental contact. |
| Dissolving in Solvent | * Nitrile Gloves* Safety Goggles with Side Shields* Lab Coat | To protect against splashes of the chemical and solvent. |
| Solid-Phase Peptide Synthesis (SPPS) | * Nitrile Gloves (changed frequently)* Safety Goggles with Side Shields* Lab Coat* Work within a certified Fume Hood | The use of volatile and potentially hazardous solvents and reagents during SPPS necessitates a high level of protection and proper ventilation. |
| Waste Disposal | * Nitrile Gloves* Safety Goggles with Side Shields* Lab Coat | To protect against splashes and contact with potentially contaminated waste. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and experimental reproducibility.
Receiving and Storage
Upon receipt, visually inspect the container for any damage. This compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture to maintain its chemical integrity.[1]
Handling and Use
Weighing:
-
Perform all weighing operations of the solid powder within a fume hood or a powder containment hood to minimize inhalation risk.
-
Use dedicated spatulas and weighing boats.
-
Clean the weighing area thoroughly after use.
Dissolving:
-
Consult the product information for suitable solvents. This compound is generally soluble in organic solvents like DMSO and dimethylformamide (DMF).
-
Add the solvent to the solid slowly and stir to dissolve.
-
Prepare solutions in a fume hood.
Incorporation in SPPS:
-
All steps of solid-phase peptide synthesis should be carried out in a certified fume hood.[2]
-
Ensure that all equipment, such as reaction vessels and shakers, is properly maintained and functioning correctly.
-
Follow established protocols for amino acid coupling and deprotection.
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[3]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]
-
Spill: Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material in a sealed container for disposal.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Segregation: All waste containing this compound, including contaminated PPE, weighing boats, and reaction mixtures, should be collected in a designated, labeled hazardous waste container.
-
Waste Streams: Separate organic and aqueous waste streams.[4]
-
Disposal: Do not dispose of this chemical down the drain or in regular trash. All waste must be disposed of through your institution's chemical waste disposal program or a licensed hazardous waste disposal company.
The following decision-making process for waste disposal should be followed:
Caption: Decision process for the disposal of waste.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure laboratory environment that promotes innovative and reproducible scientific discovery.
References
- Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
- Biosynth. (n.d.). Safety Data Sheet - Fmoc-N-Me-Orn(Boc)-OH.
- PubChem. (n.d.). Fmoc-N-Me-Orn(Boc)-OH.
- CymitQuimica. (n.d.). Fmoc-N-Me-Orn(Boc)-OH.
- Advanced ChemTech. (n.d.). Fmoc-N-Me-Orn(Boc)-OH.
- American Peptide Society. (n.d.). Peptide Synthesis for Beginners.
- MSDS of Fmoc-N-Me-Orn(Boc)-OH. (n.d.).
- Biosynth. (n.d.). Fmoc-N-Me-Orn(Boc)-OH | 1793105-28-8.
- MSDS of Boc-Orn(Fmoc)-OH. (2019, September 27).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
